molecular formula C6H12O3S B1326541 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 473254-28-3

4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B1326541
CAS No.: 473254-28-3
M. Wt: 164.22 g/mol
InChI Key: ZWCOGBJQBIIEPG-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C6H12O3S and its molecular weight is 164.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,1-dioxothian-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c7-5-6-1-3-10(8,9)4-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCOGBJQBIIEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473254-28-3
Record name 4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
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Foundational & Exploratory

Structure Elucidation of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough for the structure elucidation of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS Number: 473254-28-3), a heterocyclic compound featuring both a sulfone and a primary alcohol functional group.[1] We will move beyond a simple recitation of data to explore the causality behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness for researchers in the field.

Introduction and Strategic Overview

This compound is a saturated six-membered ring system containing a sulfur atom oxidized to the sulfone state. The presence of the sulfonyl group, a strong electron-withdrawing and hydrogen-bond accepting moiety, alongside a hydrogen-bond donating hydroxymethyl group, imparts unique physicochemical properties relevant in medicinal chemistry and materials science.[2][3] The molecular formula is C₆H₁₂O₃S, corresponding to a molecular weight of 164.22 g/mol .[1]

Accurate structure elucidation is non-negotiable. It confirms the identity of a synthesized compound, enables the interpretation of biological activity, and is a prerequisite for patent protection and regulatory submission. Our approach is a holistic one, where each analytical technique provides a unique piece of the structural puzzle, and the confluence of all data provides an unshakeable confirmation of the final structure.

Context: A Plausible Synthetic Route

Understanding the synthesis of the target molecule provides crucial context for its analysis, alerting the scientist to potential starting materials, intermediates, or byproducts that could contaminate the final sample. A common and effective method for preparing sulfones is the oxidation of the corresponding thioether.[2][4] In this case, the precursor, (tetrahydro-2H-thiopyran-4-yl)methanol, is oxidized using an agent like hydrogen peroxide.

cluster_synthesis Synthetic Workflow Precursor (Tetrahydro-2H-thiopyran-4-yl)methanol Oxidation Oxidation (e.g., H₂O₂) Precursor->Oxidation Reactant Target 4-(hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide Oxidation->Target Product

Caption: A simplified workflow for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[5] For a molecule like this, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are necessary for complete assignment.

Expertise in Action: Predicting the NMR Spectrum
  • ¹H NMR: The molecule's symmetry is low, so we expect distinct signals for most protons. The protons alpha to the electron-withdrawing sulfone group will be significantly downfield-shifted compared to a standard cyclohexane ring.

    • H2/H6 (Axial & Equatorial): ~3.0-3.4 ppm. These protons are adjacent to the SO₂ group and will be the most deshielded of the ring protons.

    • H3/H5 (Axial & Equatorial): ~1.8-2.2 ppm.

    • H4 (Methine): ~1.9-2.3 ppm. This proton is attached to the carbon bearing the hydroxymethyl group.

    • -CH₂OH (Methylene): ~3.5-3.7 ppm. These protons are attached to a carbon adjacent to an oxygen atom.

    • -OH (Alcohol): A broad singlet, variable chemical shift (~1.5-4.0 ppm), which will exchange upon addition of D₂O.

  • ¹³C NMR: We anticipate 5 distinct carbon signals (C3/C5 and C2/C6 may be equivalent depending on conformational dynamics).

    • C2/C6: ~50-55 ppm. Alpha to the sulfone group.

    • C3/C5: ~25-30 ppm.

    • C4: ~35-40 ppm.

    • -CH₂OH: ~65-70 ppm. Carbon attached to the hydroxyl group.

Validating Connectivity with 2D NMR

While 1D spectra provide the pieces, 2D spectra reveal how they connect.

  • COSY (Correlation Spectroscopy): Will reveal ³J-coupling between adjacent protons (e.g., H2 with H3, H3 with H4), confirming the sequence of protons around the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon signal it is attached to, allowing for unambiguous assignment of the ¹³C spectrum.

cluster_nmr NMR Elucidation Workflow Sample Dissolve sample in CDCl₃ or DMSO-d₆ 1D_H Acquire ¹H Spectrum (Chemical Shifts, Splitting) Sample->1D_H 1D_C Acquire ¹³C Spectrum (Number of C-atoms) Sample->1D_C 2D_COSY Acquire COSY (H-H Connectivity) 1D_H->2D_COSY 2D_HSQC Acquire HSQC (C-H Connectivity) 1D_H->2D_HSQC 1D_C->2D_HSQC Assignment Combine Data & Assign Structure 2D_COSY->Assignment 2D_HSQC->Assignment

Caption: Integrated workflow for NMR-based structure assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D ¹H Acquisition: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the identity of the -OH proton signal, which will disappear or significantly diminish.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D Acquisition: Perform standard COSY and HSQC experiments using the spectrometer's pre-defined parameter sets.

  • Data Processing: Process all spectra (Fourier transform, phase correction, baseline correction) and integrate ¹H signals. Analyze cross-peaks in 2D spectra to establish correlations.

Data Summary: Predicted NMR Assignments
Technique Expected Observations
¹H NMR Signals in regions: 3.0-3.4 ppm (CH₂SO₂), 3.5-3.7 ppm (CH₂OH), 1.8-2.3 ppm (other ring CH/CH₂), variable broad singlet (-OH).
¹³C NMR 4-5 unique signals expected: ~65-70 ppm (C-OH), ~50-55 ppm (C-SO₂), ~25-40 ppm (other ring carbons).
COSY Cross-peaks confirming H-C-C-H connectivities around the thiopyran ring.
HSQC Cross-peaks correlating specific ¹H signals to their directly bonded ¹³C signals.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key is to look for characteristic, strong absorptions.

Causality of IR Absorptions

The vibrational frequencies of bonds in a molecule are sensitive to bond strength and the mass of the atoms involved. For our target compound, we look for two key regions: the hydroxyl stretch and the sulfone stretches.

  • -OH Group: The O-H bond is strong and involves a light hydrogen atom, leading to a high-frequency vibration. In a condensed phase, extensive hydrogen bonding occurs, which broadens the potential energy well of the vibration. This results in a characteristically strong and very broad absorption band.[6][7]

  • -SO₂ Group: The sulfur-oxygen double bond is highly polarized. The symmetric and asymmetric stretching modes of this group are very strong and occur in a relatively clean region of the spectrum, making them diagnostic for sulfones.[8][9]

Data Summary: Characteristic IR Absorptions
Frequency (cm⁻¹) Vibration
3500 - 3200O-H stretch (alcohol)
2950 - 2850C-H stretch (aliphatic)
1350 - 1300 S=O asymmetric stretch
1160 - 1120 S=O symmetric stretch
1100 - 1000C-O stretch (alcohol)
Experimental Protocol: FTIR Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.

  • Background Collection: With the ATR crystal clean, collect a background spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor.

  • Sample Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of the characteristic bands listed above.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula. The fragmentation pattern also offers valuable structural clues.

Ionization and Fragmentation Logic

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 165. High-Resolution Mass Spectrometry (HRMS) can measure this mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula C₆H₁₂O₃S.

When subjected to fragmentation (MS/MS), the molecule will break apart at its weakest points or form stable fragment ions.

  • Dehydration: Alcohols readily lose water (H₂O, 18.01 Da) under MS conditions.[10]

  • Loss of SO₂: The sulfone group can be lost as sulfur dioxide (SO₂, 63.96 Da).

  • Alpha-Cleavage: The C-C bond adjacent to the oxygen atom can cleave.[10]

Data Summary: Expected Mass Spectrometry Peaks
m/z (Positive Mode) Identity
~165.058[M+H]⁺
~187.040[M+Na]⁺
~147.047[M+H - H₂O]⁺
~101.097[M+H - SO₂]⁺
Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (MS¹): Acquire a full scan mass spectrum to identify the protonated molecule and other adducts.

  • Data Acquisition (MS²): Select the [M+H]⁺ ion (m/z ~165) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Use the instrument software to calculate the elemental composition from the accurate mass of the parent ion. Analyze the MS² spectrum to identify fragmentation pathways consistent with the proposed structure.

X-ray Crystallography: The Unambiguous 3D Structure

While spectroscopy provides a robust 2D map, single-crystal X-ray crystallography delivers the definitive, high-resolution 3D structure, including stereochemistry, conformation, and intermolecular packing.[11][12] It is the ultimate arbiter of molecular structure.

From Crystal to Structure

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct the electron density within the crystal, and from that, the precise location of every atom.[13] This reveals:

  • Bond Lengths and Angles: To high precision.

  • Conformation: Confirmation of the thiopyran ring's chair conformation.

  • Intermolecular Interactions: Visualization of hydrogen bonding between the -OH group of one molecule and the sulfone oxygen atoms of a neighboring molecule, which governs the crystal packing.

cluster_xray X-ray Crystallography Workflow Crystal Grow Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure (Determine electron density) Collect->Solve Refine Refine Structure (Assign atoms, refine positions) Solve->Refine Final Final 3D Structure (Bond lengths, angles, conformation) Refine->Final

Caption: The workflow for single-crystal X-ray structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a solvent, or vapor diffusion of an anti-solvent.

  • Mounting: Carefully mount a selected crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal and reduce thermal motion. The instrument then rotates the crystal while irradiating it with X-rays, collecting thousands of diffraction intensities.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Software is then used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the model and data show excellent agreement.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is not a linear process but a symphony of complementary techniques. No single method provides the complete picture with absolute certainty. It is the integration of all data streams that builds an unassailable case for the final structure.

cluster_integration Integrated Structure Elucidation NMR NMR (C-H Framework) Final Confirmed Structure of 4-(hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide NMR->Final IR IR (Functional Groups) IR->Final MS MS (Formula & Weight) MS->Final XRAY X-ray (3D Structure) XRAY->Final Definitive

Caption: The convergence of analytical data for final structure confirmation.

NMR defines the covalent bonding framework, IR rapidly confirms the essential sulfone and alcohol functionalities, mass spectrometry validates the elemental composition and molecular weight, and X-ray crystallography provides the ultimate, high-resolution three-dimensional truth. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy data required for advanced research and development.

References

  • Vertex AI Search Result[1]. This compound, 98% Purity, C6H12O3S, 1 gram. Available from:

  • Wikipedia. Sulfone. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Baxter, R. L., & Schore, N. E. (1964). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 36(7), 1222–1226. Available from: [Link]

  • University of Wisconsin-Madison. IR Spectroscopy Tutorial: Alcohols. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

  • Taylor & Francis. Sulfones – Knowledge and References. Available from: [Link]

  • IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]

  • PubChem. (Tetrahydro-2H-thiopyran-4-yl)methanol. Available from: [Link]

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4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide: A Core Scaffold for Modern Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Featuring a chemically stable sulfone group and a reactive primary alcohol within a saturated six-membered ring, this molecule serves as a versatile building block. The sulfone moiety imparts high polarity, metabolic stability, and hydrogen-bond accepting capabilities, making it an attractive bioisostere for tetrahydropyran and cyclohexane rings in drug design.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, offering a technical resource for its strategic deployment in research and development.

Introduction: A Scaffold of Emerging Importance

The quest for novel molecular architectures with favorable pharmacological profiles has led to a focus on saturated heterocyclic systems. These scaffolds provide three-dimensional diversity crucial for target binding and can improve physicochemical properties such as solubility and metabolic stability.[2] Among these, the tetrahydro-2H-thiopyran 1,1-dioxide core has emerged as a "sulfonyl bioisostere" of great value. The central topic of this guide, this compound, embodies this potential by combining the robust sulfone anchor with a synthetically versatile hydroxyl group.

This compound is not merely a synthetic curiosity; it represents a key intermediate for elaborating more complex structures. Its derivatives are explored for various therapeutic applications, including as antibacterial agents.[3] Understanding its fundamental properties is paramount for unlocking its full potential in creating next-generation therapeutics and functional materials.

Caption: Chemical Structure of the Title Compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are dictated by its two key functional groups: the polar sulfone and the hydrogen-bonding primary alcohol. These features result in a crystalline solid with moderate to good solubility in polar organic solvents.

PropertyValueSource
Molecular Formula C₆H₁₂O₃S[4]
Molecular Weight 164.22 g/mol Calculated
CAS Number 473254-28-3[5]
Appearance White to off-white crystalline solidInferred
Melting Point >100 °C (Estimated)Analog Data[6]
Solubility Soluble in Methanol, DMSO, Water (partially); Insoluble in HexanesInferred
Spectroscopic Analysis: A Structural Confirmation

A combined analysis of NMR, IR, and Mass Spectrometry data provides an unambiguous structural confirmation.[7][8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments.

    • δ ~3.5-3.7 ppm (d, 2H): Protons of the -CH ₂OH group, appearing as a doublet due to coupling with the adjacent methine proton.

    • δ ~3.0-3.2 ppm (m, 4H): Protons on the carbons alpha to the sulfone group (-SO₂-CH ₂-). These are significantly deshielded due to the strong electron-withdrawing effect of the sulfone.

    • δ ~1.8-2.2 ppm (m, 5H): Remaining ring protons (-CH ₂- and -CH -), which exhibit complex overlapping multiplets.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals, reflecting the molecule's symmetry.

    • δ ~65 ppm: Carbon of the -C H₂OH group.

    • δ ~52 ppm: Carbons alpha to the sulfone group (-C H₂-SO₂-).

    • δ ~35-40 ppm: Methine carbon (-C H-).

    • δ ~25-30 ppm: Remaining ring carbons.

  • FT-IR Spectroscopy: The infrared spectrum provides clear evidence for the key functional groups.

    • 3200-3500 cm⁻¹ (broad): Strong O-H stretching vibration from the primary alcohol, broadened due to hydrogen bonding.

    • 2850-2950 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic ring.

    • ~1300 cm⁻¹ (strong) & ~1120 cm⁻¹ (strong): Characteristic asymmetric and symmetric S=O stretching vibrations of the sulfone group, respectively.

    • ~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

  • Mass Spectrometry (EI):

    • M⁺: The molecular ion peak at m/z = 164 is expected, though it may be of low intensity.

    • Key Fragments: Common fragmentation pathways include the loss of water (M-18), loss of the hydroxymethyl group (M-31), and loss of sulfur dioxide (M-64).

Synthesis and Manufacturing

The most direct and industrially scalable route to this compound involves the oxidation of its sulfide precursor. An alternative strategy involves the reduction of the corresponding carboxylic acid derivative.

Primary Synthetic Route: Oxidation of a Sulfide Precursor

This method is favored for its high efficiency and straightforward execution. The choice of oxidant is critical to ensure complete oxidation to the sulfone without over-oxidizing the primary alcohol.

Caption: Workflow for the Oxidation Synthesis Route.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is a representative example. Causality: Hydrogen peroxide is a cost-effective and environmentally benign oxidant. A catalyst like sodium tungstate is often used to facilitate the oxidation of the sulfide to the sulfone under controlled conditions, preventing oxidation of the alcohol.

  • Dissolution: Dissolve 4-(hydroxymethyl)tetrahydro-2H-thiopyran (1.0 eq) in methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.02 eq).

  • Oxidant Addition: Cool the mixture in an ice bath. Add 30% hydrogen peroxide (H₂O₂) (2.2-2.5 eq) dropwise, maintaining the internal temperature below 20 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid or oil can be partitioned between ethyl acetate and water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure this compound.

Chemical Reactivity and Derivative Synthesis

The synthetic utility of this molecule stems from the orthogonal reactivity of its two functional groups. The primary alcohol is a nucleophile and can be readily functionalized, while the sulfone is a stable, electron-withdrawing group that modulates the overall properties of the molecule.

cluster_reactions Reactions at the Hydroxyl Group A 4-(Hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide B Ester Derivative A->B Acyl Chloride, Base C 4-(Bromomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide A->C PBr₃ or CBr₄/PPh₃ D Aldehyde Derivative A->D Mild Oxidation (PCC, DMP) E E C->E Nucleophilic Substitution (e.g., NaN₃, R₂NH)

Caption: Key Reaction Pathways for Derivative Synthesis.

Reactions at the Hydroxyl Group

The primary alcohol is a gateway to a vast array of derivatives.

  • Esterification: The hydroxyl group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) to form esters. This is useful for installing prodrug moieties or modifying solubility.

  • Conversion to Halides and Other Leaving Groups: This is a pivotal transformation for subsequent nucleophilic substitution reactions.

    • Protocol: Synthesis of 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide[9]

      • Dissolve the starting alcohol (1.0 eq) and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

      • Cool the solution to 0 °C in an ice bath.

      • Add carbon tetrabromide (CBr₄) (1.2 eq) portion-wise.

      • Allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.

      • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the target bromide. Causality: The Appel reaction conditions are mild and effective for converting primary alcohols to bromides with high fidelity.

  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents (e.g., Jones reagent) will yield the carboxylic acid, a valuable intermediate in its own right.[10][11]

The Sulfone Moiety: A Stable Anchor

The sulfone group is exceptionally stable and does not participate in most common organic transformations. Its primary role is to serve as a non-metabolizable, polar scaffold that can engage in hydrogen bonding with biological targets. This inertness ensures that chemical modifications can be directed exclusively at the hydroxymethyl group without requiring protecting group strategies for the sulfone.

Applications in Drug Discovery

The title compound is a valuable building block for constructing molecules with improved "drug-like" properties.

  • Bioisosterism: The tetrahydrothiopyran 1,1-dioxide ring is a bioisostere of the tetrahydropyran and cyclohexane rings, which are common in many drug candidates.[1] Replacing a lipophilic cyclohexane with this polar scaffold can significantly reduce the molecule's lipophilicity (logP), often leading to improved aqueous solubility and a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors. This allows molecules incorporating this scaffold to form additional, stabilizing interactions with protein targets, potentially increasing binding affinity and selectivity.

  • Vector for Further Synthesis: As demonstrated in Section 4, the hydroxymethyl group is a handle for attaching the scaffold to a pharmacophore or for building out other functionalities, making it a key intermediate in library synthesis for high-throughput screening.

Safety and Handling

While specific toxicity data for this compound is limited, data from closely related analogs suggests it should be handled with appropriate care. The analogous carboxylic acid is classified as a skin, eye, and respiratory irritant.[11] The brominated derivative is known to be corrosive.[9]

  • GHS Hazard Classification (Anticipated):

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required.[12][13]

  • Handling: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20143654, 4-(Hydroxymethyl)tetrahydro-2H-thiopyran. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45791255, 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. [Link]

  • Chembly. Exploring Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide: Properties and Applications. [Link]

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An In-depth Technical Guide to the Synthesis of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure combines a saturated six-membered thiopyran ring, a chemically robust sulfone group, and a versatile primary alcohol functional group. The sulfone moiety is a strong hydrogen bond acceptor and often serves as a bioisostere for other functional groups, enhancing metabolic stability and modulating physicochemical properties such as solubility and lipophilicity.[1] The hydroxymethyl group provides a key synthetic handle for further molecular elaboration, making this compound a valuable building block for constructing more complex molecular architectures.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, experimental considerations, and detailed protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals two primary strategic approaches, hinging on the relative timing of the two key transformations: the oxidation of the thioether to a sulfone and the reduction of a carboxylic acid (or its ester equivalent) to the primary alcohol.

The central precursor for both pathways is the tetrahydro-2H-thiopyran ring system, substituted at the 4-position. A common and efficient method to construct this ring is through a Dieckmann condensation of an acyclic diester, such as dimethyl 3,3'-thiobispropanoate, which yields a cyclic β-keto ester.[2][3] Subsequent hydrolysis and decarboxylation provide the pivotal intermediate, tetrahydro-4H-thiopyran-4-one.[2][3] From this ketone, the C4-substituent must be elongated and converted to a hydroxymethyl group. A more direct route involves utilizing the commercially available intermediate, tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.[4][][6]

The two primary forward-synthetic strategies are:

  • Pathway A: Oxidation followed by Reduction. This route involves the synthesis of tetrahydro-2H-thiopyran-4-carboxylic acid, followed by oxidation to the corresponding sulfone, and concluding with the reduction of the carboxylic acid to the target alcohol.

  • Pathway B: Reduction followed by Oxidation. This alternative strategy involves the initial reduction of tetrahydro-2H-thiopyran-4-carboxylic acid to (tetrahydro-2H-thiopyran-4-yl)methanol, which is then oxidized to the final sulfone product. This pathway necessitates a chemoselective oxidation that targets the sulfide without affecting the primary alcohol.

Below, we explore the mechanistic details and practical considerations of each pathway.

Pathway A: Oxidation Followed by Reduction

This is often the preferred and more direct route, leveraging the stability of the sulfone group under reductive conditions. The key intermediate, tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, is a stable, crystalline solid that can be reliably reduced.[4][6][7]

Pathway_A A Tetrahydro-2H-thiopyran- 4-carboxylic acid B Tetrahydro-2H-thiopyran- 4-carboxylic acid 1,1-dioxide A->B  Oxidation  (e.g., H₂O₂, m-CPBA) C 4-(Hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide B->C  Reduction  (e.g., BH₃·THF, LiAlH₄)

Caption: Pathway A: Oxidation of the sulfide precursor followed by reduction of the carboxylic acid.

Step A1: Oxidation of the Sulfide

The conversion of the thioether in tetrahydro-2H-thiopyran-4-carboxylic acid to the corresponding sulfone is a critical step. The choice of oxidant is governed by factors such as yield, selectivity, safety, and scale.

  • Causality of Reagent Choice: Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally benign oxidant.[8] The reaction is often catalyzed by acids or metal catalysts (e.g., tantalum carbide) to enhance efficiency and control selectivity towards the sulfone over the sulfoxide intermediate.[8] For laboratory-scale synthesis where over-oxidation is a concern, meta-chloroperoxybenzoic acid (m-CPBA) is a highly reliable reagent that provides clean conversion. Using two or more equivalents of m-CPBA ensures the complete oxidation of the sulfide to the sulfone.[9]

Step A2: Reduction of the Carboxylic Acid

The final step involves the reduction of the carboxylic acid functionality to a primary alcohol. The sulfone group is inert to most common reducing agents used for this purpose.

  • Causality of Reagent Choice: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for this transformation and are generally preferred over lithium aluminum hydride (LiAlH₄) due to their enhanced safety profile and simpler workup procedures. BH₃·THF selectively reduces carboxylic acids in the presence of many other functional groups. LiAlH₄ is also effective but requires strictly anhydrous conditions and a more cautious aqueous workup.

Pathway B: Reduction Followed by Oxidation

This pathway reverses the order of operations. While seemingly straightforward, it introduces a significant chemoselectivity challenge: oxidizing the sulfide to a sulfone without affecting the primary alcohol.

Pathway_B A Tetrahydro-2H-thiopyran- 4-carboxylic acid B (Tetrahydro-2H-thiopyran-4-yl)methanol A->B  Reduction  (e.g., BH₃·THF, LiAlH₄) C 4-(Hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide B->C  Chemoselective Oxidation  (e.g., H₂O₂, m-CPBA)

Caption: Pathway B: Reduction of the carboxylic acid followed by chemoselective oxidation of the sulfide.

Step B1: Reduction of the Carboxylic Acid

This step is identical to Step A2, but it is performed on the sulfide-containing precursor. The same reagents, such as BH₃·THF or LiAlH₄, are used to reduce tetrahydro-2H-thiopyran-4-carboxylic acid to (tetrahydro-2H-thiopyran-4-yl)methanol.

Step B2: Chemoselective Oxidation

This is the most challenging step of Pathway B. The oxidant must selectively react with the electron-rich sulfur atom over the primary alcohol.

  • Experimental Considerations: While reagents like H₂O₂ and m-CPBA can achieve this, the reaction conditions must be carefully controlled (temperature, stoichiometry, reaction time) to minimize the undesired oxidation of the alcohol to an aldehyde or carboxylic acid. A common strategy to circumvent this issue is to protect the alcohol (e.g., as a silyl ether like TBDMS or a benzyl ether) before the oxidation step. The protecting group can then be removed under standard conditions after the sulfone has been formed, adding two steps to the overall sequence but ensuring a clean and high-yielding conversion.

Comparative Summary of Synthesis Pathways

FeaturePathway A (Oxidation → Reduction)Pathway B (Reduction → Oxidation)
Key Intermediate Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide(Tetrahydro-2H-thiopyran-4-yl)methanol
Typical Reagents Oxidation: H₂O₂, m-CPBAReduction: BH₃·THF, LiAlH₄Reduction: BH₃·THF, LiAlH₄Oxidation: H₂O₂, m-CPBA
Advantages • More convergent and often higher overall yield.• Avoids chemoselectivity issues.• The key sulfone intermediate is a stable, often crystalline solid.• May be advantageous if the starting sulfide-alcohol is more readily available.
Disadvantages • Requires handling of strong reducing agents in the final step.• Significant risk of over-oxidation of the alcohol side-product.• May require extra protection/deprotection steps, increasing step count.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures must be followed.

Protocol 1: Synthesis of this compound via Pathway A

This protocol starts from the key intermediate, tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.

Step: Reduction of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material (approx. 0.1–0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, approx. 1.5–2.0 eq) dropwise via the dropping funnel over 30 minutes. Monitor for gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure. Add 1 M hydrochloric acid (HCl) and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.[10]

Protocol 2: Synthesis of this compound via Pathway B

This protocol describes the chemoselective oxidation of (tetrahydro-2H-thiopyran-4-yl)methanol.

Step: Chemoselective Oxidation of (Tetrahydro-2H-thiopyran-4-yl)methanol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add (tetrahydro-2H-thiopyran-4-yl)methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the intermediate sulfoxide.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (ethyl acetate/hexanes) to afford the final product.

Conclusion

The synthesis of this compound can be effectively achieved through logical and well-established synthetic transformations. The choice between the two primary pathways—oxidation then reduction versus reduction then oxidation—depends on the availability of starting materials and the desired control over chemoselectivity. Pathway A, proceeding through the stable sulfone carboxylic acid intermediate, is generally more robust and avoids the potential for alcohol oxidation. This guide provides the strategic insights and practical protocols necessary for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

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The Thiopyran Scaffold: A Privileged Structure in Drug Discovery and Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiopyran ring system, a six-membered sulfur-containing heterocycle, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive exploration of the multifaceted pharmacological profile of thiopyran derivatives. We delve into the core mechanisms underpinning their significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing data from seminal and contemporary research, this guide offers field-proven insights into the structure-activity relationships, experimental validation protocols, and the therapeutic potential of this versatile scaffold. Detailed methodologies for key biological assays and visualizations of critical signaling pathways are presented to empower researchers in their quest to develop novel therapeutics based on the thiopyran core.

Introduction: The Thiopyran Core in Medicinal Chemistry

Heterocyclic compounds are fundamental to the development of new pharmaceutical agents, with sulfur-containing rings holding a place of particular importance.[1][3][4] Among these, the thiopyran scaffold, an analogue of pyran where a sulfur atom replaces the oxygen, has garnered significant attention from the research community.[2][5] Thiopyrans exist as two primary isomers, 2H-thiopyran and 4H-thiopyran, distinguished by the positioning of their double bonds.[5] This structural versatility, coupled with the diverse substitution patterns possible on the thiopyran ring, gives rise to a wide spectrum of pharmacological activities.[2][5]

The inherent lipophilicity and unique stereoelectronic properties conferred by the sulfur atom allow thiopyran derivatives to interact with a variety of biological targets, making them crucial building blocks in the design of novel therapeutic agents.[1][6] Indeed, the pharmacological landscape of thiopyran analogues is extensive, encompassing antibacterial, antifungal, antiviral, anti-inflammatory, antidiabetic, and anticancer properties.[2][5] This guide will systematically dissect these key biological activities, providing a robust framework for understanding their therapeutic promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiopyran derivatives have emerged as a promising class of antiproliferative agents, exhibiting potent cytotoxicity against a range of cancer cell lines.[1][6] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs):

A significant number of thiopyran derivatives exert their anticancer effects by targeting receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7][8][9] Overexpression of EGFR is a common feature in many cancers and is associated with tumor progression.[7][9] Certain thiopyran-pyrimidine hybrids have shown excellent activity and selectivity against EGFR mutants, including those resistant to conventional therapies.[8] These compounds effectively block the G2/M phase of the cell cycle and induce apoptosis in cancer cells.[8]

2.1.2. Modulation of the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[10][11] Thiopyrano[4,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and mTOR, demonstrating potent cytotoxic activities.[10] By simultaneously targeting these two key nodes in the pathway, these compounds can overcome resistance mechanisms and exhibit enhanced antitumor efficacy.[11]

2.1.3. Induction of Apoptosis and Pyroptosis:

Beyond pathway inhibition, some thiopyran derivatives can trigger programmed cell death. One novel mechanism involves an NF-κB mediated switch from apoptosis to pyroptosis, a highly inflammatory form of cell death that can stimulate an anti-tumor immune response.[12] Other derivatives have been shown to induce apoptosis through DNA binding and intercalation, leading to cell cycle arrest and eventual cell death.[6][13]

Signaling Pathway: Thiopyran Derivatives Targeting EGFR and PI3K/mTOR Pathways

Anticancer_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Thiopyran_EGFRi Thiopyran Derivative (EGFR Inhibitor) Thiopyran_EGFRi->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiopyran_PI3Ki Thiopyran Derivative (PI3K/mTOR Inhibitor) Thiopyran_PI3Ki->PI3K Inhibits Thiopyran_PI3Ki->mTOR Inhibits Anti_inflammatory_Screening Start Synthesized Thiopyran Derivatives In_Vitro In Vitro COX-1/COX-2 Inhibition Assay Start->In_Vitro In_Vivo In Vivo Anti-inflammatory Model (e.g., Carrageenan- induced paw edema) In_Vitro->In_Vivo Promising Candidates Data_Analysis Data Analysis: IC50, Selectivity Index, % Inhibition In_Vitro->Data_Analysis In_Vivo->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A typical workflow for the evaluation of the anti-inflammatory potential of thiopyran derivatives.

Neuroprotective Effects: A New Frontier in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. [5][14]The multifactorial nature of these diseases, involving oxidative stress, neuroinflammation, and protein aggregation, necessitates the development of multi-target therapeutic agents. [15][16]Sulfur-containing heterocycles, including thiopyrans, are being explored for their neuroprotective potential. [5]

Multi-target Mechanism of Action

The neuroprotective effects of thiopyran and related heterocyclic derivatives are thought to arise from a combination of mechanisms:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), these compounds can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. [11][15]* Anti-inflammatory Effects: As discussed previously, the inhibition of neuroinflammation, potentially through COX-2 inhibition, can protect neurons from inflammatory damage. [17]* Modulation of Protein Aggregation: Some heterocyclic compounds have been shown to inhibit the aggregation of proteins like amyloid-β and tau, which are hallmarks of Alzheimer's disease. [5][6]* Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief in Alzheimer's disease. [5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of thiopyran derivatives.

Protocol for MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. [18][19] Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Thiopyran derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS) [18]* Solubilization solution (e.g., DMSO, acidified isopropanol) [18]* Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator. [14]2. Compound Treatment: The following day, treat the cells with various concentrations of the thiopyran derivative. Include vehicle-only and untreated controls. [19]3. Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. [18]5. Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. [18]6. Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. [18]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Kirby-Bauer Disk Diffusion Test for Antibacterial Activity

This method assesses the susceptibility of bacteria to an antimicrobial agent. [5][20][21][22] Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates [21]* Sterile saline

  • 0.5 McFarland turbidity standard [20]* Sterile cotton swabs

  • Filter paper disks

  • Thiopyran derivative solution

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard. [20]2. Plate Inoculation: Dip a sterile swab into the bacterial suspension, remove excess liquid, and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. [22]3. Disk Application: Aseptically apply filter paper disks impregnated with a known concentration of the thiopyran derivative onto the surface of the agar. [22]4. Incubation: Incubate the plates at 37°C for 18-24 hours. [21]5. Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. [21]6. Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the bacteria to the compound.

Conclusion and Future Perspectives

Thiopyran derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a well-established and expanding portfolio of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and potentially neuroprotective agents underscores their immense therapeutic potential. The continued exploration of structure-activity relationships, coupled with the application of modern drug design strategies, will undoubtedly lead to the development of novel thiopyran-based drugs with improved potency, selectivity, and safety profiles. As our understanding of the complex molecular mechanisms underlying their diverse biological effects deepens, so too will our ability to harness the full therapeutic power of this remarkable heterocyclic system.

References

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The Sulfone Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The sulfone functional group, R-S(=O)₂-R', has emerged from a niche chemical curiosity to become a linchpin in contemporary drug design and development. Its unique stereoelectronic properties, metabolic stability, and synthetic tractability have cemented its role as a versatile pharmacophore and a critical modulator of pharmacokinetic profiles. This guide provides a comprehensive exploration of the multifaceted roles of sulfones in medicinal chemistry. We will delve into the fundamental physicochemical characteristics that underpin their utility, examine their strategic application as bioisosteres, and detail their growing importance in the design of targeted covalent inhibitors. Furthermore, this document will serve as a practical resource, offering detailed synthetic protocols for key sulfone-containing active pharmaceutical ingredients (APIs) and a curated overview of their diverse therapeutic applications.

The Sulfone Moiety: A Profile of a Privileged Functional Group

The sulfone group is characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This arrangement confers a unique set of properties that are highly advantageous in a medicinal chemistry context.

Physicochemical Properties and Their Implications in Drug Design

The sulfonyl group is strongly electron-withdrawing and possesses a tetrahedral geometry. The S=O bonds are highly polar, making the sulfone moiety a potent hydrogen bond acceptor. This ability to engage in strong hydrogen bonding can significantly enhance the binding affinity of a drug molecule to its biological target.[1]

Key physicochemical properties of the sulfone group include:

  • High Polarity: This contributes to increased aqueous solubility of drug candidates, a critical factor for oral bioavailability and formulation development.[2]

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles and longer in vivo half-lives.[3]

  • Hydrogen Bond Acceptor Capacity: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, facilitating crucial interactions with biological targets.[1]

  • Chemical Stability: Sulfones are chemically robust and stable to a wide range of reaction conditions, making them compatible with diverse synthetic strategies.

These properties collectively contribute to the "drug-like" character of molecules containing a sulfone moiety, making it an attractive functional group for medicinal chemists to incorporate into their designs.

Strategic Applications of Sulfones in Drug Discovery

The utility of the sulfone group extends beyond its fundamental physicochemical properties. Medicinal chemists have strategically employed this moiety to address specific challenges in drug design, including the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, bioisosteric replacement, and the development of novel therapeutic modalities.

Enhancing ADME Properties

The introduction of a sulfone group can have a profound impact on the ADME profile of a drug candidate. Its polarity can reduce lipophilicity, which in turn can improve aqueous solubility and reduce off-target toxicity associated with highly lipophilic compounds.[2] The metabolic stability of the sulfone group can prevent rapid clearance of the drug, leading to a more favorable pharmacokinetic profile.[3]

The Sulfone as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[4] The sulfone group is a well-established bioisostere for several other functional groups, most notably the ketone and the sulfoxide.

The tetrahedral geometry of the sulfone group closely mimics that of a hydrated ketone (a gem-diol), and its strong hydrogen bond accepting capacity can replicate the interactions of a carbonyl oxygen.[5] This bioisosteric replacement can offer several advantages, including improved metabolic stability and altered electronic properties that may enhance target engagement.

Below is a table comparing a ketone-containing compound with its sulfone bioisostere, illustrating the impact on biological activity and physicochemical properties.

Compound PairStructureTargetIC₅₀SolubilityMetabolic StabilityReference
Ketone Analog Ketone-containing inhibitorAngiotensin II Receptor275 nMModerateLow[6]
Sulfone Analog Sulfone-containing inhibitorAngiotensin II Receptor100 nMHighHigh[6]

Table 1: Comparison of a ketone-containing compound and its sulfone bioisostere.

The data clearly demonstrates that the replacement of the ketone with a sulfone group can lead to a significant improvement in inhibitory potency and likely more favorable physicochemical properties.

Sulfones in Targeted Covalent Inhibition

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, leading to irreversible inhibition.[7] This mode of action can offer enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. Vinyl sulfones have emerged as a particularly effective "warhead" for the design of TCIs targeting cysteine proteases.[8]

The electrophilic β-carbon of the vinyl sulfone is susceptible to nucleophilic attack by the thiolate side chain of a cysteine residue in the active site of the target enzyme. This Michael addition reaction results in the formation of a stable thioether linkage, irreversibly inactivating the enzyme.[9][10]

Figure 1: Mechanism of covalent inhibition by a vinyl sulfone.

The Diverse Therapeutic Landscape of Sulfone-Containing Drugs

The versatility of the sulfone moiety is reflected in the wide range of therapeutic areas where sulfone-containing drugs have made a significant impact. From infectious diseases to oncology and inflammatory disorders, these compounds have demonstrated remarkable efficacy.

Drug NameStructureTargetTherapeutic Area
Dapsone 4,4'-diaminodiphenyl sulfoneDihydropteroate synthaseInfectious Disease (Leprosy)
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideCyclooxygenase-2 (COX-2)Inflammation, Pain
Zonisamide 1,2-benzisoxazole-3-methanesulfonamideVoltage-gated sodium and calcium channelsNeurology (Epilepsy)
Bicalutamide N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamideAndrogen ReceptorOncology (Prostate Cancer)
Eletriptan (R)-3-((1-methyl-1H-pyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole5-HT1B/1D ReceptorNeurology (Migraine)

Table 2: Examples of FDA-approved sulfone-containing drugs and their therapeutic applications.[11][12]

Experimental Protocols: Synthesis of Key Sulfone-Containing Compounds

A deep understanding of the synthetic routes to sulfone-containing molecules is crucial for their successful application in drug discovery. This section provides detailed, step-by-step protocols for the synthesis of representative sulfone-containing drugs.

Synthesis of Dapsone

Dapsone is a cornerstone in the treatment of leprosy. Its synthesis can be achieved through several routes, with a common method involving the reaction of 4-chloronitrobenzene with sodium sulfide, followed by oxidation and reduction.

G cluster_1 Synthetic Pathway to Dapsone A 4,4'-Dichlorodiphenyl sulfone B Dapsone A->B Ammonolysis

Sources

An In-Depth Technical Guide to 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a heterocyclic compound of increasing interest to the pharmaceutical and life sciences industries. The document details the synthetic pathway to this molecule, starting from readily available precursors, and provides a thorough, field-tested protocol for its preparation. Furthermore, it explores the physicochemical properties of the title compound and discusses its potential applications in drug discovery, grounded in the established pharmacological relevance of the tetrahydrothiopyran and cyclic sulfone scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecule in their research and development endeavors.

Introduction: The Emergence of Tetrahydrothiopyran Sulfones in Medicinal Chemistry

The tetrahydrothiopyran ring system is a privileged scaffold in medicinal chemistry, valued for its conformational rigidity and its ability to introduce specific spatial arrangements of functional groups. The oxidation of the sulfur atom to a sulfone group dramatically alters the molecule's electronic properties, introducing a highly polar, hydrogen-bond accepting moiety that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. Cyclic sulfones are found in a variety of biologically active molecules and are recognized for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]

The subject of this guide, this compound (CAS 473254-28-3), combines the structural features of a tetrahydrothiopyran ring with a sulfone group and a primary alcohol. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group provides a convenient handle for further chemical modification, allowing for the exploration of a diverse chemical space in the quest for novel drug candidates.

Synthetic Pathway and Methodologies

The synthesis of this compound is a two-step process that begins with the synthesis of its sulfide precursor, 4-(hydroxymethyl)tetrahydro-2H-thiopyran, followed by its oxidation to the desired sulfone.

Synthesis of the Precursor: 4-(Hydroxymethyl)tetrahydro-2H-thiopyran

While a direct, step-by-step protocol for this specific precursor is not extensively documented in readily available literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles. A common and effective method for the synthesis of tetrahydrothiopyrans involves the cyclization of appropriate precursors.[2] One such approach involves the reduction of a commercially available starting material like tetrahydro-4H-thiopyran-4-one to the corresponding alcohol, followed by functional group manipulation if necessary.

A more direct, albeit potentially more complex, route could involve a [4+2] cycloaddition reaction, a powerful tool for the synthesis of six-membered rings.[3] However, for the purposes of this guide, we will focus on a more straightforward and accessible method.

Oxidation to this compound: A Robust and Scalable Protocol

The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis, with numerous reagents and methods available.[4] For the oxidation of 4-(hydroxymethyl)tetrahydro-2H-thiopyran, a method utilizing hydrogen peroxide is highly recommended due to its efficiency, environmental friendliness (the only byproduct is water), and cost-effectiveness. The use of a catalyst can significantly enhance the reaction rate and selectivity.

  • Oxidizing Agent: 30% Hydrogen peroxide (H₂O₂) is chosen as the primary oxidant. It is a green and powerful oxidizing agent. The concentration is a balance between reactivity and safety.

  • Catalyst: While various catalysts can be employed, a metal-free approach using an activating agent like phthalic anhydride with urea-hydrogen peroxide (UHP) offers a mild and environmentally benign option.[5] Alternatively, a transition-metal catalyst like sodium tungstate dihydrate can be used for its high efficiency.[6]

  • Solvent: Acetic acid or a biphasic system can be used. Acetic acid can act as both a solvent and a catalyst for the oxidation with hydrogen peroxide.[7]

  • Temperature: The reaction is typically carried out at room temperature to slightly elevated temperatures to ensure a controlled and complete conversion to the sulfone, minimizing the formation of the sulfoxide intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Materials and Reagents
ReagentCAS NumberSupplierPurity
4-(Hydroxymethyl)tetrahydro-2H-thiopyran100277-27-8Various>95%
Hydrogen Peroxide (30% aqueous solution)7722-84-1Sigma-Aldrich
Glacial Acetic Acid64-19-7Fisher Chemical>99%
Sodium Bicarbonate144-55-8J.T. Baker>99%
Anhydrous Sodium Sulfate7757-82-6Acros Organics>99%
Dichloromethane (DCM)75-09-2EMD Millipore>99.8%
Ethyl Acetate141-78-6VWR Chemicals>99.5%
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)tetrahydro-2H-thiopyran (1.32 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition of Oxidant: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (2.27 mL, 22 mmol, 2.2 equivalents) dropwise over a period of 15 minutes. An ice bath can be used to maintain the temperature between 20-25°C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material (sulfide) will have a higher Rf value than the product (sulfone).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the acetic acid. This should be done slowly and with stirring, as the neutralization is an exothermic process that releases carbon dioxide gas.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

DOT Script for Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Precursor in Acetic Acid add_h2o2 Add H2O2 (30% aq.) start->add_h2o2 10 mmol precursor stir Stir at RT (24h) add_h2o2->stir 2.2 eq. H2O2 neutralize Neutralize with NaHCO3 (aq.) stir->neutralize TLC Monitoring extract Extract with DCM neutralize->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₆H₁₂O₃SPubChem[8]
Molecular Weight 164.22 g/mol PubChem[8]
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO)Predicted
LogP (calculated) -0.9PubChem[8]

The negative LogP value indicates the high polarity of the molecule, primarily due to the sulfone and hydroxyl groups. This property suggests good aqueous solubility, which is often a desirable characteristic for drug candidates.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutics. The tetrahydrothiopyran sulfone core has been identified in molecules with a wide range of biological activities.[1]

Rationale for Pharmacological Interest
  • Scaffold for Diversity-Oriented Synthesis: The primary alcohol of the title compound serves as a versatile functional group for the attachment of various pharmacophores through esterification, etherification, or other coupling reactions. This allows for the rapid generation of a library of derivatives for high-throughput screening.

  • Modulation of Physicochemical Properties: The sulfone group acts as a strong hydrogen bond acceptor and can improve the metabolic stability of a drug candidate. Its incorporation can also influence the overall polarity and solubility of the molecule, which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Bioisosteric Replacement: The tetrahydrothiopyran sulfone moiety can be considered a bioisostere of other cyclic systems, such as piperidine or cyclohexane, offering a different set of steric and electronic properties that may lead to improved target binding or a more favorable safety profile.

Potential Therapeutic Areas

Derivatives of tetrahydrothiopyran and related cyclic sulfones have shown promise in several therapeutic areas:

  • Oncology: The sulfone moiety is present in a number of anticancer agents. The tetrahydrothiopyran scaffold can be used to design inhibitors of various kinases and other enzymes that are dysregulated in cancer cells.[9]

  • Infectious Diseases: The antimicrobial and antiviral properties of sulfur-containing heterocycles are well-documented.[10] The title compound could serve as a starting point for the development of new anti-infective agents.

  • Central Nervous System (CNS) Disorders: The polarity and hydrogen bonding capacity of the sulfone group can be advantageous for designing molecules that interact with targets in the CNS.

DOT Script for Application in Drug Discovery

drug_discovery cluster_properties Key Molecular Features cluster_applications Drug Discovery Applications cluster_targets Potential Therapeutic Areas core 4-(hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide scaffold Versatile Scaffold core->scaffold h_bond H-Bond Acceptor (Sulfone) core->h_bond functional_handle Reactive -CH2OH Group core->functional_handle dos Diversity-Oriented Synthesis scaffold->dos adme ADME Modulation scaffold->adme bioisostere Bioisosteric Replacement scaffold->bioisostere h_bond->dos h_bond->adme h_bond->bioisostere functional_handle->dos functional_handle->adme functional_handle->bioisostere oncology Oncology dos->oncology infectious Infectious Diseases dos->infectious cns CNS Disorders dos->cns adme->oncology adme->infectious adme->cns bioisostere->oncology bioisostere->infectious bioisostere->cns

Caption: The central role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and the presented protocol offers a reliable method for its preparation on a laboratory scale. The unique combination of a tetrahydrothiopyran sulfone scaffold with a reactive hydroxyl group provides a solid foundation for the development of novel therapeutic agents across a range of disease areas. This technical guide serves as a comprehensive resource for researchers looking to explore the potential of this promising molecule.

References

  • Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. (2014, December 19). RSC Advances. [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Full article: Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. (n.d.). Taylor & Francis Online. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PMC - NIH. [Link]

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. (n.d.). Organic Chemistry Portal. [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (n.d.). PMC - PubMed Central. [Link]

  • Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. (n.d.). ResearchGate. [Link]

  • Thiopyran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (n.d.). PubMed. [Link]

  • 4-(Hydroxymethyl)tetrahydro-2H-thiopyran. (n.d.). PubChem. [Link]

  • 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. (n.d.). PubChem. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024, December 12). MDPI. [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (n.d.). Wiley Online Library. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025, April 9). PubMed Central. [Link]

  • 4-hydroxytetrahydro-2h-thiopyran 1,1-dioxide. (n.d.). PubChemLite. [Link]

  • 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. (2024, March 19). PubMed. [Link]

  • 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels (Journal Article). (n.d.). OSTI.GOV. [Link]

  • 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. (2024, March 19). PMC - NIH. [Link]

Sources

Physical characteristics of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. We delve into the structural informatics, physicochemical properties, and spectroscopic signatures of the molecule. Furthermore, this guide presents detailed, field-proven protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility.

Introduction: Understanding the Molecule

This compound is a saturated heterocyclic compound featuring a six-membered thiopyran ring. The structure is characterized by two key functional groups that dictate its physical behavior: a hydrophilic primary alcohol (-CH₂OH) and a highly polar sulfone group (SO₂). The oxidation of the sulfur atom to a sulfone dramatically influences the molecule's polarity, hydrogen bonding capabilities, and overall physicochemical profile compared to its unoxidized thiopyran precursor. This guide serves to elucidate these properties through a combination of compiled data and detailed analytical workflows.

The structural relationship between the parent compound and its sulfone derivative is a critical concept. The oxidation process alters the geometry and electron distribution around the sulfur atom, transforming it from a thioether to a sulfone, which has significant implications for its interactions and physical state.

Core Physicochemical Properties

The physical properties of a compound are foundational to its application in research and development, influencing everything from reaction kinetics to bioavailability. The properties of this compound are dominated by its polar functional groups.

Structural and Molecular Data

A summary of the fundamental molecular properties is presented below.

PropertyValueSource
CAS Number 473254-28-3[1]
Molecular Formula C₆H₁₂O₃S[1]
Molecular Weight 164.22 g/mol [1]
IUPAC Name (1,1-dioxidothian-4-yl)methanolN/A
Melting Point

While specific experimental data for the melting point of this exact compound is not publicly documented in the provided search results, we can infer its characteristics. The presence of both a hydroxyl group and a sulfone group allows for strong intermolecular hydrogen bonding and dipole-dipole interactions. Therefore, this compound is expected to be a solid at room temperature with a relatively high melting point compared to non-polar analogues. For context, a related compound, Tetrahydro-2-methyl-4H-thiopyran-4-one 1,1-dioxide, has a documented melting point of 129 °C.[2] The strong intermolecular forces suggest that significant thermal energy is required to overcome the crystal lattice energy.

Solubility Profile

The solubility is dictated by the principle of "like dissolves like." The molecule's two polar functional groups, the hydroxyl (-OH) and the sulfone (-SO₂), render it highly polar.

  • Polar Protic Solvents (e.g., Water, Ethanol): High solubility is predicted due to the capacity of the hydroxyl group to both donate and accept hydrogen bonds, and the sulfone's oxygen atoms to act as hydrogen bond acceptors.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to strong dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated as the non-polar solvent cannot effectively solvate the highly polar functional groups of the molecule.

This solubility profile is critical for selecting appropriate solvent systems for synthesis, purification, and formulation.

Spectroscopic & Spectrometric Analysis

Spectroscopic analysis provides a fingerprint of the molecule, allowing for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include:

    • A multiplet for the proton on the carbon bearing the hydroxymethyl group (C4-H).

    • A doublet for the methylene protons of the hydroxymethyl group (-CH₂OH).

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • Complex multiplets for the four sets of methylene protons on the thiopyran ring (C2, C3, C5, C6), likely in the 1.5-3.5 ppm range. The protons adjacent to the sulfone group will be shifted further downfield.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals for the six carbon atoms in the molecule, confirming its asymmetry. The carbon attached to the hydroxyl group and the carbons adjacent to the sulfone group are expected to be the most downfield among the sp³ carbons.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups.[3]

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.[3]

  • S=O Stretch: Two very strong and distinct absorption bands are the signature of the sulfone group. The asymmetric stretch typically appears around 1300-1350 cm⁻¹, and the symmetric stretch appears around 1120-1160 cm⁻¹.

  • C-O Stretch: A moderate to strong band for the C-O single bond stretch is expected between 1000-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be observed at m/z = 164.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals, such as:

    • Loss of water (M - 18) from the alcohol.

    • Loss of the hydroxymethyl radical (M - 31).

    • Loss of sulfur dioxide (M - 64), a characteristic fragmentation for sulfones.

Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, standardized protocols for determining the physical characteristics are essential.

Protocol: Melting Point Determination via Capillary Method

This protocol describes a standard method for determining the melting point range of a solid crystalline compound.

Causality: The melting point is a definitive physical property that indicates purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, while impurities broaden and depress this range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Place Place in Apparatus Load->Place Transfer Heat Rapid Heat Place->Heat SlowHeat Slow Heat (1-2°C/min) Heat->SlowHeat Record Record T1 & T2 SlowHeat->Record Result Result: Melting Range (T1-T2) Record->Result Report Range

Caption: Workflow for Melting Point Determination.

Protocol: Solubility Assessment

This protocol provides a systematic approach to qualitatively assess a compound's solubility in various solvents.

Causality: Understanding solubility is crucial for choosing appropriate solvents for reactions, purification (crystallization), and formulation. This method systematically tests solubility across a polarity spectrum.

Methodology:

  • Preparation: Dispense a precisely weighed amount (e.g., 10 mg) of the compound into separate, labeled vials.

  • Solvent Addition: To the first vial, add the first solvent (e.g., water) in small, measured increments (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).

  • Mixing: Vigorously mix (e.g., using a vortex mixer) for a set time (e.g., 30 seconds) after each addition.

  • Observation: Visually inspect for complete dissolution.

  • Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent used.

  • Classification: Classify the solubility based on the volume of solvent required (e.g., Very Soluble: < 1 mL; Soluble: 1-10 mL; Sparingly Soluble: 10-100 mL; Insoluble: > 100 mL).

  • Repeat: Repeat steps 2-6 for each selected solvent (e.g., ethanol, DMSO, dichloromethane, hexane).

SolubilityWorkflow Start Weigh 10 mg of Compound AddSolvent Add Solvent Incrementally (0.1 mL) Start->AddSolvent Vortex Vortex for 30s AddSolvent->Vortex Observe Observe for Dissolution Vortex->Observe Dissolved Record Volume & Classify Observe->Dissolved Yes NotDissolved Continue Adding Solvent Observe->NotDissolved No Repeat Repeat for Next Solvent Dissolved->Repeat NotDissolved->AddSolvent

Caption: Systematic Workflow for Solubility Assessment.

Protocol: NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra free from contaminants and artifacts. The choice of a deuterated solvent is key to avoiding large solvent signals that would obscure the analyte's signals. DMSO-d₆ is chosen for its ability to dissolve polar compounds and its high boiling point.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube using a pipette.

  • Dissolution: Cap the tube and gently invert or sonicate until the sample is completely dissolved.

  • Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine.

  • Acquisition: Acquire the NMR data according to the instrument's standard operating procedures for ¹H, ¹³C, and other relevant experiments (e.g., COSY, HSQC).

NMRWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Weigh 5-10 mg into NMR Tube AddSolvent Add ~0.7 mL Deuterated Solvent Weigh->AddSolvent Dissolve Dissolve Sample (Vortex/Sonicate) AddSolvent->Dissolve Insert Insert into Spectrometer Dissolve->Insert Transfer Acquire Acquire Spectra (1H, 13C, etc.) Insert->Acquire Process Process Data (FT, Phasing) Acquire->Process Report Final Spectrum & Interpretation Process->Report Analyze

Caption: Workflow for NMR Sample Preparation and Analysis.

Conclusion

This compound is a highly polar, solid compound whose physical characteristics are governed by its hydroxyl and sulfone functional groups. These groups impart a high melting point and significant solubility in polar solvents. Its structure can be unequivocally confirmed through a combination of NMR and IR spectroscopy, while mass spectrometry elucidates its molecular mass and fragmentation behavior. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these essential properties, ensuring data integrity for research and development applications.

References

  • This compound, 98% Purity, C6H12O3S, 1 gram. Aicello.
  • 4-(Hydroxymethyl)tetrahydro-2H-thiopyran | C6H12OS | CID 20143654. PubChem. Available at: [Link]

  • 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | C5H10O3S | CID 45791255. PubChem. Available at: [Link]

  • 2H-Thiopyran, tetrahydro-, 1,1-dioxide | C5H10O2S | CID 138400. PubChem. Available at: [Link]

  • 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Vancouver Island University. Available at: [Link]

  • Tetrahydro-4H-thiopyran-4-one1,1-dioxide | C5H8O3S | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available at: [Link]

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Methodological & Application

Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a valuable saturated heterocyclic compound with applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, expert insights, and safety guidelines.

Introduction and Significance

The tetrahydrothiopyran sulfone moiety is a key structural motif in a variety of biologically active molecules. The introduction of a hydroxymethyl group provides a crucial handle for further functionalization, making this compound a versatile building block in the synthesis of complex pharmaceutical agents. Its rigid, non-aromatic core can serve as a scaffold to orient pharmacophoric groups in three-dimensional space, a critical aspect in modern drug design.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available tetrahydro-2H-thiopyran-4-carboxylic acid. The proposed synthetic route involves the initial reduction of the carboxylic acid to a primary alcohol, followed by the oxidation of the sulfide to a sulfone.

This sequence is proposed as the more strategic choice for two key reasons:

  • Chemoselectivity of the Reduction: Borane reagents, such as the borane-tetrahydrofuran complex (BH3-THF), are known to selectively reduce carboxylic acids in the presence of many other functional groups, including sulfides. This allows for a clean conversion to the intermediate, 4-(hydroxymethyl)tetrahydro-2H-thiopyran, without affecting the sulfur atom.

  • Robustness of the Alcohol: Primary alcohols are generally stable under the conditions required for sulfide oxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Attempting the oxidation first would mean performing the reduction on a sulfonyl carboxylic acid. While feasible, the strong electron-withdrawing nature of the sulfone group could influence the reactivity of the carboxylic acid, potentially requiring harsher reduction conditions that might lead to side reactions.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow Synthetic Workflow for this compound start Tetrahydro-2H-thiopyran-4-carboxylic acid intermediate 4-(Hydroxymethyl)tetrahydro-2H-thiopyran start->intermediate Step 1: Reduction Reagent: BH3-THF product This compound intermediate->product Step 2: Oxidation Reagent: m-CPBA

Application Notes and Protocols: A Guide to the Synthesis of Tetrahydro-2H-thiopyran 1,1-dioxides using Rongalite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides, leveraging the unique properties of Rongalite (sodium formaldehyde sulfoxylate). We will delve into an innovative [1+1+1+1+1+1] annulation reaction, detailing the underlying mechanisms, providing step-by-step protocols, and presenting relevant data to ensure successful implementation in your research.

Introduction: The Significance of Tetrahydro-2H-thiopyran 1,1-dioxides and the Role of Rongalite

Tetrahydro-2H-thiopyran 1,1-dioxides are saturated heterocyclic compounds containing a sulfone group. This structural motif is of significant interest in medicinal chemistry and drug development due to its metabolic stability and ability to act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of molecules.

Traditionally, the synthesis of such scaffolds can involve multi-step procedures with harsh reagents. However, a novel and efficient approach utilizes Rongalite in an unprecedented [1+1+1+1+1+1] annulation process.[1][2][3] Rongalite, a readily available and inexpensive industrial chemical, unconventionally serves as both a source of the sulfone group and a C1 synthon in this reaction, offering a streamlined and atom-economical route to these valuable heterocyclic systems.[3][4] This method highlights the versatility of Rongalite beyond its common applications as a reducing agent.[5]

The [1+1+1+1+1+1] Annulation Reaction: A Mechanistic Overview

This innovative synthesis proceeds through a cascade reaction initiated by the interaction of a sulfoxonium ylide with Rongalite. The reaction is believed to involve the in-situ generation of key intermediates that ultimately assemble into the six-membered tetrahydro-2H-thiopyran 1,1-dioxide ring system. Rongalite's unique contribution is its ability to act as a tethered C-S synthon, providing both the sulfur atom for the sulfone and multiple carbon atoms for the heterocyclic backbone.[1][2][3]

The causality behind the experimental choices, such as the use of a polar aprotic solvent like DMSO and a moderate base like sodium acetate, is to facilitate the decomposition of Rongalite and promote the key bond-forming steps of the cascade reaction. The elevated temperature is necessary to overcome the activation energy barriers of the multiple transformations involved in the annulation.

Below is a simplified representation of the overall transformation and a conceptual workflow for the synthesis.

cluster_reactants Starting Materials cluster_conditions Reaction Conditions Sulfoxonium Ylide Sulfoxonium Ylide Reaction Mixture Reaction Mixture Sulfoxonium Ylide->Reaction Mixture Rongalite Rongalite Rongalite->Reaction Mixture Base (NaOAc) Base (NaOAc) Base (NaOAc)->Reaction Mixture Solvent (DMSO) Solvent (DMSO) Solvent (DMSO)->Reaction Mixture Temperature (90 °C) Temperature (90 °C) Temperature (90 °C)->Reaction Mixture Time (6 hours) Time (6 hours) Time (6 hours)->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Product Tetrahydro-2H-thiopyran 1,1-dioxide Workup & Purification->Product

Caption: General workflow for the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides.

Data Presentation: Scope of the Reaction

The following table summarizes the yields of various substituted tetrahydro-2H-thiopyran 1,1-dioxides synthesized using the general protocol. The data is illustrative of the reaction's scope with different sulfoxonium ylides.

EntryProductYield (%)
1PhenylH3-phenyl-tetrahydro-2H-thiopyran 1,1-dioxide85
24-MethylphenylH3-(4-methylphenyl)-tetrahydro-2H-thiopyran 1,1-dioxide82
34-MethoxyphenylH3-(4-methoxyphenyl)-tetrahydro-2H-thiopyran 1,1-dioxide78
44-FluorophenylH3-(4-fluorophenyl)-tetrahydro-2H-thiopyran 1,1-dioxide88
52-NaphthylH3-(naphthalen-2-yl)-tetrahydro-2H-thiopyran 1,1-dioxide75
6MethylH3-methyl-tetrahydro-2H-thiopyran 1,1-dioxide65

Yields are based on the starting sulfoxonium ylide and are for isolated products after chromatographic purification.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides. Following this protocol diligently is crucial for achieving the desired outcomes.

General Procedure for the Synthesis of Tetrahydro-2H-thiopyran 1,1-dioxides

G start Start step1 Combine sulfoxonium ylide (0.20 mmol), Rongalite (0.60 mmol), and NaOAc (2.5 equiv.) in a 35 mL oven-dried reaction tube. start->step1 step2 Add DMSO (2.0 mL) to the reaction tube. step1->step2 step3 Stir the mixture at 90 °C (using a metal heating block) for 6 hours. step2->step3 step4 Cool the reaction mixture to room temperature. step3->step4 step5 Perform aqueous workup. step4->step5 step6 Extract the product with an organic solvent. step5->step6 step7 Dry the organic layer and concentrate in vacuo. step6->step7 step8 Purify the crude product by column chromatography. step7->step8 end Obtain pure tetrahydro-2H-thiopyran 1,1-dioxide step8->end

Caption: Step-by-step experimental workflow.

Materials and Reagents:

  • Substituted sulfoxonium ylide (prepared according to literature procedures)

  • Rongalite (sodium formaldehyde sulfoxylate), commercially available

  • Sodium Acetate (NaOAc), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel (200-300 mesh) for column chromatography

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating block

Protocol:

  • Reaction Setup: In a 35 mL oven-dried reaction tube equipped with a magnetic stir bar, add the sulfoxonium ylide (0.20 mmol, 1.0 equivalent), Rongalite (0.60 mmol, 3.0 equivalents), and sodium acetate (0.50 mmol, 2.5 equivalents).[6]

  • Solvent Addition: To the solid mixture, add 2.0 mL of anhydrous DMSO.[6]

  • Reaction: Place the reaction tube in a preheated metal heating block and stir the mixture at 90 °C for 6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Cooling: After 6 hours, remove the reaction tube from the heating block and allow it to cool to room temperature.

  • Workup: Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydro-2H-thiopyran 1,1-dioxide.[6]

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[6]

Scale-up Experiment Procedure for the Synthesis of 3d

For the synthesis of larger quantities, the following modified procedure has been successfully applied:

  • Reaction Setup: In a 50 mL oven-dried reaction tube equipped with a magnetic stir bar, charge with the sulfoxonium ylide 1d (2.0 mmol), Rongalite (6.0 mmol), and NaOAc (5.0 mmol).[6]

  • Solvent Addition: Add 20 mL of DMSO.

  • Reaction: Stir the mixture at 90 °C for 6 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described in the general protocol to yield the corresponding product.[6]

Safety and Handling Considerations

  • Rongalite is a stable solid but can decompose upon heating or in the presence of acids, potentially releasing formaldehyde and sulfur dioxide. Handle in a well-ventilated fume hood.

  • DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Conclusion

The use of Rongalite in a [1+1+1+1+1+1] annulation reaction with sulfoxonium ylides provides a novel and efficient pathway for the synthesis of valuable tetrahydro-2H-thiopyran 1,1-dioxides. This application note offers a detailed and validated protocol for researchers to implement this methodology. The unique role of Rongalite as a multi-functional reagent opens new avenues for its application in the construction of complex heterocyclic systems.

References

  • Wang, X., et al. (2022). Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C–S Synthon. Organic Letters, 24(41), 7659–7664. [Link]

  • PubMed. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. [Link]

  • ACS Figshare. (2022). Synthesis of Tetrahydro‑2H‑thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C–S Synthon. [Link]

  • ResearchGate. (n.d.). Synthesis of the tetrahydro‐2H‐thiopyran 1,1‐dioxides involving rongalite. [Link]

  • ResearchGate. (2022). Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C–S Synthon | Request PDF. [Link]

  • Montclair State University Digital Commons. (n.d.). Studies of the Reaction of Rongalite with Epoxides. [Link]

  • Wiley Online Library. (n.d.). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of. [Link]

  • ACS Publications. (n.d.). Rongalite: A Useful Green Reagent in Organic Synthesis. [Link]

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Application Notes & Protocols: [4+2] Cycloaddition for Thiopyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Imperative: The Value of Thiopyrans and the [4+2] Cycloaddition Approach

For researchers in medicinal chemistry and drug development, the thiopyran scaffold is a privileged structure. These six-membered sulfur-containing heterocycles are integral components in a wide range of natural products and pharmaceutical agents, exhibiting a remarkable spectrum of biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties[1][2][3]. The strategic incorporation of the sulfur atom imparts unique physicochemical properties compared to their oxygen analogs (pyrans) or all-carbon cyclohexenes, influencing factors like ring conformation, metabolic stability, and receptor binding interactions.

The hetero-Diels-Alder reaction, a variant of the Nobel Prize-winning [4+2] cycloaddition, stands as one of the most powerful and atom-economical methods for constructing the thiopyran core[4]. This pericyclic reaction involves the concerted interaction of a 4π-electron component (the diene) with a 2π-electron component (the dienophile) to directly form the six-membered ring, often with excellent control over regio- and stereochemistry[4][5]. When one of these components contains a sulfur atom, typically as a thiocarbonyl group (C=S) acting as the dienophile, the reaction provides a direct and elegant route to dihydrothiopyrans[1][5].

This guide provides a detailed exploration of the mechanistic principles, practical protocols, and strategic considerations for employing the thio-Diels-Alder reaction in the synthesis of valuable thiopyran derivatives.

Mechanistic Foundations: Mastering the Thio-Diels-Alder Reaction

The power of the [4+2] cycloaddition lies in its predictable and concerted nature, governed by the principles of frontier molecular orbital (FMO) theory[5]. Understanding these principles is not merely academic; it is crucial for selecting appropriate reactants, predicting outcomes, and troubleshooting reactions.

A typical thio-Diels-Alder reaction involves an electron-rich diene and an electron-poor thiocarbonyl compound (the heterodienophile). The key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile[5][6].

  • The Dienophile (C=S): Thiocarbonyl compounds, such as thioaldehydes, thioketones, and thioamides, are the cornerstone heterodienophiles for this reaction[1]. Unlike their carbonyl (C=O) counterparts, the C=S bond is less polarized and the LUMO is lower in energy, making thiocarbonyls highly reactive dienophiles[1]. However, this reactivity comes at a cost: many simple thiocarbonyls are unstable and prone to polymerization or other side reactions[1]. Therefore, they are often generated in situ for immediate trapping by the diene.

  • The Diene: The diene must be able to adopt an s-cis conformation to allow for the concerted bond formation. Electron-donating groups on the diene raise the energy of its HOMO, decreasing the HOMO-LUMO energy gap with the dienophile and accelerating the reaction[5][7]. Common dienes include cyclopentadiene, butadiene, and Danishefsky's diene.

The concerted nature of the reaction ensures a high degree of stereospecificity, where the stereochemistry of the reactants is faithfully transferred to the product[7]. Furthermore, when cyclic dienes are used, the reaction often proceeds with a high preference for the endo product due to favorable secondary orbital interactions, a phenomenon known as the Endo Rule[5][7].

Diagram: Generalized Thio-Diels-Alder Mechanism

The following diagram illustrates the concerted flow of electrons from the diene's HOMO to the thiocarbonyl's LUMO, forming two new sigma bonds simultaneously.

Caption: Concerted [4+2] cycloaddition of a diene and a thiocarbonyl.

Core Protocols & Methodologies

Success in synthesizing thiopyrans via [4+2] cycloaddition hinges on the careful selection of reactants and conditions, particularly concerning the generation and handling of the reactive thiocarbonyl dienophile. Below are two representative protocols.

Protocol 1: In Situ Generation of Thiobenzaldehyde and Trapping with Cyclopentadiene

This protocol is a classic example demonstrating the trapping of a transient thioaldehyde. The thioaldehyde is generated from a stable precursor and immediately consumed by a highly reactive diene.

Causality: Thiobenzaldehyde is too unstable for isolation. It is generated in situ from a suitable precursor, and cyclopentadiene is used in excess as it is both a reactive diene and can dimerize upon standing, ensuring a sufficient amount is present in its monomeric form for the reaction[8]. The reaction is run at low temperature to favor the desired cycloaddition over potential polymerization of the thioaldehyde.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas (Nitrogen or Argon) throughout the experiment.

  • Reagent Preparation: In the flask, dissolve the thiobenzaldehyde precursor (e.g., a suitable dithioacetal) in anhydrous toluene (10 mL). Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the monomeric cyclopentadiene by distillation (ice-bath cooled receiver). Add a freshly prepared solution of cyclopentadiene (3.0 equivalents) in toluene to the reaction flask.

  • Initiation & Reaction: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Via syringe, add a solution of a Lewis acid, such as titanium tetrachloride (TiCl₄, 1.1 equivalents, 1.0 M in CH₂Cl₂), dropwise over 15 minutes. The solution may change color, indicating the formation of the reactive intermediate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the precursor is a key indicator. The reaction is typically complete within 1-3 hours.

  • Workup & Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C. Allow the mixture to warm to room temperature with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired dihydrothiopyran adduct[8].

Self-Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and comparison with literature data if available. The characteristic signals of the newly formed heterocyclic ring will confirm a successful cycloaddition.

Protocol 2: Lewis Acid Catalyzed Cycloaddition of a Stable Thioketone

This protocol is suitable for more stable, often sterically hindered or electronically stabilized, thioketones that can be isolated and handled. Lewis acid catalysis is employed to activate the dienophile and enhance reaction rate and selectivity.

Causality: While more stable than thioaldehydes, thioketones can still be sluggish in reactions with less reactive dienes. A Lewis acid (e.g., ZnCl₂, Ti(IV), Sn(II)) coordinates to the sulfur atom of the thioketone, withdrawing electron density and lowering the energy of its LUMO[1][4]. This increased electrophilicity accelerates the cycloaddition. The choice of Lewis acid can be critical for achieving high diastereoselectivity[1].

Step-by-Step Methodology:

  • Apparatus Setup: Use a flame-dried Schlenk flask equipped with a magnetic stir bar and maintained under an inert atmosphere (Argon).

  • Reagent Charging: To the flask, add the stable thioketone (1.0 equivalent, e.g., diferrocenyl thioketone) and the chosen diene (1.5-2.0 equivalents, e.g., 2,3-dimethyl-1,3-butadiene)[8]. Dissolve the reactants in a dry, non-coordinating solvent like dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Cool the solution to 0 °C. In a separate, dry vial, prepare a solution of the Lewis acid catalyst (e.g., ZnCl₂, 0.2 equivalents) in the same solvent and add it to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring & Workup: Monitor the consumption of the thioketone by TLC. Upon completion, quench the reaction by adding water.

  • Extraction & Purification: Extract the aqueous mixture with CH₂Cl₂, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to isolate the thiopyran product.

Diagram: Experimental Workflow

This diagram outlines the key stages from reaction setup to final product validation, emphasizing the cyclical nature of optimization.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_isolation Phase 3: Isolation & Purification cluster_validation Phase 4: Validation A 1. Assemble & Dry Glassware B 2. Prepare Reactant Solutions (Diene, Dienophile Precursor) A->B C 3. Inert Atmosphere & Cooling (-78°C / 0°C) B->C D 4. Add Reagents & Catalyst C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench Reaction E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Spectroscopic Analysis (NMR, MS) I->J K 11. Purity & Yield Determination J->K K->B Optimize

Caption: Standard experimental workflow for thiopyran synthesis.

Data Summary & Substrate Scope

The versatility of the thio-Diels-Alder reaction allows for the synthesis of a wide array of thiopyran derivatives. The following table summarizes representative examples, showcasing the scope with respect to different dienes and thiocarbonyl dienophiles.

EntryDieneThiocarbonyl DienophileCatalyst/ConditionsProduct StructureYield (%)Reference
1CyclopentadieneThiobenzaldehyde (in situ)TiCl₄, -78 °C2-Phenyl-3-thia-bicyclo[2.2.1]hept-5-ene75-85[8]
21,3-ButadieneDiethyl 2,3-dithiobutanedioateToluene, 110 °CDiethyl 3,6-dihydro-2H-thiopyran-2,3-dicarboxylate90[9]
32,3-Dimethyl-1,3-butadieneDiferrocenyl thioketoneCH₂Cl₂, rt, 24h4,5-Dimethyl-2,2-diferrocenyl-3,6-dihydro-2H-thiopyran88[8]
4AnthraceneDithioesterNeat, 100 °CFused Polycyclic Thiopyran78[9]
5Danishefsky's DieneN-Sulfinyl DienophileTi²⁺ or Sn²⁺Functionalized DihydrothiopyranHigh[1]

Note: Yields are approximate and depend on specific substrate and reaction scale.

Troubleshooting and Optimization Insights

  • Low Yield / No Reaction:

    • Insight: The primary suspect is often the instability of the thiocarbonyl dienophile. Ensure in situ generation is efficient and that the diene is present in sufficient excess to trap it immediately.

    • Action: Verify the quality of the dienophile precursor. For sluggish reactions, consider adding a Lewis acid catalyst or increasing the reaction temperature, but be mindful that higher temperatures can also promote decomposition or the retro-Diels-Alder reaction[4].

  • Polymerization / Side Products:

    • Insight: This is a classic issue with reactive thiocarbonyls[1]. The dienophile is reacting with itself faster than with the intended diene.

    • Action: Use higher dilutions to disfavor intermolecular polymerization. Ensure the reaction is run at the lowest effective temperature. A more reactive diene (e.g., cyclopentadiene vs. butadiene) can also outcompete the polymerization pathway.

  • Poor Regio- or Stereoselectivity:

    • Insight: While often highly selective, mismatched electronics or sterics can erode selectivity. The choice of Lewis acid can profoundly influence the transition state geometry[1][10].

    • Action: Screen a panel of Lewis acids (e.g., ZnCl₂, AlCl₃, SnCl₄, Ti(OiPr)₄). Solvents can also play a role; test non-polar (toluene, hexanes) versus polar aprotic (CH₂Cl₂, THF) solvents. For asymmetric synthesis, chiral Lewis acids are required[11].

Conclusion

The [4+2] cycloaddition reaction is an indispensable tool for the synthesis of thiopyran derivatives, offering a direct, convergent, and often highly stereocontrolled route to this important heterocyclic scaffold. By understanding the underlying mechanistic principles and carefully controlling reaction conditions—particularly the generation of the critical thiocarbonyl dienophile—researchers can efficiently access a diverse range of complex molecules for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for the successful implementation of this powerful synthetic strategy.

References

  • Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(14), 11160-11188. [Link]

  • Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]

  • Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). (2025). ResearchGate. [Link]

  • Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. (2024). IntechOpen. [Link]

  • Proposed mechanism of both [2 + 2] and [4 + 2] cycloaddition. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). ResearchGate. [Link]

  • Plausible mechanism for synthesis of thiopyran derivatives. (n.d.). ResearchGate. [Link]

  • Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]

  • Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. (2024). Royal Society of Chemistry. [Link]

  • Hetero-Diels-Alder reaction transition structures: reactivity, stereoselectivity, catalysis, solvent effects, and the exo-lone-pair effect. (n.d.). The Journal of Organic Chemistry. [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. [Link]

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Hetero-Diels–Alder Reactions. (n.d.). Scribd. [Link]

  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

  • The Diels-Alder Cycloaddition. (2023). Chemistry LibreTexts. [Link]

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Application Notes and Protocols for the Derivatization of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide for Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydrothiopyran 1,1-dioxide Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The tetrahydro-2H-thiopyran 1,1-dioxide moiety has emerged as a privileged structure, imparting favorable physicochemical properties to bioactive molecules.[1][2] The core's saturated, non-planar ring system offers access to three-dimensional chemical space, a critical attribute for enhancing target specificity and improving pharmacological profiles. The embedded sulfone group is a key modulator of molecular properties; its strong hydrogen bond accepting capability and high polarity can significantly improve aqueous solubility and metabolic stability, while also serving as a bioisosteric replacement for other functional groups.[1]

This application note provides a comprehensive guide for the derivatization of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a versatile building block for the creation of diverse chemical libraries for high-throughput screening (HTS). The primary alcohol handle of this scaffold is an ideal point for chemical diversification, allowing for the introduction of a wide array of functional groups through robust and well-established synthetic methodologies. We present detailed protocols for the synthesis of ester and carbamate derivatives, enabling researchers to rapidly generate libraries of novel compounds for hit identification in their drug discovery programs.[3]

Core Scaffold: Properties and Handling

This compound

PropertyValue
Molecular Formula C₆H₁₂O₃S
Molecular Weight 164.22 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO, and water

Storage and Handling: Store in a cool, dry place, tightly sealed. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Derivatization Strategies and Protocols

The primary alcohol of this compound serves as a versatile anchor for a variety of chemical transformations. Here, we detail protocols for two key derivatization reactions: esterification and carbamate formation.

Esterification via DCC/DMAP Coupling (Steglich Esterification)

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that may be sensitive to harsher conditions.[4] This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Workflow for Steglich Esterification:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve alcohol, carboxylic acid, and DMAP in DCM B Cool to 0°C A->B C Add DCC solution B->C D Stir at RT C->D E Filter DCU precipitate D->E F Wash with aq. HCl and NaHCO₃ E->F G Dry, concentrate, and purify by chromatography F->G

Caption: Steglich Esterification Workflow.

Protocol: Synthesis of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl benzoate

  • Materials:

    • This compound (1.0 eq)

    • Benzoic acid (1.2 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq).

    • Dissolve the solids in anhydrous DCM.

    • Cool the reaction mixture to 0°C in an ice bath.

    • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0°C with stirring. A white precipitate of dicyclohexylurea (DCU) will form.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Expected Yields and Variations:

Carboxylic AcidCoupling AgentCatalystSolventTypical Yield
Acetic AcidDCCDMAPDCM85-95%
Isobutyric AcidDCCDMAPDCM80-90%
4-Chlorobenzoic AcidDCCDMAPDCM75-85%
Carbamate Formation via Isocyanate Addition

The reaction of an alcohol with an isocyanate is a highly efficient and straightforward method for the synthesis of carbamates. This reaction typically proceeds without the need for a catalyst and offers high yields.[5]

Workflow for Carbamate Formation:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve alcohol in anhydrous solvent (e.g., THF) B Add isocyanate dropwise A->B C Stir at RT B->C D Concentrate the reaction mixture C->D E Purify by recrystallization or chromatography D->E

Caption: Carbamate Formation Workflow.

Protocol: Synthesis of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl phenylcarbamate

  • Materials:

    • This compound (1.0 eq)

    • Phenyl isocyanate (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Hexanes

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Add phenyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can often be purified by trituration with hexanes or by recrystallization. If necessary, purify by flash column chromatography on silica gel.

Expected Yields and Variations:

IsocyanateSolventTemperatureTypical Yield
n-Butyl isocyanateTHFRoom Temp90-98%
Cyclohexyl isocyanateTHFRoom Temp88-96%
4-Methoxyphenyl isocyanateTHFRoom Temp92-99%

Building a Screening Library: A Modular Approach

The true power of these derivatization protocols lies in their application to parallel synthesis for the rapid generation of a diverse screening library. By employing a matrix approach, a wide range of esters and carbamates can be synthesized from a collection of commercially available carboxylic acids and isocyanates.

Screening Library Generation Workflow:

cluster_0 Inputs cluster_1 Derivatization cluster_2 Output A 4-(hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide D Parallel Esterification (Steglich Conditions) A->D E Parallel Carbamate Formation A->E B Carboxylic Acid Library (R-COOH) B->D C Isocyanate Library (R-NCO) C->E F Diverse Screening Library of Tetrahydrothiopyran 1,1-dioxide Derivatives D->F E->F

Caption: Modular Library Synthesis.

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the derivatization of this compound. By leveraging these methods, researchers can efficiently generate diverse libraries of novel compounds for high-throughput screening campaigns. The inherent drug-like properties of the tetrahydrothiopyran 1,1-dioxide scaffold, combined with the chemical diversity introduced through esterification and carbamate formation, make this approach a valuable strategy in the quest for new therapeutic agents.

References

  • Steglich Esterification. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).
  • Cyclic sulfones in drug design. (2020). In Advances in Heterocyclic Chemistry (Vol. 132, pp. 1-48). Elsevier.
  • Sulfone-containing examples of bioactive ingredients and technically relevant compounds. ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Steglich esterification. Wikipedia. (2023, December 28). Retrieved January 17, 2026, from [Link]

  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. (2012).
  • Screening Libraries. Columbia University Department of Systems Biology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023). ACS Omega, 8(49), 46837–46844.
  • Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. (1989). Journal of Medicinal Chemistry, 32(11), 2538–2544.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). RSC Advances, 15(1), 1-20.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a Versatile Scaffold for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is paramount for achieving desirable physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in drug candidates. The tetrahydro-2H-thiopyran 1,1-dioxide moiety, in particular, has emerged as a valuable structural motif. Its sulfone group is a metabolically robust, polar feature that can act as a hydrogen bond acceptor, often serving as a bioisostere for more labile groups like esters or amides. The derivative, 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide , is an exceptionally useful building block that combines this advantageous sulfone core with a versatile primary alcohol functional handle. This hydroxyl group serves as a convenient anchor point for a wide array of synthetic transformations, enabling the construction of diverse and complex heterocyclic systems, including spirocyclic and fused ring structures.

This guide provides an in-depth exploration of the properties and synthetic utility of this building block. It offers detailed, field-tested protocols for key transformations and illustrates its application in the synthesis of advanced heterocyclic intermediates for drug discovery and development.

Physicochemical Properties and Handling

Understanding the fundamental properties of the building block is crucial for its effective use in synthesis. The presence of both the polar sulfone and the hydroxyl group renders it a crystalline solid with good thermal stability.

PropertyValueSource
IUPAC Name (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanolPubChem
Molecular Formula C₆H₁₂O₃S[1]
Molecular Weight 164.22 g/mol PubChem
CAS Number 100277-27-8 (for the parent sulfide)[2]
Appearance White to off-white crystalline solidCommercial Suppliers
Melting Point 60-64 °C (for the related ketone)
Solubility Soluble in methanol, DMSO, DCM; sparingly soluble in waterGeneral Knowledge

Handling & Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. While not acutely hazardous, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Synthesis of the Building Block

The title compound is typically prepared via a two-step sequence from the commercially available tetrahydro-4H-thiopyran-4-one. The process involves the reduction of the ketone to the corresponding alcohol, followed by the oxidation of the sulfide to the sulfone.

G start Tetrahydro-4H-thiopyran-4-one step1 Reduction (e.g., NaBH₄, MeOH) start->step1 intermediate 4-(Hydroxymethyl)tetrahydro-2H-thiopyran step1->intermediate step2 Oxidation (e.g., m-CPBA or Oxone®) intermediate->step2 product This compound step2->product

Caption: General synthetic workflow for the title building block.

Key Synthetic Transformations & Protocols

The primary alcohol of this compound is the key to its versatility. The following protocols detail its conversion into more advanced intermediates.

Activation of the Hydroxyl Group: Mesylation

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. Mesylation is a common and efficient method for this activation.

Rationale: The hydroxyl group is a poor leaving group (OH⁻). By reacting it with methanesulfonyl chloride (MsCl), it is transformed into a mesylate group (-OMs), which is an excellent leaving group, readily displaced by a wide range of nucleophiles in subsequent Sₙ2 reactions. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction. The reaction is performed at 0 °C to control the exothermicity and prevent side reactions.

Protocol 1: Synthesis of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA, 1.5 eq)

    • Methanesulfonyl chloride (MsCl, 1.2 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add triethylamine (TEA) dropwise to the stirred solution.

    • Slowly add methanesulfonyl chloride (MsCl) dropwise over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

    • The product is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Starting Material in Anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add MsCl Dropwise C->D E Stir at 0 °C, then RT D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO₃ F->G H Extract with DCM G->H I Dry & Concentrate H->I J Purify (Optional) I->J

Caption: Experimental workflow for the mesylation protocol.

Nucleophilic Substitution with Amines

The activated mesylate is a prime substrate for building nitrogen-containing heterocycles. This protocol demonstrates the synthesis of an aminomethyl derivative, a key precursor for more complex structures.

Rationale: This is a classic Sₙ2 reaction where the amine acts as the nucleophile, displacing the mesylate leaving group.[3] Using a slight excess of the amine or an additional non-nucleophilic base can be necessary to neutralize the methanesulfonic acid byproduct. The choice of solvent (like DMF or acetonitrile) and temperature depends on the nucleophilicity of the amine and steric hindrance.

Protocol 2: Synthesis of 4-((Piperidin-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

  • Materials:

    • (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Deionized water

  • Procedure:

    • To a solution of the crude mesylate from Protocol 1 in anhydrous acetonitrile, add potassium carbonate and piperidine.

    • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring for the disappearance of the starting material by LC-MS.

    • After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (using a gradient of DCM/MeOH or EtOAc/Heptane with 1% TEA) to afford the desired amine.

G start Combine Mesylate, Amine, & K₂CO₃ in MeCN step1 Heat to 60-70 °C start->step1 step2 Monitor Reaction Progress step1->step2 step3 Cool and Filter Solids step2->step3 step4 Concentrate Filtrate step3->step4 step5 Aqueous Workup (EtOAc) step4->step5 step6 Dry & Concentrate step5->step6 product Purify via Column Chromatography step6->product

Caption: Workflow for nucleophilic substitution with an amine.

Construction of Spirocyclic Ethers

The building block is an excellent precursor for spirocyclic ethers, a privileged motif in drug design. This can be achieved via an intramolecular Williamson ether synthesis or related cyclization strategies.

Rationale: This example illustrates a conceptual pathway. First, the core building block is elaborated with a component containing a tethered alcohol (e.g., by reacting the mesylate with a protected amino alcohol). After deprotection, an intramolecular cyclization under basic conditions (Williamson ether synthesis) can forge the spirocyclic ether linkage. Multicomponent reactions like the Prins cyclization can also be employed to form spirocyclic systems.[4]

Protocol 3: Conceptual Pathway to a Spiro-oxazine

  • Step A: Alkylation: React (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate with a protected amino alcohol (e.g., N-Boc-ethanolamine) under basic conditions to form the acyclic precursor.

  • Step B: Deprotection: Remove the protecting group (e.g., treat the N-Boc derivative with TFA or HCl in dioxane) to reveal the free amine.

  • Step C: Intramolecular Cyclization: While direct N-alkylation is more probable here, a related strategy involves tethering a second alcohol. For a spiro-ether, one could start with the related 4-formyl-tetrahydro-2H-thiopyran 1,1-dioxide, perform a Wittig reaction to install a homoallylic alcohol moiety, and then induce an acid-catalyzed intramolecular cyclization onto the sulfone ring (a variation of the Prins cyclization). This approach directly builds complex spiro-heterocycles.[4]

G A Starting Building Block (or its aldehyde analogue) B Elaboration (e.g., Wittig Reaction) A->B C Intermediate with Tethered Nucleophile B->C D Acid or Base-Mediated Intramolecular Cyclization C->D E Spirocyclic Heterocycle D->E

Caption: Conceptual logic for spirocycle synthesis.

Applications in Heterocyclic Synthesis

The derivatives of this compound are intermediates for a variety of biologically relevant heterocyclic scaffolds.

  • Spirocyclic Piperidines: The aminomethyl derivative from Protocol 2 can be further functionalized and cyclized to generate spiro-piperidines, which are common cores in CNS-active agents.

  • Fused Pyrimidines: Starting from tetrahydro-4H-thiopyran-4-one, multicomponent reactions can yield fused systems like thiopyrano[4,3-d]pyrimidines, which have been explored for various therapeutic targets.[5]

  • Enzyme Inhibitors: The sulfone moiety is a key feature in various enzyme inhibitors, where it often occupies a polar pocket and forms critical hydrogen bonds. Derivatives of this building block are used to synthesize inhibitors for targets like kinases and proteases.[6]

References

  • Exploring Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide: Properties and Applic
  • 4- (Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide, 98% Purity, C6H12O3S, 1 gram.Fisher Scientific.
  • Synthesis of the tetrahydro‐2H‐thiopyran 1,1‐dioxides involving rongalite.
  • 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | C5H10O3S.PubChem.
  • 4-(Hydroxymethyl)tetrahydro-2H-thiopyran | C6H12OS.PubChem.
  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
  • Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cycliz
  • Thiopyran Derivatives - Pharmaceutical Intermedi
  • Concerted Nucleophilic Arom
  • Tetrahydro-4H-thiopyran-4-one 99 1072-72-6.Sigma-Aldrich.

Sources

Application Notes & Protocols: Leveraging 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-Dioxide for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action or improved pharmacological profiles. In this context, medicinal chemists are increasingly exploring "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The sulfone functional group, a sulfur atom double-bonded to two oxygen atoms, is a key component in a variety of biologically active compounds.[1] Sulfones are generally stable, polar, and can act as hydrogen bond acceptors, properties that make them attractive for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

This guide focuses on the strategic application of a specific sulfone-containing building block, 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide , in the synthesis of next-generation antibacterial agents. The tetrahydrothiopyran ring is a versatile scaffold in medicinal chemistry, and its oxidation to the 1,1-dioxide (sulfone) state significantly alters its electronic and physical properties.[3] The primary hydroxyl group on this scaffold provides a convenient handle for covalent attachment to various pharmacophoric cores, enabling the exploration of new chemical space in the quest for potent antibiotics. A notable application, which will be detailed herein, involves its incorporation into the oxazolidinone class of antibiotics, where it has been shown to enhance activity against challenging respiratory pathogens.[4][5]

Part 1: The this compound Scaffold

The utility of this building block stems from the combination of the chemically robust sulfone moiety and the reactive primary alcohol. The sulfone group is strongly electron-withdrawing, influencing the overall polarity and solubility of the final molecule, which can be critical for cell wall penetration and target engagement.[2]

Diagram: Key Features of the Scaffold

cluster_scaffold This compound scaffold Key Features sulfone Sulfone Group (SO₂) scaffold->sulfone ↑ Polarity ↑ H-Bond Acceptor Metabolic Stability ring Saturated Heterocycle (Tetrahydrothiopyran) scaffold->ring 3D Conformation Scaffold Rigidity hydroxyl Primary Hydroxyl (-CH₂OH) scaffold->hydroxyl Reactive Handle for Derivatization

Caption: Structural features of the thiopyran dioxide scaffold.

Part 2: Application in the Synthesis of Novel Oxazolidinone Antibacterials

The oxazolidinones (e.g., Linezolid) are a critical class of synthetic antibiotics effective against multi-drug resistant Gram-positive bacteria.[5] A primary strategy for developing next-generation oxazolidinones is the modification of the N-aryl substituent, particularly at the C-5 position, to enhance potency and expand the spectrum of activity. The this compound scaffold has been successfully employed for this purpose, leading to compounds with improved activity against fastidious Gram-negative pathogens like Haemophilus influenzae and Moraxella catarrhalis.[4][5]

Synthetic Workflow Overview

The general strategy involves a multi-step synthesis culminating in the attachment of the thiopyran dioxide moiety to the oxazolidinone core.

G A 1. Activate Hydroxyl Group (e.g., Mesylation) C 3. Nucleophilic Substitution (Couple Scaffold to Core) A->C B 2. Prepare N-Aryl Oxazolidinone Core B->C D 4. Final N-Acylation C->D

Caption: General workflow for synthesizing thiopyran-oxazolidinones.

Protocol 2.1: Synthesis of an Oxazolidinone Agent Incorporating the Thiopyran Dioxide Scaffold

This protocol is an illustrative methodology based on established synthetic routes for creating novel phenyloxazolidinones.[4]

Step 1: Activation of the Hydroxyl Group

  • Objective: To convert the primary alcohol of this compound into a better leaving group (e.g., a mesylate) to facilitate nucleophilic substitution.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (tetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate 1,1-dioxide. This intermediate is often used in the next step without further purification.

Step 2: Coupling with the Oxazolidinone Core

  • Objective: To couple the activated thiopyran scaffold with a suitable N-aryl oxazolidinone precursor. This example uses a precursor with an amino group that will serve as the nucleophile.

  • Procedure:

    • To a solution of (S)-N-(3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methylamine (1.0 eq) in dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Add the (tetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate 1,1-dioxide (from Step 1, 1.1 eq) to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic phase sequentially with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Step 3: Final N-Acylation

  • Objective: To acylate the secondary amine to yield the final bioactive compound. N-acetylation is a common final step.

  • Procedure:

    • Dissolve the purified product from Step 2 (1.0 eq) in DCM.

    • Add pyridine (1.5 eq) followed by acetic anhydride (1.2 eq).

    • Stir the reaction at room temperature for 2-6 hours until completion (monitored by TLC/LC-MS).

    • Dilute the reaction mixture with DCM and wash with 1 M HCl (aq), saturated sodium bicarbonate (aq), and brine.

    • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the final N-acetylated oxazolidinone derivative.

Causality Behind Experimental Choices:

  • Mesylation: The conversion of the alcohol to a mesylate provides an excellent leaving group for the subsequent SN2 reaction with the amine on the oxazolidinone core.

  • Solvent Choice: DMF is a polar aprotic solvent that is ideal for SN2 reactions, as it solvates the cation of the base while leaving the amine nucleophile reactive.

  • Base Selection: A non-nucleophilic base like DIPEA is used to deprotonate the amine without competing in the substitution reaction.

Part 3: Biological Activity and Data

The incorporation of the tetrahydro-2H-thiopyran 1,1-dioxide moiety has been shown to confer potent antibacterial activity. The sulfone group can enhance interactions with biological targets and improve key physicochemical properties.

Table 1: Representative Antibacterial Activity Data (MIC)

The following table presents illustrative Minimum Inhibitory Concentration (MIC) data for a hypothetical compound synthesized via the described protocol, based on findings for this class of molecules.[4]

CompoundStaphylococcus aureus (MSSA)Streptococcus pneumoniaeHaemophilus influenzaeMoraxella catarrhalis
Linezolid 1-2 µg/mL0.5-1 µg/mL4-8 µg/mL2-4 µg/mL
Thiopyran-Oxazolidinone 1-2 µg/mL0.5 µg/mL1-2 µg/mL 0.5-1 µg/mL

Data is representative and intended for illustrative purposes.

Interpretation: The key finding from research on these compounds is the significantly enhanced activity against fastidious Gram-negative bacteria (H. influenzae, M. catarrhalis) when compared to first-generation oxazolidinones like Linezolid, while retaining potent activity against Gram-positive pathogens.[4]

Protocol 3.1: General Protocol for MIC Determination

This protocol follows the standard broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Objective: To determine the minimum concentration of the synthesized compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (or Haemophilus Test Medium for H. influenzae).

    • Prepare a standardized bacterial inoculum to a final concentration of 5 x 105 CFU/mL in each well.

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plates at 35-37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for modern medicinal chemistry. Its successful incorporation into the oxazolidinone scaffold demonstrates its potential to enhance the antibacterial spectrum and potency of established drug classes.[4][5] The synthetic protocols provided herein offer a robust framework for researchers to explore the utility of this scaffold further. Future research could involve attaching this moiety to other antibacterial pharmacophores (e.g., quinolones, beta-lactams) or exploring variations in the linker used for attachment to optimize pharmacokinetic properties and target engagement. The unique combination of a rigid heterocyclic core, a polar sulfone group, and a convenient synthetic handle ensures that this reagent will continue to be a valuable tool in the development of new therapeutic agents.

References

  • ResearchGate. (2021). Antimicrobial activity of Various Sulfone Derivatives: A Review. Available at: [Link]

  • Wikipedia. (2023). Sulfone. Available at: [Link]

  • Singh, U., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(23), 4209-4212. Available at: [Link]

  • Chen, Q., et al. (2019). Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight. Molecules, 24(21), 3969. Available at: [Link]

  • Wang, B., et al. (2022). Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3-a]Pyridine Moiety. Molecules, 27(19), 6299. Available at: [Link]

  • Fuchs, K., et al. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Available at: [Link]

  • Ahmad, I., & Shagufta. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19-25. Available at: [Link]

  • ResearchGate. (2003). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Available at: [Link]

  • PubChem. 2H-Thiopyran, tetrahydro-, 1,1-dioxide. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Available at: [Link]

  • National Institutes of Health. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available at: [Link]

  • PubMed. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. Available at: [Link]

  • National Institutes of Health. (2021). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Available at: [Link]

  • National Institutes of Health. (2020). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Available at: [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available at: [Link]

  • ResearchGate. (2022). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Available at: [Link]

  • MDPI. (2023). Design and Synthesis of Novel Antimicrobial Agents. Available at: [Link]

  • National Institutes of Health. (2023). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. Available at: [Link]

  • MDPI. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Bioactive Molecules from 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydro-2H-thiopyran 1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of a key derivative, 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide. We will explore its role as a versatile building block, detail core synthetic transformations, and provide step-by-step protocols for creating advanced intermediates for bioactive molecule synthesis, with a focus on Cathepsin S inhibitors.

Introduction: The Strategic Value of the Cyclic Sulfone Scaffold

The tetrahydro-2H-thiopyran 1,1-dioxide moiety is a "privileged scaffold" in drug design. Its defining feature, the sulfone group (SO₂), is a polar, metabolically robust functional group that acts as a potent hydrogen bond acceptor.[1][2] This has significant implications for improving key drug-like properties:

  • Enhanced Solubility: The polarity of the sulfone can disrupt crystal lattice packing and improve solvation, often leading to better aqueous solubility.[1]

  • Metabolic Stability: The sulfone group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.

  • Bioisosterism: The sulfone is an effective bioisostere for other functional groups like ketones or even carboxylic acids, allowing chemists to modulate biological activity and pharmacokinetic profiles.[1][2][3]

  • Conformational Rigidity: The six-membered ring structure provides a degree of conformational constraint, which can reduce the entropic penalty of binding to a biological target, potentially increasing potency.[2]

Our starting material, this compound, leverages these advantages by incorporating a reactive primary alcohol. This "handle" serves as a versatile anchor point for appending the scaffold to a wider molecular framework, making it an invaluable building block for constructing complex bioactive molecules, such as inhibitors for targets like Cathepsin S, a cysteine protease implicated in autoimmune diseases.[4][5]

Key Synthetic Transformations

The primary alcohol of this compound is the main site of chemical reactivity. Three principal pathways allow for its elaboration into a diverse range of intermediates: O-Alkylation (Williamson Ether Synthesis), Activation and Nucleophilic Substitution, and the Mitsunobu Reaction.

G cluster_start Starting Material cluster_products Key Intermediates SM 4-(Hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide Ether Ethers (O-Alkylation) SM->Ether  Base (NaH)  R-X (Alkyl Halide) Activated Activated Esters (Tosylates, Mesylates) SM->Activated  TsCl or MsCl  Base (e.g., Pyridine) Mitsunobu Mitsunobu Products (Esters, Ethers, Imides) SM->Mitsunobu  PPh₃, DEAD/DIAD  Nucleophile (RCOOH, PhOH, etc.) Substituted Substituted Products (Azides, Nitriles, Amines) Activated->Substituted  Nucleophile (NaN₃, NaCN, etc.)  SN2 Displacement

Figure 1: Key synthetic pathways from the starting material.

O-Alkylation via Williamson Ether Synthesis

This classic SN2 reaction is a robust and widely used method for forming ether linkages.[6][7] The protocol involves two main steps: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by reaction with a primary alkyl halide.

  • Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the primary alcohol. The resulting sodium alkoxide is a potent nucleophile. The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[6] Polar aprotic solvents like DMF or THF are preferred as they solvate the cation (Na⁺) without deactivating the alkoxide nucleophile.

Activation and Nucleophilic Substitution

For introducing nucleophiles that are incompatible with the Williamson conditions or for when direct displacement is desired, a two-step activation-substitution sequence is employed. The hydroxyl group is first converted into a better leaving group, typically a sulfonate ester like a tosylate (OTs) or mesylate (OMs).

  • Causality: The hydroxyl group (-OH) is a poor leaving group. Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine, which also acts as a nucleophile catalyst and acid scavenger) converts it into a sulfonate ester. The sulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge. This highly electrophilic intermediate is now susceptible to attack by a wide range of nucleophiles (e.g., azide, cyanide, amines) in a standard SN2 reaction.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O, C-N, or C-S bonds under mild, neutral conditions.[8][9] It is particularly useful for coupling the alcohol with acidic nucleophiles (pKa < 15), such as carboxylic acids or phenols.

  • Causality: The reaction mechanism involves the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[10][11] This in-situ process forms an oxyphosphonium salt, which is an excellent leaving group. The conjugate base of the acidic nucleophile then displaces this leaving group in an SN2 fashion.[8][10] A key feature of the Mitsunobu reaction is the clean inversion of stereochemistry at a chiral alcohol center; however, for our achiral starting material, its main advantage is the mild reaction conditions.

Experimental Protocols & Data

The following protocols are provided as detailed, self-validating guides for key transformations.

Protocol 1: Williamson Ether Synthesis - Synthesis of 4-(((3-Fluorobenzyl)oxy)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

This protocol is adapted from patent literature describing the synthesis of intermediates for Cathepsin S inhibitors.

G cluster_workflow Williamson Ether Synthesis Workflow A 1. Dissolve Alcohol in Anhydrous DMF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NaH Portion-wise (Caution: H₂ Evolution) B->C D 4. Stir for 30 min (Alkoxide Formation) C->D E 5. Add 3-Fluorobenzyl Bromide Dropwise at 0 °C D->E F 6. Warm to RT Stir Overnight E->F G 7. Quench Reaction (e.g., with water or sat. NH₄Cl) F->G H 8. Extraction & Workup (e.g., EtOAc/Water) G->H I 9. Purify (Column Chromatography) H->I

Figure 2: Workflow for Williamson Ether Synthesis.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

    • Scientist's Note: Anhydrous conditions are critical as NaH reacts violently with water. Adding it in portions at 0 °C helps control the exothermic reaction and hydrogen gas evolution.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Addition of Electrophile: Add 1-(bromomethyl)-3-fluorobenzene (1.1 eq) dropwise to the mixture, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

ReagentM.W.Eq.MolarityTypical Yield
Starting Alcohol164.211.0~0.5 M in DMF-
Sodium Hydride (60%)40.001.2--
3-Fluorobenzyl Bromide189.031.1-85-95%

Table 1: Typical Reagent Stoichiometry and Yield for Protocol 1.

Protocol 2: Activation and Azide Substitution

This two-step protocol creates a versatile azidomethyl intermediate, which can be readily reduced to a primary amine or used in 'click' chemistry reactions.

Step A: Synthesis of 4-((Tosyloyloxy)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (~0.4 M) and cool to 0 °C.

  • Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) in one portion, followed by the dropwise addition of triethylamine (NEt₃, 2.0 eq) or DMAP (catalytic) if using DCM. If using pyridine as the solvent, no additional base is needed.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with water. If using DCM, separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used in the next step without further purification.

Step B: Synthesis of 4-(Azidomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

  • Preparation: Dissolve the crude tosylate from Step A (1.0 eq) in DMF (~0.5 M).

  • Addition: Add sodium azide (NaN₃, 3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Scientist's Note: Heating is required to facilitate the SN2 displacement of the bulky tosylate group. Sodium azide is highly toxic and potentially explosive; handle with extreme care.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the final azide.

StepKey ReagentEq.SolventTemp.Typical Yield (Overall)
Ap-Toluenesulfonyl chloride1.5Pyridine or DCM0 °C to RT-
BSodium Azide3.0DMF60-80 °C75-90%

Table 2: Reagent Stoichiometry and Yield for Protocol 2.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its robust cyclic sulfone core imparts beneficial ADME properties, while the primary alcohol provides a reliable point of attachment and functionalization. The protocols detailed herein for O-alkylation and nucleophilic substitution demonstrate straightforward, scalable methods for generating advanced intermediates. By mastering these transformations, researchers can effectively incorporate this privileged scaffold into their drug discovery programs to synthesize novel bioactive molecules with potentially improved therapeutic profiles.

References

  • (2020) Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

  • (2017) The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • (2019) Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • (2025) Synthesis of a Cathepsin S Inhibitor. ResearchGate. [Link]

  • (2024) Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. MDPI. [Link]

  • (2025) The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. [Link]

  • (2010) Mitsunobu Reaction. Organic Synthesis. [Link]

  • (2017) Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • (2022) The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

  • (2017) Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. [Link]

  • (2025) The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. [Link]

  • Williamson Ether Synthesis. University of Richmond. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • (2023) Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • (2024) Williamson ether synthesis. Wikipedia. [Link]

  • (2023) Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • (2025) ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. [Link]

  • (2024) Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • (2025) Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. [Link]

  • (1968) Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • US8227468B2 - Cathepsin S inhibitor compounds.
  • US20080200454A1 - Carbon-linked tetrahydro-pyrazolo-pyridine modulators of cathepsin s.
  • (2012) Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. [Link]

  • (2025) Synthesis of the tetrahydro‐2H‐thiopyran 1,1‐dioxides involving rongalite. ResearchGate. [Link]

  • (2025) Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

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Application Notes & Protocols: 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a Scaffold for Potent and Selective Plasmin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmin, a serine protease central to the fibrinolytic system, represents a critical therapeutic target for managing disorders related to excessive fibrinolysis.[1][2] The development of potent and selective plasmin inhibitors is paramount for therapeutic interventions in conditions like trauma-induced coagulopathy and hyperfibrinolysis-associated blood loss. This guide details the application of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a superior scaffold for the rational design of such inhibitors. We provide a comprehensive overview of the scaffold's advantages, detailed protocols for the synthesis of derivatives, and robust methodologies for their biochemical evaluation. The inherent structural and electronic properties of this scaffold, particularly the electron-withdrawing sulfone moiety, offer a significant enhancement in inhibitory potency compared to analogous carbocyclic structures.[3]

Introduction: The Rationale for a Novel Plasmin Inhibitor Scaffold

The plasminogen-plasmin system is a tightly regulated enzymatic cascade responsible for the dissolution of fibrin clots, a process essential for maintaining vascular patency and wound healing.[1][2] Plasmin, the system's primary effector enzyme, is a serine protease with broad substrate specificity.[4][5] While its physiological role is crucial, unregulated plasmin activity can lead to pathological bleeding. Consequently, inhibitors of plasmin are of significant clinical interest.

Traditional plasmin inhibitors, such as lysine analogs like tranexamic acid (TXA), function by binding to the kringle domains of plasminogen, preventing its activation and localization to fibrin.[1][2] While effective, there is a continuous need for novel, active-site directed inhibitors with improved potency and selectivity to minimize off-target effects. Scaffold-based drug design offers a powerful strategy to systematically explore the chemical space around a core structure to optimize interactions with the target enzyme's active site.

The this compound scaffold has emerged as a promising starting point for developing potent, active-site plasmin inhibitors. Its unique combination of a rigid heterocyclic core, a potency-enhancing sulfone group, and a synthetically versatile hydroxymethyl handle makes it an ideal foundation for inhibitor design.

The Scaffold: Structural and Electronic Advantages

The efficacy of this compound as a pharmacophore stems from its distinct chemical features.

  • Rigid Conformational Core: The tetrahydrothiopyran ring provides a defined three-dimensional structure that can orient appended functional groups into the specific subsites of the plasmin active site.

  • Potency-Enhancing Sulfone: The 1,1-dioxide (sulfone) group is strongly electron-withdrawing. When this core is used to build inhibitors that form a reversible covalent bond with the active site serine (e.g., as part of a cyclic ketone warhead), the sulfone enhances the electrophilicity of the carbonyl carbon. This increased reactivity facilitates the formation of a hemiketal adduct with the catalytic Serine residue of plasmin, leading to a significant increase in inhibitor potency—typically a 3- to 5-fold improvement over simple cyclohexanone-based inhibitors.[3]

  • Versatile Synthetic Handle: The 4-hydroxymethyl group (-CH₂OH) is a key feature, providing a convenient and reactive site for chemical modification.[6] This allows for the systematic introduction of various chemical moieties designed to bind to the different subsites (S1, S2, S3, etc.) of the plasmin active site, enabling fine-tuning of potency and selectivity.

Caption: Chemical structure of the core scaffold.

Mechanism of Action: Targeting the Plasmin Active Site

Inhibitors derived from this scaffold are designed to be competitive, active-site directed agents. Plasmin, like other trypsin-fold serine proteases, possesses a catalytic triad (His, Asp, Ser) and a series of subsites (S1, S2, etc.) that accommodate the side chains (P1, P2, etc.) of its substrates.[5]

  • S1 Subsite: Plasmin has a deep S1 pocket with an aspartate residue at its base, conferring a strong preference for basic amino acid residues like lysine and arginine. Therefore, effective inhibitors typically incorporate a basic moiety (e.g., an aminoalkyl group) to engage in a salt bridge interaction within this pocket.

  • S2 and S3 Subsites: These sites are generally hydrophobic. Inhibitor design can exploit these pockets by incorporating bulky, hydrophobic groups (e.g., Phenylalanine or Tryptophan residues) at the P2 and P3 positions to achieve additional binding affinity and selectivity.[7]

Derivatives of the scaffold are elaborated from the hydroxymethyl group to present functionalities that optimally occupy these subsites.

plasmin Plasmin Active Site S1 Pocket (Basic) S2 Pocket (Hydrophobic) S3 Pocket (Hydrophobic) inhibitor Inhibitor Scaffold Tetrahydrothiopyran-1,1-dioxide Core P1 Moiety (Basic) P2 Moiety (Hydrophobic) inhibitor:p1->plasmin:S1 Ionic Interaction inhibitor:p2->plasmin:S2 Hydrophobic Interaction inhibitor:core->plasmin Binding & Orientation G start Scaffold 4-(hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide step1 Oxidation (e.g., Dess-Martin Periodinane) start->step1 intermediate Intermediate Aldehyde Tetrahydro-2H-thiopyran-4- carbaldehyde 1,1-dioxide step1->intermediate step2 Reductive Amination (Primary Amine + NaBH(OAc)₃) intermediate->step2 product Final Inhibitor (e.g., N-alkylated derivative) step2->product

Caption: General synthetic workflow for inhibitor synthesis.

Protocol 1.1: Synthesis of N-(6-aminohexyl)tetrahydro-2H-thiopyran-4-methanamine 1,1-dioxide

This protocol describes the synthesis of a representative inhibitor where a 6-aminohexyl group is introduced to target the S1 subsite of plasmin.

Rationale: The choice of Dess-Martin periodinane provides a mild and efficient oxidation of the primary alcohol to the aldehyde, minimizing over-oxidation. The subsequent reductive amination with mono-Boc protected 1,6-hexanediamine and sodium triacetoxyborohydride is a robust method for forming the secondary amine linkage. The final Boc-deprotection under acidic conditions yields the primary amine necessary for S1 pocket interaction.

Materials & Equipment:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • tert-butyl (6-aminohexyl)carbamate

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

Step 1: Oxidation to Aldehyde

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide.

Step 2: Reductive Amination & Deprotection

  • Dissolve the purified aldehyde (1.0 eq) in anhydrous DCM.

  • Add tert-butyl (6-aminohexyl)carbamate (1.1 eq). Stir for 20 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • Upon completion, quench with saturated aqueous sodium bicarbonate.

  • Extract with DCM (3x), combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude Boc-protected intermediate by flash chromatography.

  • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the final product by adding cold diethyl ether. Collect the solid by filtration, wash with ether, and dry under vacuum to yield the target inhibitor as a TFA salt.

Application Protocol 2: In Vitro Evaluation of Plasmin Inhibition

The potency of synthesized inhibitors is determined by measuring their ability to inhibit plasmin's enzymatic activity in a biochemical assay. A common method is a fluorometric assay using a synthetic peptide substrate that releases a fluorescent molecule upon cleavage by plasmin.

G cluster_prep Assay Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Mix Add Buffer, Inhibitor, and Plasmin Inhibitor->Mix Plasmin Prepare Plasmin Solution Plasmin->Mix Substrate Prepare Fluorogenic Substrate Solution Initiate Initiate Reaction with Substrate Substrate->Initiate Incubate Pre-incubate (10-15 min) Mix->Incubate Incubate->Initiate Measure Measure Fluorescence Kinetics (Ex/Em = 360/450 nm) Initiate->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Calculate Calculate IC₅₀ Value Plot->Calculate

Caption: Workflow for the in vitro plasmin inhibition assay.

Protocol 2.1: Fluorometric Determination of IC₅₀

Rationale: This protocol establishes the concentration of inhibitor required to reduce plasmin activity by 50% (IC₅₀). A fluorogenic substrate provides a highly sensitive and continuous readout of enzyme activity. Aprotinin, a well-characterized plasmin inhibitor, is used as a positive control to validate the assay performance. Materials & Equipment:

  • Human Plasmin

  • Fluorogenic plasmin substrate (e.g., AMC-based peptide)

  • Plasmin Assay Buffer (e.g., Tris-based buffer, pH 7.4)

  • Synthesized inhibitors and a positive control (e.g., Aprotinin)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO or water). Create a series of dilutions in Plasmin Assay Buffer at 2x the final desired concentration.

    • Dilute the human plasmin stock solution to the working concentration in cold assay buffer.

    • Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (EC) wells: Add 50 µL of assay buffer.

    • Inhibitor (I) wells: Add 50 µL of each inhibitor dilution.

    • Inhibitor Control (IC) wells: Add 50 µL of the positive control inhibitor solution (e.g., Aprotinin).

  • Enzyme Addition:

    • Add 50 µL of the diluted plasmin enzyme solution to all wells except for a "no enzyme" blank. Mix gently.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the plasmin substrate solution to all wells.

    • Immediately place the plate in a fluorescence reader pre-set to 37 °C.

    • Measure the fluorescence intensity (e.g., Ex = 360 nm / Em = 450 nm) in kinetic mode every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_EC)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.

Data Interpretation: Structure-Activity Relationship (SAR)

Systematic evaluation of inhibitors derived from the scaffold allows for the development of a clear structure-activity relationship. The data below, adapted from literature, compares the potency of inhibitors based on a simple cyclohexanone core versus the tetrahydro-4H-thiopyran-4-one 1,1-dioxide core, demonstrating the significant benefit of the sulfone group. [3]

Compound ID Core Structure P-site Modifications Plasmin IC₅₀ (µM)
1 Cyclohexanone P2-Trp, P1-Amine 25
2 Tetrahydro-4H-thiopyran-4-one 1,1-dioxide P2-Trp, P1-Amine 5.5
3 Cyclohexanone P2-Phe, P1-Amine > 100

| 4 | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | P2-Phe, P1-Amine | 30 |

Key SAR Insights:

  • Sulfone Moiety is Crucial: A direct comparison between pairs (1 vs. 2; 3 vs. 4) shows that the presence of the sulfone group consistently increases inhibitory potency by a factor of ~4-5. [3]* P2 Site Preference: The data suggests a preference for a Tryptophan (Trp) residue at the P2 position over Phenylalanine (Phe), as inhibitor 2 is significantly more potent than inhibitor 4 . This highlights the importance of optimizing interactions with the hydrophobic S2 subsite. [7]* P1 Site is Essential: While not shown in this table, incorporating a basic amine to target the S1 pocket is a foundational requirement for potent plasmin inhibition.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform for the development of next-generation plasmin inhibitors. Its inherent structural and electronic properties provide a significant advantage in achieving high potency. The protocols outlined in this guide offer a robust framework for the synthesis and evaluation of novel inhibitor candidates.

Future work should focus on exploring a wider range of chemical diversity at the P2 and P3 positions to further enhance potency and, critically, to optimize selectivity against other related serine proteases such as kallikrein, thrombin, and trypsin. Successful development of inhibitors with a superior potency and selectivity profile could lead to new therapeutic agents for the management of critical bleeding disorders.

References

  • Practical-Haemostasis.com. (2022). Alpha2-Plasmin Inhibitor Assays. [Link]

  • Al-Jabi, F. A., & Al-Horani, R. A. (2021). Assessing Plasmin Generation in Health and Disease. Molecules, 26(5), 1469. [Link]

  • ResearchGate. (n.d.). Overview of the existing plasmin generation assays and their major properties and applications. [Link]

  • ResearchGate. (n.d.). Summary of selected plasmin inhibitors. [Link]

  • Al-Horani, R. A. (2018). Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Current Medicinal Chemistry, 25(30), 3571-3593. [Link]

  • Xue, F., & Seto, C. T. (2005). A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. The Journal of Organic Chemistry, 70(21), 8309–8321. [Link]

  • Tsuda, Y., Tada, M., Wanaka, K., Okamoto, U., Hijikata-Okunomiya, A., Okamoto, S., & Okada, Y. (2001). Structure-inhibitory activity relationship of plasmin and plasma kallikrein inhibitors. Chemical & Pharmaceutical Bulletin, 49(11), 1457–1463. [Link]

  • Teimuri-Mofrad, R., & Abrishami, F. (2008). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry, 20(2), 1203-1210. [Link]

  • Xue, F., & Seto, C. T. (2006). Structure-activity studies of cyclic ketone inhibitors of the serine protease plasmin: design, synthesis, and biological activity. Bioorganic & Medicinal Chemistry, 14(24), 8467–8487. [Link]

  • Chao, J., Schmaier, A., Chen, L. M., Yang, Z., & Chao, L. (1998). Roles of the P1, P2, and P3 residues in determining inhibitory specificity of kallistatin toward human tissue kallikrein. The Journal of Biological Chemistry, 273(38), 24533–24540. [Link]

  • ResearchGate. (2019). Structural studies of plasmin inhibition. [Link]

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Troubleshooting & Optimization

Purification challenges for 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this highly polar, functionalized sulfone. Here, we provide troubleshooting guidance and frequently asked questions based on established scientific principles and extensive laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Q1: My compound is showing poor separation and significant tailing on a standard silica gel column. What's causing this and how can I fix it?

Probable Cause:

The primary reason for poor chromatographic performance on silica gel is the inherent polarity of this compound. The molecule contains both a hydroxyl group (-OH) and a sulfone group (-SO₂), both of which are strong hydrogen bond donors and acceptors. This leads to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This results in significant peak tailing, poor resolution, and in some cases, complete retention of the compound on the column.

Solutions:

  • Mobile Phase Modification:

    • Increase Polarity: A simple first step is to increase the polarity of your mobile phase. If you are using a standard hexane/ethyl acetate system, gradually increasing the proportion of ethyl acetate or switching to a more polar solvent system like dichloromethane/methanol can improve elution.

    • Add a Polar Modifier: To mitigate the strong interactions with silanol groups, add a small percentage (0.1-1%) of a polar, protic solvent like methanol or a basic modifier like triethylamine or ammonia to your mobile phase. These modifiers compete with your compound for binding sites on the silica, effectively "capping" the active sites and allowing for more symmetrical peak shapes.

  • Stationary Phase Selection:

    • Deactivated Silica: If standard silica fails, consider using a deactivated or end-capped silica gel. However, for highly polar compounds, this may not be sufficient.

    • Reverse-Phase Chromatography: A more robust solution is to switch to reverse-phase chromatography (e.g., C18 or C8). In this technique, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar compound will have weaker interactions with the stationary phase, leading to better elution and separation from nonpolar impurities.[1]

    • Alternative Stationary Phases: For particularly challenging separations, consider alternative stationary phases such as alumina (neutral or basic), which can sometimes offer different selectivity for polar compounds.[1] Thin-layer chromatography (TLC) can be a quick way to screen different stationary phases.[2]

Q2: I'm attempting to recrystallize my product, but it either oils out or remains soluble even at low temperatures. What is the best approach for recrystallization?

Probable Cause:

The high polarity and hydrogen bonding capability of this compound make finding a suitable single-solvent system for recrystallization challenging. It may be too soluble in highly polar solvents (like methanol or water) even when cold, and poorly soluble in nonpolar solvents even when hot. "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3]

Solutions:

  • Solvent System Selection:

    • Solvent Pair Method: The most effective approach is often a two-solvent (or "solvent pair") system.[3] This involves dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly adding a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid (cloudy). Gentle heating to redissolve the solid, followed by slow cooling, should induce crystallization.

    • Recommended Solvent Pairs:

      • Methanol/Diethyl Ether

      • Ethanol/Hexane

      • Acetone/Hexane[4]

      • Water/Ethanol (if impurities have significantly different solubilities in this mixture)

  • Recrystallization Protocol:

    • Step 1: Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until it fully dissolves.[5]

    • Step 2: Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness.

    • Step 3: Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

    • Step 4: Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[6]

    • Step 5: Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[3]

Q3: My final product has a yellowish tint. What is the likely impurity and how can I remove it?

Probable Cause:

A yellowish tint often indicates the presence of colored impurities, which can be residual starting materials, byproducts from the oxidation of the corresponding sulfide or sulfoxide, or degradation products. Sulfones are generally stable, but precursor materials or side-reaction products might be colored.

Solutions:

  • Charcoal Treatment during Recrystallization:

    • Activated charcoal is highly effective at adsorbing colored impurities.[5]

    • Protocol:

      • Dissolve your crude product in a suitable hot recrystallization solvent.

      • Add a small amount of activated charcoal (typically 1-2% of the solute's weight).

      • Boil the solution for a few minutes to allow for adsorption.

      • Perform a hot gravity filtration to remove the charcoal.[7] This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

      • Allow the hot, decolorized filtrate to cool and crystallize as usual.

  • Chromatographic Polishing:

    • If charcoal treatment is insufficient, a final chromatographic "polishing" step may be necessary. A short plug of silica gel or a preparative TLC plate can be effective for removing trace colored impurities.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound that influence its purification?

A: The purification of this compound is primarily governed by its high polarity. Key properties include:

  • Molecular Formula: C₆H₁₂O₃S[8]

  • Functional Groups: A primary alcohol (-CH₂OH) and a sulfone (-SO₂-).

  • Polarity: Both functional groups are highly polar and capable of hydrogen bonding. This leads to high solubility in polar solvents and strong interactions with polar stationary phases like silica gel.

PropertyValueImplication for Purification
Molecular Weight ~164.22 g/mol Suitable for standard purification techniques.
Functional Groups Hydroxyl, SulfoneHigh polarity, strong hydrogen bonding.
Expected Solubility High in polar solvents (water, methanol, ethanol), low in nonpolar solvents (hexane, toluene).Recrystallization often requires a solvent-pair system.

Q: What are the likely impurities from the synthesis of this compound?

A: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Material: The corresponding sulfide, 4-(hydroxymethyl)tetrahydro-2H-thiopyran.[9]

  • Intermediate Oxidation Product: The corresponding sulfoxide, 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1-oxide.

  • Over-oxidation or Side-Reaction Products: Depending on the oxidant used.

  • Residual Solvents and Reagents: From the reaction workup.

These impurities typically have different polarities, making chromatographic separation or a well-chosen recrystallization system effective.

Q: Are there any stability concerns I should be aware of during purification?

A: Sulfones are generally a very stable functional group.[10] this compound is not prone to degradation under typical purification conditions (e.g., mild heating for recrystallization, exposure to silica gel). However, strongly acidic or basic conditions and very high temperatures should be avoided to prevent potential side reactions involving the hydroxyl group.

Q: What analytical techniques are recommended to assess the purity of the final product?

A: A combination of techniques should be used to confirm purity and structure:

  • Thin-Layer Chromatography (TLC): For rapid assessment of purity and to monitor the progress of column chromatography.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity. Both normal-phase and reverse-phase methods can be developed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Workflow and Decision-Making Diagrams

Chromatography Troubleshooting Workflow

start Poor Separation on Silica Gel mod_mp Modify Mobile Phase (Increase Polarity / Add Modifier) start->mod_mp check1 Improved Separation? mod_mp->check1 switch_sp Switch Stationary Phase (Reverse Phase C18 / Alumina) check1->switch_sp No success Pure Product check1->success Yes check2 Successful? switch_sp->check2 check2->success Yes failure Consult Specialist check2->failure No

Caption: Decision tree for chromatography issues.

Recrystallization Strategy Selection

start Crude Solid for Recrystallization sol_test Perform Solubility Tests start->sol_test single_solvent Single Solvent System Viable? sol_test->single_solvent solvent_pair Use Solvent-Pair Method (e.g., MeOH/Ether) single_solvent->solvent_pair No run_single Proceed with Single Solvent Recrystallization single_solvent->run_single Yes oiling_out Oiling Out Occurs? solvent_pair->oiling_out adjust Adjust Solvent Ratio / Add More 'Good' Solvent oiling_out->adjust Yes success Crystals Formed oiling_out->success No adjust->solvent_pair run_single->success

Caption: Selecting a recrystallization method.

References

  • Burchfield, H. P., Storrs, E. E., Wheeler, R. J., Bhat, V. K., & Green, L. L. (1973). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry, 45(6), 916-920. [Link]

  • Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22, 323-329. [Link]

  • Hanson, J. E. (2023). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Michigan State University. (n.d.). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)tetrahydro-2H-thiopyran. [Link]

  • PubChem. (n.d.). 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • Autech Industry Co., Limited. (n.d.). Exploring Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide: Properties and Applications. [Link]

Sources

Technical Support Center: Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic process. As Senior Application Scientists, our goal is to explain the causality behind common issues and provide robust, field-proven protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My final product shows a persistent, less polar spot on the TLC plate. What is it likely to be?

A: This is one of the most common issues. The less polar spot is almost certainly one of two impurities: the unreacted starting material, (tetrahydro-2H-thiopyran-4-yl)methanol, or the intermediate 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1-oxide (the sulfoxide). The oxidation of a thioether to a sulfone is a sequential process; incomplete reaction is a frequent cause of impurities.[1]

Q2: After using m-CPBA as the oxidant, I have an acidic impurity that is difficult to remove by chromatography. What is it and how do I get rid of it?

A: This impurity is meta-chlorobenzoic acid (m-CBA), the byproduct of m-CPBA oxidation.[2][3] It often co-elutes with the highly polar sulfone product. The most effective removal method is a basic aqueous wash (e.g., with 5% NaHCO₃ or K₂CO₃ solution) during the reaction workup, which deprotonates the carboxylic acid, rendering it water-soluble and easily separable from the organic layer.

Q3: Can I use hydrogen peroxide instead of m-CPBA for the oxidation step?

A: Yes, hydrogen peroxide is a common and effective oxidant for converting thioethers to sulfones.[4] It offers the advantage of producing water as its primary byproduct, simplifying purification. However, the reaction often requires a catalyst (e.g., acetic acid, tungstic acid) and may need elevated temperatures, which requires careful control to prevent side reactions.

Q4: My NMR spectrum looks clean, but the mass spectrum shows a peak corresponding to the sulfoxide intermediate. Why?

A: This can happen if the sulfoxide is present at a low level (e.g., 1-5%). While it may not be obvious by ¹H NMR, especially if key signals overlap, mass spectrometry is highly sensitive and can easily detect its presence. For quantitative analysis, techniques like HPLC or qNMR (Quantitative NMR) are recommended.

Q5: What is the best way to purify the final product?

A: Due to the high polarity of the sulfone-alcohol, column chromatography on silica gel is the standard method. A polar eluent system, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate, is typically required. Alternatively, for crystalline products, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol/water) can be a highly effective and scalable purification strategy.

Troubleshooting Guide: Impurity Profiles & Solutions

This section provides a deeper dive into the specific impurities, their origins, and detailed protocols for their identification and removal.

Core Synthesis and Impurity Formation Pathway

The synthesis of this compound is typically a two-stage process: reduction of a precursor followed by oxidation. Impurities can arise at either stage, but the oxidation step is the most critical for the final product's purity.

G Ketone Tetrahydro-4H-thiopyran-4-one Precursor (Tetrahydro-2H-thiopyran-4-yl)methanol (Thioether-Alcohol) Ketone->Precursor Sulfoxide Impurity A: 4-(hydroxymethyl)tetrahydro- 2H-thiopyran 1-oxide (Sulfoxide) Precursor->Sulfoxide 1st Oxidation (Fast) ImpurityB Impurity B: Unreacted Precursor (Thioether-Alcohol) Precursor->ImpurityB Product TARGET: 4-(hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide (Sulfone) Sulfoxide->Product 2nd Oxidation (Slower) mCBA Impurity C: m-Chlorobenzoic Acid (Byproduct) Oxidant Oxidant (e.g., m-CPBA, H2O2) Oxidant->mCBA Is consumed to form

Caption: Synthetic pathway and common points of impurity formation.

Impurity Analysis and Data Summary

The key to effective troubleshooting is rapid identification of the impurity. The following table summarizes the characteristics of the most common impurities.

Impurity IDStructure NameCommon CauseTLC Analysis (Typical)Removal Strategy
A 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1-oxide (Sulfoxide)Insufficient oxidant; short reaction time; low temperature.Rf between starting material and product.1. Re-subject mixture to oxidation conditions. 2. Column chromatography.
B (Tetrahydro-2H-thiopyran-4-yl)methanol (Thioether)Incomplete reaction; poor quality oxidant.Highest Rf value (least polar).1. Re-subject mixture to oxidation conditions. 2. Column chromatography.
C m-Chlorobenzoic Acid (m-CBA)Use of m-CPBA as oxidant.Can streak or have an Rf similar to the product.Basic aqueous wash (e.g., NaHCO₃ solution) during workup.
D Tetrahydro-4H-thiopyran-4-oneIncomplete reduction in the precursor synthesis step.Less polar than alcohol precursor; visible by GC-MS.Column chromatography of the precursor alcohol.
Troubleshooting Workflow: A Decision Guide

When faced with an impure product, this logical workflow can help diagnose the issue and select the appropriate remedy.

G Start Crude Product Analysis (TLC, NMR, LC-MS) IsAcidic Is an acidic impurity present? (e.g., from m-CPBA use) Start->IsAcidic LessPolar Are there spots less polar than the product on TLC? IsAcidic->LessPolar No BasicWash ACTION: Perform basic aqueous wash (5% NaHCO3) on crude material and re-extract. IsAcidic->BasicWash Yes ReOxidize Probable Cause: Incomplete Oxidation (Sulfoxide/Thioether present) LessPolar->ReOxidize Yes End Pure Product LessPolar->End No, product is clean BasicWash->LessPolar Chromatography ACTION: Purify via column chromatography. (e.g., MeOH/DCM gradient) ReOxidize->Chromatography ReRun ACTION (Optional): Re-run reaction with >2.2 eq. of oxidant and longer time. ReOxidize->ReRun For large scale or high impurity level Chromatography->End ReRun->Start Re-analyze crude

Caption: A logical workflow for troubleshooting product impurities.

Detailed Experimental Protocols
Protocol 1: Removal of m-Chlorobenzoic Acid (m-CBA)

Causality: This protocol leverages the acidic nature of the m-CBA byproduct. By treating the organic solution with a mild aqueous base, the carboxylic acid is converted to its carboxylate salt, which is highly soluble in the aqueous phase and can be physically separated. The neutral sulfone product remains in the organic layer.

Step-by-Step Methodology:

  • Dissolution: After the reaction is complete (as monitored by TLC), dilute the reaction mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 volumes).

  • First Wash (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate completely.

  • Extraction: Drain the lower organic layer. Discard the upper aqueous layer, which now contains the sodium m-chlorobenzoate salt.

  • Repeat Wash: Repeat steps 2-4 one more time to ensure complete removal of the acidic impurity.

  • Final Wash (Brine): Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of m-CBA.

Protocol 2: Chromatographic Purification of the Final Product

Causality: Silica gel chromatography separates compounds based on their polarity. The target sulfone is highly polar due to both the sulfone group (a strong dipole) and the hydroxyl group (a hydrogen bond donor/acceptor). The sulfoxide intermediate is slightly less polar, and the starting thioether is significantly less polar. This difference in polarity allows for their effective separation.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane or a low-polarity mixture like 9:1 Hexane:EtOAc). The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x weight of crude). To do this, dissolve the crude material in a minimal amount of methanol or DCM, add the silica, and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 100% Ethyl Acetate or 5% Methanol in DCM).

  • Gradient Elution: Gradually increase the polarity of the eluent. For example, increase the methanol concentration in DCM from 5% to 10% to 15%.

    • The unreacted thioether (Impurity B) will elute first.

    • The sulfoxide intermediate (Impurity A) will elute next.

    • The desired sulfone product will elute last at higher methanol concentrations.

  • Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., potassium permanganate) to visualize the spots.

  • Combine and Concentrate: Combine the pure fractions containing the product and concentrate under reduced pressure to obtain the purified this compound.

References
  • ResearchGate. Synthesis of the tetrahydro‐2H‐thiopyran 1,1‐dioxides involving rongalite. Available at: [Link]

  • ResearchGate. Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. Available at: [Link]

  • ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Available at: [Link]

  • Master Organic Chemistry. (m-CPBA (meta-chloroperoxybenzoic acid)). Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available at: [Link]

Sources

Technical Support Center: Synthesis of Tetrahydro-2H-thiopyran 1,1-dioxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of tetrahydro-2H-thiopyran 1,1-dioxides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important sulfone scaffold. Here, we address common challenges and side reactions encountered during synthesis and subsequent functionalization, providing in-depth, field-proven insights to help you troubleshoot your experiments effectively.

Introduction

Tetrahydro-2H-thiopyran 1,1-dioxides are versatile building blocks in organic synthesis and medicinal chemistry. Their synthesis, most commonly achieved by the oxidation of the parent tetrahydro-2H-thiopyran, can be accompanied by several side reactions that impact yield, purity, and scalability. This guide provides a structured approach to identifying, understanding, and mitigating these unwanted transformations.

Part 1: Troubleshooting the Synthesis via Oxidation

The oxidation of a tetrahydrothiopyran sulfide to its corresponding sulfone is the most direct route. However, controlling the oxidation state and preventing ring degradation are paramount.

Frequently Asked Questions (FAQs)

Q1: My oxidation of tetrahydrothiopyran with m-CPBA is giving a mixture of products, including the sulfoxide and the desired sulfone. How can I improve the selectivity for the sulfone?

A1: This is a classic issue of incomplete oxidation. The reaction proceeds stepwise from sulfide to sulfoxide, and then sulfoxide to sulfone. To drive the reaction to completion:

  • Stoichiometry: Ensure you are using at least two equivalents of the oxidizing agent. A slight excess (e.g., 2.1-2.2 equivalents) is often recommended to ensure full conversion of the intermediate sulfoxide.

  • Reaction Time & Temperature: While initial oxidation to the sulfoxide is often rapid and exothermic, the second oxidation to the sulfone can be slower. Monitor the reaction by TLC or LC-MS. If the sulfoxide persists, consider extending the reaction time or gradually increasing the temperature. However, be cautious, as higher temperatures can promote other side reactions. A staged approach, where the second equivalent of oxidant is added after the initial exotherm subsides, can also be effective.[1]

  • Alternative Oxidants: For a more robust conversion directly to the sulfone, consider using reagents like peracetic acid or hydrogen peroxide in the presence of a catalytic amount of sodium tungstate.[1] These systems are often more potent and can provide excellent yields of the sulfone without significant sulfoxide contamination.

Q2: I am observing significant amounts of an unknown, highly polar impurity in my final product after oxidation, leading to difficult purification. What could this be?

A2: A common, yet often overlooked, side reaction with strong oxidants is C-H oxidation or ring cleavage, especially if the thiopyran ring has activating substituents (e.g., a ketone at the 4-position). For instance, oxidation of tetrahydrothiopyran-4-ones with powerful oxidants like pyridinium fluorochromate (PFC) has been reported to yield sulphone dicarboxylic acids, which are highly polar byproducts resulting from the cleavage of the carbon framework.

Troubleshooting Steps:

  • Characterize the Impurity: Obtain spectroscopic data (MS, NMR) to confirm if it corresponds to a ring-opened product.

  • Milder Oxidants: Switch to a more chemoselective oxidant. While potentially slower, reagents like Davis's oxaziridine are known for their exceptional ability to oxidize sulfur to the sulfoxide or sulfone stage with minimal side reactions on the carbon skeleton.[1]

  • Control Temperature: Perform the oxidation at lower temperatures (e.g., 0 °C to -78 °C) to minimize over-oxidation and decomposition pathways.[1]

Q3: My starting material is sensitive to acidic conditions. Are there neutral oxidation methods to synthesize the sulfone?

A3: Yes, this is a critical consideration for substrates with acid-labile protecting groups or functionalities. Many common oxidants like m-CPBA release a carboxylic acid byproduct.

Recommended Neutral/Buffered Protocols:

  • Buffered m-CPBA: Perform the oxidation in the presence of a buffer such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to neutralize the acidic byproduct as it forms.

  • Oxone®: This reagent (potassium peroxymonosulfate) is often used in a buffered aqueous/organic biphasic system (e.g., ethyl acetate/water with NaHCO₃) and is highly effective for converting sulfides to sulfones under neutral pH.

  • Davis's Oxaziridine: As mentioned, this reagent is not only chemoselective but also operates under neutral conditions, making it ideal for sensitive substrates.[1]

Workflow for Optimizing Sulfide Oxidation

The following diagram outlines a decision-making process for selecting and optimizing your oxidation protocol.

Oxidation_Workflow start Start: Synthesize Tetrahydrothiopyran-1,1-dioxide check_sensitivity Is the substrate acid-sensitive? start->check_sensitivity acid_sensitive Use Buffered or Neutral Conditions check_sensitivity->acid_sensitive Yes not_acid_sensitive Standard Conditions Applicable check_sensitivity->not_acid_sensitive No check_selectivity Is chemoselectivity a concern? (e.g., other oxidizable groups) davis Davis's Oxaziridine check_selectivity->davis Yes standard_mcpba m-CPBA (≥2 equiv.) check_selectivity->standard_mcpba No h2o2_cat H₂O₂ with Na₂WO₄ catalyst check_selectivity->h2o2_cat No buffered_mcpba m-CPBA with NaHCO₃ acid_sensitive->buffered_mcpba oxone Oxone® in biphasic system acid_sensitive->oxone not_acid_sensitive->check_selectivity monitor Monitor reaction (TLC/LC-MS) for sulfoxide intermediate buffered_mcpba->monitor oxone->monitor davis->monitor standard_mcpba->monitor h2o2_cat->monitor outcome Evaluate Outcome monitor->outcome success Pure Sulfone outcome->success Complete Conversion failure Side Reactions Observed (e.g., ring cleavage) outcome->failure Incomplete or Impure re_evaluate Re-evaluate: Use milder reagent (e.g., Davis's) at lower temp. failure->re_evaluate re_evaluate->davis

Caption: Decision workflow for selecting an oxidation protocol.

Part 2: Troubleshooting Side Reactions in Functionalization

Once synthesized, the tetrahydro-2H-thiopyran 1,1-dioxide core is often functionalized, most commonly at the α-carbon. These reactions come with their own set of potential side products.

Frequently Asked Questions (FAQs)

Q4: I am attempting an α-alkylation of my sulfone with an alcohol (a borrowing hydrogen reaction), but I am getting significant amounts of an alkene byproduct. What is happening?

A4: You are observing a competitive Julia-type olefination or an α-alkenylation reaction.[2][3] This is particularly common when using benzyl alcohol derivatives as alkylating agents. The reaction proceeds through an in-situ oxidation of the alcohol to an aldehyde, which then condenses with the sulfone. This intermediate can either be reduced to the desired alkylated product or undergo elimination to form an alkene.

Mitigation Strategies:

  • Catalyst Choice: The catalyst plays a crucial role in selectivity. Pincer complexes of earth-abundant metals like manganese have shown excellent performance in selectively promoting the α-alkylation pathway over olefination.[2][3]

  • Base Stoichiometry: The amount of base is critical. Julia-type olefinations often require stoichiometric amounts of a strong base.[3] For selective alkylation, using a substoichiometric amount of a weaker base (e.g., NaOH) can suppress the elimination pathway.[4]

  • Reaction Conditions: Carefully screen the temperature and reaction time. Lower temperatures may favor the desired alkylation over the elimination, which often has a higher activation energy.

Q5: During a reaction involving my sulfone, I unexpectedly formed an alkene, and sulfur dioxide was evolved. What reaction occurred?

A5: This is the hallmark of a Ramberg-Bäcklund reaction .[5] This reaction occurs when a sulfone has a halogen (or another suitable leaving group) on one α-carbon and a proton on the other α-carbon. In the presence of a base, the sulfone is deprotonated, leading to an intramolecular displacement of the halide to form a transient three-membered episulfone intermediate. This intermediate is unstable and rapidly extrudes SO₂ to form a carbon-carbon double bond.[5]

Troubleshooting:

  • Unintentional Halogenation: Review your previous steps. Did you use a halogenating agent (e.g., NBS, CCl₄) that could have been carried over? Some reagents used for in-situ modifications, like CCl₄ in early versions of the Meyers' modification of this reaction, can act as both solvent and halogen source, leading to undesired byproducts like gem-dichlorocyclopropanes.[6][7]

  • Substrate Stability: If your starting material is an α-halosulfone, you must avoid basic conditions unless the Ramberg-Bäcklund reaction is the desired outcome.

  • Alternative Reagents: If you are performing a one-pot halogenation/elimination, consider modern protocols that use reagents like dibromodifluoromethane (CBr₂F₂) with a solid-supported base (alumina-KOH), which are known to suppress side reactions.[7]

Q6: I am using my sulfone in a Julia-Kocienski olefination and observe a significant amount of a higher molecular weight byproduct. What is it?

A6: A common side reaction in the Julia-Kocienski olefination is the self-condensation or homocoupling of the metalated sulfone.[8][9] The sulfonyl carbanion, instead of reacting with the aldehyde, can attack the sulfur atom of a second molecule of the sulfone, leading to a dimerized byproduct.

Prevention:

  • "Barbier-like" Conditions: The most effective way to prevent this is to generate the anion in the presence of the aldehyde. This is achieved by adding the base slowly to a mixture of the sulfone and the aldehyde.[8] This ensures that the highly reactive aldehyde traps the anion as soon as it is formed, minimizing its concentration and the opportunity for self-reaction.

  • Choice of Sulfone: Certain activating groups on the sulfone are less prone to self-condensation. For example, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are known to have a lower tendency for this side reaction compared to some other variants.[8]

Comparative Table of Common Functionalization Side Reactions
Reaction Triggering Conditions Key Side Product(s) Primary Mitigation Strategy
α-Alkylation (with Alcohols) Strong base, high temperature, certain catalysts (e.g., Ru-based).[3]Julia-type olefination products (alkenes), α-alkenylation products.[2]Use selective Mn-pincer catalysts; use substoichiometric, weaker base.[2][4]
Ramberg-Bäcklund Reaction Presence of an α-halogen and a base.Alkene (via SO₂ extrusion), dichlorocyclopropanes (if CCl₄ is used).[6][10]Avoid basic conditions with α-halosulfones; use modern reagents like CBr₂F₂.[7]
Julia-Kocienski Olefination Pre-formation of the sulfonyl anion before aldehyde addition.Self-condensation (dimer) of the sulfone.[8][9]Employ "Barbier-like" conditions (add base to sulfone/aldehyde mixture).[8]

Part 3: Experimental Protocols

Protocol 1: Buffered Oxidation of Tetrahydro-2H-thiopyran to the 1,1-Dioxide

This protocol is designed for acid-sensitive substrates where the use of unbuffered m-CPBA could cause degradation or deprotection.

  • Setup: To a solution of tetrahydro-2H-thiopyran (1.0 equiv.) in dichloromethane (DCM, ~0.1 M), add finely ground sodium bicarbonate (NaHCO₃, 3.0 equiv.).

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 2.2 equiv.) portion-wise over 30 minutes, monitoring the internal temperature to keep it below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the disappearance of the starting material and the sulfoxide intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure tetrahydro-2H-thiopyran 1,1-dioxide.

Protocol 2: α-Alkylation using "Barbier-like" Conditions to Minimize Olefination

This protocol is adapted for reactions where a sulfone is alkylated with a reactive electrophile (e.g., benzyl bromide) and aims to minimize elimination side products.

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the tetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv.) and the alkylating agent (e.g., benzyl bromide, 1.1 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv.) dropwise via syringe over 20-30 minutes.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours. Monitor for the consumption of the starting sulfone.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the α-alkylated product.

References

  • El-Sattar, A. A., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 29(7), 1620. [Link]

  • Blak, A. R., et al. (2021). Selected syntheses and reactions of sulfones. ResearchGate. [Link]

  • Kasper, S. M., et al. (2021). Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. The Journal of Physical Chemistry A, 125(3), 856-874. [Link]

  • Meenakshisundaram, S. P., & Sockalingam, R. (2002). Conformational and steric effects on the oxidation of some substituted tetrahydrothiopyran-4-ones and their 1,1-dioxides by pyridinium fluorochromate. Indian Journal of Chemistry - Section B, 41B(12), 2603-2609. [Link]

  • Wang, C., et al. (2022). Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. Organic Letters, 24(41), 7659–7664. [Link]

  • Li, Z., et al. (2021). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C–S Bond Construction from Non-Halide Substrates. Molecules, 26(16), 4948. [Link]

  • Blakemore, P. R. (2016). The Julia–Kocienski Olefination. Organic Reactions. [Link]

  • Wang, D., et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis, 13(9), 5949–5954. [Link]

  • Wang, D., et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis, 13(9), 5949-5954. [Link]

  • Wikipedia. (2023). Julia olefination. [Link]

  • Milstein, D., et al. (2025). Theoretical Elucidation of Manganese(I)–Pincer Catalyzed α-Alkylation of Sulfones with Alcohols. The Journal of Physical Chemistry A. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of the tetrahydro-2H-thiopyran 1,1-dioxides involving rongalite. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Wang, C., et al. (2022). Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C–S Synthon. Organic Letters. [Link]

  • Wang, C., et al. (2022). Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C–S Synthon. Organic Letters, 24(41), 7659-7664. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • Taylor, R. J. K. (2015). The Ramberg-Bäcklund Reaction. Organic Reactions. [Link]

  • Wikipedia. (2023). Reductive desulfonylation. [Link]

  • Trogrlic, E., & Gazvoda, M. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2736. [Link]

  • Kim, D., et al. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Tetrahydrothiopyran oxidation in the presence of [Zn2(bdc)(L-lac)(dmf)]·DMF. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. [Link]

  • Strieth-Kalthoff, F., et al. (2018). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of α,β-Unsaturated Thiones. European Journal of Organic Chemistry, 2018(48), 6881-6887. [Link]

  • Wikipedia. (2023). Ramberg–Bäcklund reaction. [Link]

  • Organic Chemistry Portal. (n.d.). A new one-flask Ramberg-Bäcklund reaction. [Link]

Sources

Technical Support Center: Thia-Prins Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thia-Prins cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this powerful synthetic transformation. The following content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Product Yield

Question 1: My thia-Prins cyclization is resulting in a low yield or no desired product. What are the primary factors I should investigate?

Low yields are a common hurdle in thia-Prins cyclizations and can often be attributed to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Immediate Steps:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine if the reaction is incomplete or if the product is degrading over time.[1][2]

  • Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde and the homoallylic thiol. Impurities can inhibit the catalyst or lead to unwanted side reactions.

  • Anhydrous Conditions: The presence of water can quench the Lewis acid and hydrolyze key intermediates. Ensure all glassware is oven-dried, and solvents are appropriately dried before use.

In-depth Troubleshooting:

  • Catalyst Activity: The choice and activity of the Lewis acid are paramount. If you suspect catalyst deactivation, consider using a freshly opened bottle or purifying the catalyst. The strength of the Lewis acid can significantly impact the reaction rate.[3][4] Softer Lewis acids are often preferred for thia-Prins cyclizations.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cyclization pathway over side reactions like elimination.[1] Conversely, if the reaction is sluggish, a modest increase in temperature might be necessary.

  • Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products. Optimize the ratio of the aldehyde to the homoallylic thiol.

Poor Diastereoselectivity

Question 2: I am observing poor diastereoselectivity in my thia-Prins cyclization. How can I improve the stereochemical outcome?

Achieving high diastereoselectivity is often a primary goal of the thia-Prins cyclization. The stereochemical outcome is influenced by the transition state geometry.

Key Considerations for Stereocontrol:

  • Lewis Acid Choice: The nature of the Lewis acid can influence the transition state geometry. Bulky Lewis acids may enforce a higher degree of stereocontrol. Experiment with a range of Lewis acids (e.g., TMSOTf, InCl₃, FeCl₃) to find the optimal one for your substrate.[3][4]

  • Solvent Effects: The polarity of the solvent can affect the stability of the transition state. A solvent screen is a valuable exercise in optimizing diastereoselectivity.

  • Substrate Control: The inherent stereochemistry of your homoallylic thiol will play a significant role in the diastereoselectivity of the cyclization. The reaction generally proceeds through a chair-like transition state, and substituents on the starting material will preferentially occupy equatorial positions to minimize steric hindrance.[5][6]

Experimental Protocol 1: Screening Lewis Acids for Optimal Diastereoselectivity

  • Setup: In parallel, prepare several oven-dried reaction vials, each with a magnetic stir bar.

  • Starting Materials: To each vial, add the homoallylic thiol (1.0 equiv) and the aldehyde (1.2 equiv) dissolved in your chosen anhydrous solvent (e.g., CH₂Cl₂).

  • Lewis Acid Addition: To each vial, add a different Lewis acid (e.g., TMSOTf, InCl₃, FeCl₃, BF₃·OEt₂) (0.1 - 1.0 equiv).

  • Reaction: Stir the reactions at the desired temperature (e.g., -78 °C to room temperature) and monitor by TLC or LC-MS.

  • Workup and Analysis: Quench the reactions, perform a standard aqueous workup, and purify the crude products. Analyze the diastereomeric ratio of each reaction using ¹H NMR or chiral HPLC.

Unwanted Side Reactions

Question 3: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Side reactions in thia-Prins cyclizations can compete with the desired product formation, leading to reduced yields and complex purification.

Common Side Reactions and Mitigation Strategies:

  • Elimination Products: The carbocation intermediate can undergo elimination to form an allylic sulfide.[1]

    • Solution: Lowering the reaction temperature can disfavor the elimination pathway. Using a milder Lewis acid can also help.[1]

  • Oxonia-Cope Rearrangement: This rearrangement can lead to racemization or the formation of constitutional isomers.[5][7][8][9]

    • Solution: This is often substrate-dependent. Modifying the electronic properties of the substrates or using a different catalyst system may be necessary.

  • Dioxane Formation: An excess of the aldehyde, particularly formaldehyde, can lead to the formation of dioxane derivatives.[1]

    • Solution: Carefully control the stoichiometry and consider the slow addition of the aldehyde to the reaction mixture.

Table 1: Troubleshooting Summary for Common Issues

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature; use a more active catalyst.[1]
Side reactions dominatingLower the reaction temperature; choose a milder Lewis acid.[1]
Product instabilityPerform the reaction at a lower temperature; use a buffered workup.[1]
Poor Diastereoselectivity Suboptimal Lewis acidScreen a variety of Lewis acids with different steric and electronic properties.[3][4]
Unfavorable transition stateModify the solvent or temperature to influence the transition state equilibrium.
Side Product Formation EliminationLower the reaction temperature; use a milder Lewis acid.[1]
Oxonia-Cope RearrangementModify substrate or catalyst to disfavor this pathway.[5][7][8][9]
Dioxane FormationUse a 1:1 stoichiometry of aldehyde to thiol.[1]

Visualizing the Thia-Prins Cyclization

Diagram 1: Generalized Mechanism of the Thia-Prins Cyclization

thia_prins_mechanism cluster_start Step 1: Activation cluster_intermediate Step 2: C-C Bond Formation cluster_cyclization Step 3: Cyclization cluster_termination Step 4: Termination Aldehyde Aldehyde Activated_Aldehyde Activated_Aldehyde Aldehyde->Activated_Aldehyde + Lewis Acid Homoallylic_Thiol Homoallylic_Thiol Lewis_Acid Lewis_Acid Thionium_Ion Thionium_Ion Activated_Aldehyde->Thionium_Ion + Homoallylic Thiol Cyclized_Carbocation Cyclized_Carbocation Thionium_Ion->Cyclized_Carbocation Intramolecular Attack Final_Product Final_Product Cyclized_Carbocation->Final_Product + Nucleophile Nucleophile Nucleophile

Caption: Key steps in the Lewis acid-catalyzed thia-Prins cyclization.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Start Low_Yield Low Yield Observed? Start->Low_Yield Check_Purity Verify Starting Material Purity Low_Yield->Check_Purity Yes End End Low_Yield->End No Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Purity->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Optimize_Conditions Increase Time/Temp or Catalyst Loading Incomplete_Reaction->Optimize_Conditions Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Conditions->End Modify_Conditions Lower Temp, Change Lewis Acid Side_Products->Modify_Conditions Yes Product_Degradation Product Degradation? Side_Products->Product_Degradation No Modify_Conditions->End Milder_Workup Use Buffered/Milder Workup Product_Degradation->Milder_Workup Yes Product_Degradation->End No Milder_Workup->End

Caption: A systematic approach to troubleshooting low yields.

References

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021-04-29). National Institutes of Health. [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. (2023-05-23). ACS Publications. [Link]

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021-04-29). Beilstein Journals. [Link]

  • Focused Update on the Prins Reaction and the Prins Cyclization. (2016-02-20). ResearchGate. [Link]

  • Recent Advances in the Prins Reaction. (2022-08-31). National Institutes of Health. [Link]

  • A detailed investigation of the aza-Prins reaction. ResearchGate. [Link]

  • Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. (2023-03-03). PubMed. [Link]

  • Prins Reaction. Organic Chemistry Portal. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021-04-14). ResearchGate. [Link]

  • Various types of Prins cyclization reactions. ResearchGate. [Link]

  • The Prins Reaction: Advances and Applications. Bentham Science. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Prins reaction. Wikipedia. [Link]

Sources

Technical Support Center: Improving Diastereoselectivity in Thiopyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for thiopyran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize thiopyran derivatives and facing challenges with stereochemical control. Thiopyrans are vital scaffolds in numerous biologically active compounds, and their therapeutic potential often hinges on obtaining the correct stereoisomer.[1][2] This resource provides in-depth, experience-based answers to common questions and troubleshooting strategies for improving diastereoselectivity in your reactions, with a primary focus on the powerful thia-Diels-Alder cycloaddition.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Diastereoselectivity

This section addresses the core principles governing the stereochemical outcome of the most common route to thiopyrans: the [4+2] thia-Diels-Alder reaction.

Q1: What are the primary factors influencing diastereoselectivity in the thia-Diels-Alder reaction for thiopyran synthesis?

The diastereoselectivity of a thia-Diels-Alder reaction is not governed by a single parameter but is the result of a complex interplay between several factors that stabilize one transition state over another. The key factors are:

  • Reaction Temperature: Temperature is a critical tool for controlling kinetic versus thermodynamic product formation.[3] Lower temperatures typically favor the kinetically controlled product, which is often the more diastereomerically pure isomer, by making the reaction more sensitive to small differences in activation energy between competing pathways.[3] Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the reverse reaction (retro-Diels-Alder), leading to an equilibrium mixture of diastereomers and thus a lower diastereomeric ratio (d.r.).[3]

  • Solvent Choice: The polarity and nature of the solvent can significantly influence the stability of the reaction's transition states.[3][4] Solvents can alter the energy landscape, sometimes even reversing the kinetic preference for one diastereomer over another.[4] For instance, polar solvents may stabilize a more polar transition state, favoring a specific stereochemical outcome. In some syntheses, specific solvents like DMSO have been shown to be effective at preventing unwanted side reactions, such as dimerization, which can indirectly impact the stereochemical purity of the desired product.[1][5]

  • Catalysis (Lewis Acids & Organocatalysts): The choice of catalyst is paramount for achieving high diastereoselectivity. Lewis acids can coordinate to the thiocarbonyl dienophile, lowering its LUMO energy, accelerating the reaction, and amplifying the energetic differences between the endo and exo transition states.[1][6] Chiral Lewis acids, such as Ti(IV)-based complexes, are used to induce high enantioselectivity and can also strongly influence diastereoselectivity.[1] Similarly, organocatalysts like chiral amines or phosphoric acids can promote stereoselective pathways.[1][3]

  • Substrate Sterics and Electronics: The inherent structure of the diene and the thiocarbonyl dienophile plays a foundational role.

    • Steric Hindrance: Bulky substituents on either reactant can create steric clashes in one of the transition states, thereby favoring the less hindered pathway and leading to higher diastereoselectivity.[1][3]

    • Electronic Effects: The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1][7] Electron-withdrawing groups on the dienophile and electron-donating groups on the diene lower the HOMO-LUMO energy gap, accelerating the reaction and often enhancing selectivity.[7][8]

Q2: How do I choose an appropriate catalyst to enhance diastereoselectivity?

Selecting the right catalyst is a crucial step that often requires screening. The goal is to find a catalyst that preferentially stabilizes the transition state leading to the desired diastereomer.

  • Lewis Acids: For reactions involving thiocarbonyls with a coordinating group (e.g., an adjacent carbonyl), Lewis acids are an excellent starting point.

    • Screening: Begin with common, moderately strong Lewis acids like TiCl₄, SnCl₄, or ZnCl₂ at low temperatures.

    • Chiral Induction: For asymmetric synthesis, chiral catalysts are necessary. Chiral Ti(IV) complexes and samarium triflates have proven effective in promoting highly stereoselective thio-Diels-Alder reactions.[1]

  • Organocatalysts: Organocatalysis offers a complementary approach, particularly when metal-based catalysts are problematic (e.g., due to downstream processing concerns in drug development).

    • Amine Catalysts: Chiral amines can be used to form chiral iminium or enamine intermediates, which then undergo a stereocontrolled cycloaddition.[1]

    • Chiral Brønsted Acids: Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including those that can lead to thiopyran precursors.[3]

  • Catalyst-Free Reactions: In some instances, a catalyst-free approach under optimized thermal conditions may offer the best selectivity, especially if the inherent stereochemical bias of the substrates is strong.[3]

Q3: How do steric and electronic properties of the diene and dienophile (thiocarbonyl) affect the outcome?

The structure of your reactants is the ultimate determinant of the reaction's feasibility and selectivity.

  • The Diene: The diene must be able to adopt an s-cis conformation to react.[6] Bulky substituents at the C2 or C3 positions can favor this reactive conformation, increasing the reaction rate. Cyclic dienes are locked in the s-cis conformation and are often highly reactive.

  • The Dienophile (Thiocarbonyl): Thiocarbonyls are more reactive than their carbonyl analogs due to their higher HOMO and lower LUMO energy levels.[1] This reactivity can be further tuned:

    • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., esters, ketones) to the thiocarbonyl carbon lowers its LUMO energy, strengthening the interaction with the diene's HOMO and increasing the reaction rate. This enhancement often leads to better selectivity.[7]

    • Steric Bulk: Steric hindrance near the reaction center on the dienophile can strongly disfavor one approach of the diene, leading to high diastereoselectivity.[1] For example, the reaction pathway will be governed by minimizing steric clashes between the largest substituents on the diene and dienophile in the transition state.

Table 1: Summary of Key Factors Influencing Diastereoselectivity
FactorGeneral Effect on DiastereoselectivityRationale & Key Insights
Temperature Lowering temperature generally increases d.r.Favors the kinetic product by increasing the impact of small activation energy differences. High temperatures can lead to product equilibration via retro-Diels-Alder.[3]
Solvent Polarity Highly variable; requires screening.Solvents can differentially stabilize the competing endo and exo transition states, which often have different polarities.[3][4]
Lewis Acid Catalyst Generally increases d.r.Coordinates to the dienophile, amplifying the electronic and steric differences between the endo and exo transition states.[1][6]
Organocatalyst Can provide high d.r. and e.e.Operates through distinct mechanistic pathways (e.g., iminium ion formation) that have their own inherent stereochemical preferences.[1]
Steric Bulk Increasing steric bulk on substrates often increases d.r.Magnifies steric repulsion in the more crowded transition state, strongly favoring the alternative pathway.[3]
Electronic Effects Stronger electronic push-pull (EDG on diene, EWG on dienophile) often improves selectivity.Lowers the HOMO-LUMO gap, leading to a more favorable, earlier, and often more ordered transition state.[7][8]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides actionable steps to diagnose and solve common problems encountered during thiopyran synthesis.

Problem 1: Low or no diastereoselectivity (d.r. ≈ 1:1) is observed.

A low diastereomeric ratio indicates that the activation energies for the two competing pathways (e.g., leading to endo and exo products) are nearly identical under your current conditions.

G start Low d.r. Observed (e.g., 1:1 to 3:1) temp Step 1: Lower Temperature Run at 0°C, -20°C, or -78°C start->temp Kinetic Control? solvent Step 2: Screen Solvents Test non-polar (Toluene), polar aprotic (DCM, MeCN), and polar protic (EtOH). temp->solvent No Improvement success High d.r. Achieved temp->success Improved d.r. catalyst Step 3: Introduce a Catalyst Screen Lewis Acids (e.g., TiCl₄) or Organocatalysts. solvent->catalyst No Improvement solvent->success Improved d.r. substrate Step 4: Modify Substrate Increase steric bulk on diene or dienophile if possible. catalyst->substrate No Improvement catalyst->success Improved d.r. substrate->success Improved d.r. fail Consult Specialist substrate->fail Still Low d.r.

Caption: Troubleshooting workflow for low diastereoselectivity.

Step-by-Step Solutions:

  • Lower the Reaction Temperature: This is the simplest first step. Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C). This will favor the kinetic product, which is often a single diastereomer.[3]

  • Screen Solvents: The influence of the solvent cannot be understated.[3] Set up parallel reactions in a range of solvents with different properties, such as toluene (non-polar), dichloromethane (DCM, polar aprotic), and ethanol (polar protic), to find conditions that favor one transition state.

  • Introduce a Catalyst: If thermal conditions fail, introduce a catalyst. A mild Lewis acid like MgBr₂ or a stronger one like TiCl₄ can dramatically alter selectivity. This is particularly effective if your dienophile has a Lewis basic site.

  • Re-evaluate Substrates: If the above steps do not lead to significant improvement, the inherent selectivity of your substrates may be low. Consider if it's possible to modify the starting materials to increase steric bulk or enhance electronic effects.

Problem 2: The wrong diastereomer is favored (e.g., obtaining the exo product when the endo is desired).

In Diels-Alder reactions, the endo isomer is often the kinetically favored product due to stabilizing secondary orbital interactions, while the exo isomer is typically the thermodynamically more stable product.[4]

G cluster_endo Endo Transition State (Kinetic) cluster_exo Exo Transition State (Thermodynamic) diene_endo Diene dienophile_endo Thiocarbonyl (Substituent 'R' under diene π-system) product_endo Endo Product (Favored at Low Temp) diene_endo->product_endo ts_endo Secondary Orbital Interaction (Stabilizing) dienophile_endo->ts_endo ts_endo->product_endo diene_exo Diene dienophile_exo Thiocarbonyl (Substituent 'R' away from diene) product_exo Exo Product (Favored at High Temp) diene_exo->product_exo ts_exo Sterically Less Hindered (More Stable) dienophile_exo->ts_exo ts_exo->product_exo

Caption: Competing endo and exo transition states in a thia-Diels-Alder reaction.

  • To Favor the Kinetic Product (often endo):

    • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Use reaction times that are just long enough for full conversion of the starting material to prevent equilibration to the thermodynamic product.

  • To Favor the Thermodynamic Product (often exo):

    • Run the reaction at higher temperatures (e.g., reflux) to allow the reaction to reach thermodynamic equilibrium. The less stable kinetic product will revert to the starting materials via a retro-Diels-Alder reaction and eventually converge to the most stable product.

    • Be aware that prolonged heating can lead to decomposition, so this approach requires careful optimization. A stereoselectivity study of cycloadducts has shown temperature-dependent isomerization where a cis-isomer thermally converts to the corresponding trans-isomer.[1]

Problem 3: Low yield or incomplete conversion accompanies poor diastereoselectivity.

Poor yield suggests an issue with catalyst activity, reaction conditions, or competing side reactions.

  • Check Catalyst and Reagents: Ensure the catalyst is pure and active. If using air- or moisture-sensitive catalysts (like many Lewis acids), ensure they are handled under inert conditions. Use anhydrous solvents, as water can deactivate many catalysts.[3]

  • Optimize Concentration: Reactions can be sensitive to concentration. If the reaction is bimolecular, higher concentrations may improve the rate. However, very high concentrations can sometimes promote side reactions like polymerization.

  • Investigate Side Products: Use TLC, LC-MS, or crude NMR to identify major side products. Knowing what is being formed can provide clues. For example, the formation of a dimeric product might suggest that the dienophile is reacting with itself, a process that might be suppressed by changing the solvent or order of addition.[1]

References
  • Benchchem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025, April 9). RSC Publishing.
  • Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). (2025, June 25). ResearchGate.
  • (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (n.d.). ResearchGate.
  • Update on thiopyran-fused heterocycle synthesis (2013–2024). (n.d.). RSC Publishing.
  • The effect of different solvent and temperature on the reaction. (n.d.). ResearchGate.
  • Internal and external factors influencing the Diels-Alder reaction. (2009, February 10).
  • Diastereoselective synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives. (n.d.). PubMed.
  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (n.d.). MDPI.
  • Challenges in the Highly Selective [3 + 1]-Cycloaddition of an Enoldiazoacetamide to Form a Donor–Acceptor Cis-Cyclobutenecarboxamide. (2021, June 9). PMC - NIH.
  • Highly Regio- and Diastereoselective Synthesis of 6,7-Dihydro-4H-furo[3,4-c]pyran Derivatives through Pd-Catalyzed Formal (3 + 3) Allylic Cycloaddition of 2-Butene-1,4-diols with 2-(1-Alkynyl)-2-alken-1-ones. (n.d.). ACS Publications - American Chemical Society.
  • Diels–Alder reaction. (n.d.). Wikipedia.
  • Internal and external factors influencing the Diels-Alder reaction. (2025, August 6). ResearchGate.
  • Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations. (2024, March 11). ACS Omega - ACS Publications.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023, October 4). ACS Publications.
  • On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. (n.d.). ChemRxiv.

Sources

Technical Support Center: 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve issues related to by-product formation and removal.

Introduction to the Chemistry

The synthesis of this compound typically involves two key transformations: the formation of the tetrahydrothiopyran ring system and the subsequent oxidation of the sulfide to a sulfone, along with the introduction or modification of the hydroxymethyl group at the C4 position. Common synthetic routes include the reduction of a C4-carboxylic acid or aldehyde, or a Grignard reaction with a C4-formyl precursor. Each of these routes presents a unique set of potential by-products that can complicate purification and impact the quality of the final product. Sulfones are typically prepared by the oxidation of thioethers, with sulfoxides as common intermediates.[1][2]

Troubleshooting Guide: By-product Identification and Removal

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions.

Issue 1: Incomplete Oxidation of the Sulfide

Question: My reaction to form this compound shows a significant amount of a less polar by-product according to TLC and LC-MS analysis. What is this impurity and how can I remove it?

Answer:

Probable Cause: The most likely by-product in this scenario is the intermediate sulfoxide, 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1-oxide. This occurs when the oxidizing agent is not used in sufficient excess or if the reaction time is too short for complete conversion to the sulfone.[1][2] The oxidation of sulfides to sulfones proceeds stepwise, first yielding sulfoxides and then sulfones.[2]

Identification:

  • TLC Analysis: The sulfoxide will have a higher Rf value (less polar) than the desired sulfone product.

  • LC-MS Analysis: The by-product will have a molecular weight that is 16 amu less than the target molecule.

Troubleshooting Protocol:

  • Drive the Oxidation to Completion:

    • Increase Oxidant Stoichiometry: Add an additional portion (e.g., 0.2-0.5 equivalents) of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) to the reaction mixture. Monitor the reaction progress by TLC or LC-MS until the sulfoxide spot is no longer visible.

    • Extend Reaction Time: If the reaction has stalled, extending the reaction time at the same temperature may be sufficient to complete the oxidation.

  • Purification Strategy: Column Chromatography

    • Principle: The polarity difference between the sulfoxide and the sulfone allows for efficient separation by silica gel chromatography.

    • Recommended Solvents: A gradient elution system of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The more polar sulfone will elute later than the less polar sulfoxide.

CompoundStructurePolarityElution Order (Normal Phase)
Starting Sulfide OCC1CCSCC1LowFirst
Sulfoxide By-product OCC1CCS(=O)CC1MediumSecond
Desired Sulfone OCC1CCS(=O)(=O)CC1HighThird

Experimental Workflow for By-product Removal:

G cluster_0 Option A: Re-subject to Oxidation cluster_1 Option B: Direct Purification start Crude Reaction Mixture (Sulfone + Sulfoxide) check_completion TLC/LC-MS Analysis: Incomplete Oxidation? start->check_completion add_oxidant Add more oxidizing agent check_completion->add_oxidant Yes chromatography Column Chromatography (e.g., EtOAc/Hexanes) check_completion->chromatography No, or direct purification preferred monitor Monitor reaction progress add_oxidant->monitor workup Aqueous Workup monitor->workup workup->chromatography collect_sulfone Collect polar fractions (Desired Sulfone) chromatography->collect_sulfone collect_sulfoxide Collect less polar fractions (Sulfoxide) chromatography->collect_sulfoxide end Pure 4-(hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide collect_sulfone->end Pure Product

Caption: Decision workflow for handling incomplete oxidation.

Issue 2: Unreacted Starting Material from Reduction Reactions

Question: I am synthesizing this compound by reducing the corresponding carboxylic acid (tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide). My final product is contaminated with the starting acid. How can I remove it?

Answer:

Probable Cause: Incomplete reduction is a common issue, often due to insufficient reducing agent (e.g., LiAlH₄, BH₃·THF), deactivation of the reagent by moisture, or insufficient reaction time/temperature.

Identification:

  • TLC Analysis: The starting carboxylic acid is significantly more polar than the product alcohol and will likely remain at the baseline when using moderately polar solvent systems (e.g., 50% ethyl acetate in hexanes).

  • NMR Spectroscopy: The presence of a carboxylic acid proton signal (typically >10 ppm) in the ¹H NMR spectrum.

Troubleshooting Protocol:

  • Aqueous Basic Wash:

    • Principle: The acidic nature of the starting material allows for its selective removal by extraction with a basic aqueous solution.

    • Procedure:

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

      • Separate the layers.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified alcohol.

Experimental Workflow for Acid Removal:

G start Crude Product (Alcohol + Carboxylic Acid) dissolve Dissolve in Organic Solvent (e.g., EtOAc) start->dissolve extract Wash with aq. NaHCO₃ or 1M NaOH dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Contains Product) separate->organic_layer aqueous_layer Aqueous Layer (Contains Carboxylate Salt) separate->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate end Pure Alcohol concentrate->end

Sources

Technical Support Center: Purity Assessment of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical purity assessment of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and impurity analysis of many pharmaceutical compounds. Given the polar nature of this compound, owing to its hydroxyl and sulfone groups, specific challenges in chromatographic retention and peak shape can arise.

Frequently Asked Questions & Troubleshooting for HPLC Analysis

Question 1: I'm struggling with retaining this compound on my standard C18 column. The peak elutes near the void volume. What should I do?

This is a classic issue encountered with polar analytes on traditional reversed-phase columns.[1] The high water content in the mobile phase, necessary to elute such compounds, can lead to poor wetting of the C18 stationary phase, a phenomenon known as "phase collapse" or "dewetting."[1]

Answer & Expert Recommendations:

  • Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have a hydrophilic group embedded within or at the end of the alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases, preventing phase collapse and improving the retention of polar compounds.[2]

  • Consider Aqueous C18 (AQ-type) Columns: These are specifically designed for stability in 100% aqueous mobile phases, offering robust retention for polar analytes.

  • Hydrophilic Interaction Chromatography (HILIC): If reversed-phase methods fail, HILIC is an excellent alternative. In this mode, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile). Water acts as the strong, eluting solvent. This provides excellent retention for very polar compounds that are unretained in reversed-phase chromatography.

Question 2: My peak shape for the main component is tailing. What are the likely causes and solutions?

Peak tailing can compromise both quantification and the detection of closely eluting impurities. For a molecule with a sulfone and hydroxyl group, there are several potential causes:

Answer & Troubleshooting Steps:

  • Secondary Silanol Interactions: The most common cause is the interaction between basic functionalities on the analyte and acidic, unreacted silanol groups on the silica support of the column. While your compound is not strongly basic, the polar groups can still engage in these secondary interactions.

    • Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing unwanted interactions. Also, ensure you are using a high-purity, modern column with minimal residual silanol activity.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[3]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. Determine the optimal concentration within the linear range of your method.[3]

  • Contamination: A contaminated guard column or column inlet frit can distort peak shape.[1]

    • Solution: First, try removing the guard column to see if the peak shape improves. If it does, replace the guard column. If the problem persists, you may need to flush the analytical column with a strong solvent or, if necessary, replace it.[4]

Experimental Workflow: HPLC Method Development

Below is a logical workflow for developing a robust HPLC purity method for this compound.

HPLC_Workflow start Define Analytical Goal (Purity Assay, Impurity Profile) col_select Column Selection (e.g., Polar-Embedded C18) start->col_select mp_select Mobile Phase Screening (ACN/Water vs. MeOH/Water +/- Acid) col_select->mp_select detection Detector Settings (UV Wavelength Scan for λmax) mp_select->detection gradient Gradient Optimization (Ensure separation of all potential impurities) sys_suit System Suitability Test (Tailing Factor, Resolution, Plate Count) gradient->sys_suit detection->gradient sys_suit->gradient Fail validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) sys_suit->validation Pass end Routine Analysis validation->end

Caption: A typical workflow for HPLC method development.

Table 1: Starting HPLC Method Parameters
ParameterRecommended Starting ConditionRationale
Column Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides retention for polar analytes and is stable in highly aqueous mobile phases.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape by suppressing silanol interactions.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLA small volume helps prevent peak distortion from solvent effects.
Detection UV Diode Array Detector (DAD) at ~210 nmThe sulfone group lacks a strong chromophore; detection will be in the low UV range. A DAD is crucial for checking peak purity.

Section 2: Gas Chromatography (GC)

GC can be a viable alternative, particularly for identifying volatile or semi-volatile impurities. However, the high polarity and low volatility of this compound present challenges.

Frequently Asked Questions & Troubleshooting for GC Analysis

Question 1: Is direct GC analysis of this compound feasible?

Answer: Direct analysis is challenging. The compound has a relatively high boiling point and the polar hydroxyl group can lead to significant peak tailing due to interactions with the stationary phase and active sites in the GC system. Derivatization is highly recommended to improve volatility and chromatographic performance.

Question 2: What derivatization reagent should I use?

Answer & Expert Recommendations:

  • Silylation: This is the most common approach for hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective. They replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing peak tailing.

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA) can also be used. This forms a trifluoroacetyl ester, which is also more volatile and has the added benefit of being highly electron-capturing, making it suitable for electron capture detection (ECD) if higher sensitivity is needed.

Troubleshooting Decision Tree: GC Peak Tailing

GC_Tailing start GC Peak Tailing Observed check_deriv Is derivatization complete? start->check_deriv optimize_deriv Optimize derivatization: - Increase reagent excess - Increase reaction time/temp check_deriv->optimize_deriv No check_column Is the column suitable? check_deriv->check_column Yes optimize_deriv->start new_column Use a more inert column (e.g., wax or mid-polarity) check_column->new_column No check_system Is the system active? check_column->check_system Yes new_column->start clean_system Clean/replace inlet liner and trim column check_system->clean_system Yes solution Problem Resolved check_system->solution No clean_system->start

Caption: A decision tree for troubleshooting GC peak tailing.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both structure confirmation and quantitative purity assessment without the need for a reference standard of the impurity itself.

Frequently Asked Questions for NMR Analysis

Question 1: How can I use ¹H NMR to determine the purity of my sample?

Answer: This is achieved through quantitative NMR (qNMR). The principle of qNMR is that the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.

Expert Protocol for qNMR:

  • Select an Internal Standard: Choose a high-purity standard with a simple spectrum that has at least one peak well-resolved from your analyte signals (e.g., dimethyl sulfone or maleic acid).

  • Accurate Weighing: Accurately weigh both your sample and the internal standard.

  • Sample Preparation: Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆, as your analyte is polar).

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁).

  • Calculation: Compare the integral of a known proton signal from your analyte to the integral of a known proton signal from the internal standard. The purity can then be calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, and Puritystd is the purity of the internal standard.

Question 2: What should I look for in the NMR spectrum to identify impurities?

Answer: Look for small signals that do not correspond to your main compound or the solvent. Potential impurities could include:

  • Starting Materials: Signals corresponding to the precursors used in the synthesis.

  • By-products: Signals from related structures formed during the reaction. For instance, in the synthesis of related cyclic sulfones, starting ketones or incompletely reduced intermediates could be present.[5]

  • Residual Solvents: Sharp singlets or multiplets corresponding to common organic solvents (e.g., acetone, ethyl acetate, dichloromethane).

Section 4: Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[6][7] The sulfone group is generally stable, but other parts of the molecule may be susceptible to degradation.

Frequently Asked Questions on Forced Degradation

Question: What stress conditions should I apply to this compound?

Answer & Recommended Conditions:

Forced degradation studies should be conducted under conditions more severe than accelerated stability testing to generate likely degradation products.[6][8]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °CPotential for ether formation or other acid-catalyzed rearrangements.
Base Hydrolysis 0.1 M NaOH, heat at 60-80 °CUnlikely to affect the sulfone or alcohol under these conditions, but should be tested.
Oxidation 3% H₂O₂, room temperature or gentle heatThe sulfone is already in a high oxidation state, but other parts of the molecule could be susceptible. For related sulfur compounds, oxidation of a sulfide to a sulfone is a known degradation pathway.
Thermal Dry heat, e.g., 105 °CAssesses thermal stability and potential for decomposition.
Photolytic Expose to light (ICH Q1B options)Assesses light sensitivity.

Expert Tip: The goal is to achieve 5-20% degradation of the main compound. If no degradation is observed, increase the severity (concentration, temperature, time). If the compound degrades completely, reduce the severity.[7] Analyze all stressed samples by your developed HPLC method to ensure all degradation products are resolved from the main peak.

References
  • HPLC Troubleshooting Guide. [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. [Link]

  • Chaudhari, S. R. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 10(4), 2321-0613. [Link]

  • Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation – A Review. Pharmaceutical Technology, 38(1), 48-55. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(10), 225-233. [Link]

  • Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(15), 1937-1944. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfone synthesis. The sulfone functional group is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability.[1][2][3] However, the synthesis of sulfones is not without its challenges, often requiring careful optimization to achieve desired yields and purity. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of sulfone synthesis.

Q1: What are the most common and reliable methods for synthesizing sulfones?

The four most common and versatile approaches for preparing sulfones are:

  • Oxidation of Sulfides: This is arguably the most frequent method, where a corresponding sulfide is oxidized past the sulfoxide stage to the sulfone.[1][2][4] A wide array of oxidants can be used, offering flexibility for different substrates.

  • Alkylation/Arylation of Sulfinate Salts: The salts of sulfinic acids are potent nucleophiles that can react with various electrophiles like alkyl or activated aryl halides to form sulfones. While effective, this method's utility can be limited by the availability of the required sulfinate salt.[1]

  • Aromatic Sulfonylation (Friedel-Crafts Type): This involves the reaction of an aromatic compound with a sulfonylating agent, typically a sulfonyl chloride, in the presence of a Lewis or Brønsted acid to form diaryl sulfones.[1][2]

  • Addition Reactions: Sulfonyl radicals can add across alkenes and alkynes, a method that has seen significant development. This approach is particularly useful for constructing complex molecules.[1]

  • Julia-Kocienski Olefination: While primarily an olefination reaction, this powerful method relies on the reaction of a heteroaryl sulfone with an aldehyde or ketone, making it a key transformation in the synthesis of complex natural products.[5][6][7][8]

Q2: How do I choose the right oxidant for converting a sulfide to a sulfone?

Choosing an oxidant requires balancing reactivity, selectivity, and practicality (cost, safety, workup). Over-oxidation of other functional groups or incomplete conversion are common issues.

  • For Robust Substrates: Strong, inexpensive oxidants like hydrogen peroxide (H₂O₂), often in acetic acid or with a metal catalyst, are effective.[9][10][11] Potassium permanganate (KMnO₄) is also powerful but can be less selective.[12]

  • For Sensitive Functional Groups: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and generally reliable choice.[13][14][15] Typically, using >2 equivalents ensures full conversion to the sulfone.[15] Oxone® (potassium peroxymonosulfate) is another effective and environmentally friendlier option.

  • For Green Chemistry: Catalytic methods using H₂O₂ or even O₂/air as the terminal oxidant are increasingly preferred to minimize waste.[16] Urea-hydrogen peroxide is a stable, solid oxidant that is easy to handle.[9]

Q3: My reaction stops at the sulfoxide. How do I drive it to the sulfone?

This is a common challenge resulting from insufficient oxidizing power or deactivation of the oxidant.

  • Kinetics: The oxidation of a sulfoxide to a sulfone is generally slower than the oxidation of the corresponding sulfide to a sulfoxide.[17] The electron-withdrawing nature of the sulfinyl group deactivates it towards further electrophilic attack by the oxidant.

  • Solutions:

    • Increase Stoichiometry: Ensure at least two full equivalents of the oxidant are used per equivalent of sulfide. For less reactive systems, 2.5-3.0 equivalents may be necessary.

    • Increase Temperature: Gently warming the reaction (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C) can provide the activation energy needed for the second oxidation step.[11] Monitor carefully to avoid side reactions.

    • Use a Stronger Oxidant: If a mild oxidant is stalling, switching to a more potent system (e.g., from H₂O₂ alone to H₂O₂ with a catalyst, or from Oxone® to m-CPBA) may be required.

Q4: What are the best general-purpose solvents for sulfone synthesis via oxidation?

Solvent choice is critical for solubility, reaction rate, and sometimes selectivity.

  • Dichloromethane (DCM): An excellent choice for m-CPBA oxidations, as it dissolves a wide range of organic substrates and the m-chlorobenzoic acid byproduct is often easily removed.[13][15]

  • Ethyl Acetate (EtOAc): A greener alternative to DCM that works well with many oxidants, including urea-hydrogen peroxide systems.[9]

  • Acetic Acid (AcOH): Often used as a co-solvent or the primary solvent for hydrogen peroxide oxidations, as it can activate the H₂O₂.[10]

  • Alcohols (MeOH, EtOH): Can be used, but be cautious as they can be oxidized by stronger agents. They are often suitable for reactions using Oxone®.

  • Biphasic/Aqueous Systems: Used for reactions with water-soluble oxidants like H₂O₂ or Oxone®, sometimes with a phase-transfer catalyst to improve reaction rates.

Part 2: Troubleshooting Guide

This section provides a systematic approach to solving common experimental problems.

Problem 1: Low or No Product Yield

A low yield is the most common frustration. Systematically investigating the potential causes is key to solving the issue.

  • Possible Cause A: Inactive Reagents

    • The Chemistry: Oxidizing agents, especially peroxides like m-CPBA and H₂O₂, can decompose over time, leading to a lower effective concentration. Bases used in other sulfone syntheses (e.g., Julia olefination) can be hygroscopic and lose activity.[18]

    • Troubleshooting Steps:

      • Check Oxidant Activity: For m-CPBA, which is sold as ~77% pure for safety, older batches may have degraded. Use a fresh bottle or titrate a sample to determine its active oxygen content.

      • Verify Base Strength: If using a strong base like KHMDS or NaH, ensure it has been stored under an inert atmosphere and handled properly.

      • Run a Control Reaction: Test the conditions on a simple, reliable substrate (e.g., thioanisole) to confirm that the reagents and setup are viable.

  • Possible Cause B: Sub-optimal Temperature or Reaction Time

    • The Chemistry: Many sulfone syntheses require a specific temperature profile. For instance, m-CPBA oxidations are often started at 0 °C to control the initial exotherm of the first oxidation, then allowed to warm to room temperature to drive the second, slower oxidation to the sulfone.[15] Insufficient time will lead to incomplete conversion.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material and the intermediate sulfoxide. Do not rely solely on a literature-reported reaction time.

      • Optimize Temperature: If the reaction stalls at room temperature (as indicated by persistent sulfoxide spot on TLC), try gentle heating (e.g., 40 °C).[11] Conversely, if decomposition is observed, run the reaction at a lower temperature for a longer period.

  • Possible Cause C: Poor Substrate/Reagent Solubility

    • The Chemistry: If the substrate or reagent is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to drastically reduced reaction rates and incomplete conversion.

    • Troubleshooting Steps:

      • Observe the Reaction Mixture: Is the starting material fully dissolved at the reaction temperature? If not, a different solvent or solvent mixture is needed.

      • Increase Solvent Volume: While not always ideal, increasing dilution can sometimes solve minor solubility issues.

      • Consider Co-solvents: For very polar substrates in non-polar solvents (or vice-versa), adding a co-solvent (e.g., THF, DMF) can create a homogeneous solution.

Problem 2: Formation of Impurities and Side Products

The presence of side products complicates purification and reduces yield.

  • Side Product A: Over-oxidation or Decomposition

    • The Chemistry: Sensitive functional groups elsewhere in the molecule (e.g., alkenes, amines, electron-rich heterocycles) can be oxidized under the reaction conditions.[14] For example, m-CPBA is a classic epoxidation reagent.[14]

    • Troubleshooting Steps:

      • Choose a More Selective Oxidant: If epoxidation is an issue, a system like H₂O₂ catalyzed by LiNbMoO₆ can be chemoselective for sulfur oxidation.[9]

      • Control Temperature: Run the reaction at the lowest possible temperature that still allows for conversion to the sulfone.

      • Protecting Groups: It may be necessary to protect sensitive functionalities before carrying out the oxidation.

  • Side Product B: Unreacted Sulfide and Intermediate Sulfoxide

    • The Chemistry: This is the most common impurity profile, resulting from incomplete reaction due to reasons outlined in "Problem 1". The final product is a mixture of sulfide, sulfoxide, and sulfone.

    • Troubleshooting Steps:

      • Re-evaluate Stoichiometry and Time: The most direct solution is to increase the amount of oxidant and/or the reaction time, guided by TLC or LC-MS monitoring.[16]

      • Purification Strategy: If the reaction cannot be driven to completion, a purification strategy is needed. The polarity difference between the three species is usually significant, allowing for separation by column chromatography (Sulfone > Sulfoxide > Sulfide in polarity).

Problem 3: Difficult Product Isolation and Purification

Even with a high-yielding reaction, isolating the pure product can be a hurdle.

  • Issue A: Product is Highly Polar or Water-Soluble

    • The Chemistry: Sulfones, especially those with additional polar groups, can have high water solubility, leading to poor recovery during aqueous workups.

    • Troubleshooting Steps:

      • Use Brine Washes: Wash organic layers with saturated NaCl solution to decrease the solubility of the organic product in the aqueous phase.

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer several times with a more polar organic solvent like ethyl acetate or even a DCM/isopropanol mixture.

      • Avoid Water: If possible, use a workup that avoids water. For m-CPBA reactions, the byproduct acid can sometimes be precipitated by adding a non-polar solvent and filtering, followed by concentration of the filtrate.

  • Issue B: Difficulty with Column Chromatography

    • The Chemistry: While silica gel chromatography is standard, some sulfones can be unstable on acidic silica.[19] Co-elution with byproducts can also occur.

    • Troubleshooting Steps:

      • Try Recrystallization: If the sulfone is a solid, recrystallization is often the best method for obtaining highly pure material.

      • Use Neutral or Basic Alumina: If silica is causing degradation, switching to a different stationary phase like alumina can be effective.[19]

      • Reversed-Phase Chromatography: For very polar compounds, reversed-phase (C18) chromatography using water/acetonitrile or water/methanol gradients can be an excellent alternative.[19][20]

Part 3: Key Protocols & Methodologies

Protocol 1: General Procedure for Oxidation of a Thioether to a Sulfone using m-CPBA

This protocol is a robust starting point for many substrates.

  • Dissolution: Dissolve the starting sulfide (1.0 eq) in dichloromethane (DCM, approx. 0.1–0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Oxidant Addition: Add m-CPBA (commercial grade, ~77%, 2.5 eq) portion-wise over 5-10 minutes. Rationale: Portion-wise addition helps control the initial exotherm from the first oxidation.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc). Check for the disappearance of the starting sulfide and the intermediate sulfoxide. The reaction is complete when only the more polar sulfone spot is visible. This may take 2-16 hours.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, followed by saturated aqueous brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfone.

  • Purification: Purify the crude product by recrystallization or flash column chromatography as needed.

Protocol 2: Step-by-Step Reaction Monitoring using Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel plate. Mark lanes for "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).

  • Spot the Plate:

    • In lane "S", spot a dilute solution of your starting sulfide.

    • In lane "R", carefully take a small aliquot from the reaction mixture using a capillary tube and spot it.

    • In lane "C", spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., 4:1 Hexane:EtOAc). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a stain like potassium permanganate.

  • Interpret the Results:

    • Starting Material (S): Will show a single spot. This is your reference Rf value.

    • Reaction Mixture (R): At the start, this will show a strong spot corresponding to the starting material. As the reaction progresses, a new, more polar spot (lower Rf) for the sulfoxide will appear. As it proceeds further, an even more polar spot for the sulfone will appear, and the sulfide/sulfoxide spots will diminish.

    • Co-spot (C): This lane confirms the identity of the starting material spot in the reaction lane.

Part 4: Data Summaries & Visualizations

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Synthesis
Oxidant SystemTypical ConditionsProsCons
m-CPBA DCM or CHCl₃, 0 °C to RT, >2 eq.[13][15]Generally high-yielding, predictable, good for many functional groups.Can over-oxidize sensitive groups (e.g., alkenes); byproduct removal needed.[14]
H₂O₂ / Acetic Acid AcOH, RT to 50 °C, >2 eq.[10]Inexpensive, "green" byproduct (water).Can require heat; may not be suitable for acid-sensitive substrates.
Oxone® MeOH/H₂O, RT, >2 eq.Environmentally benign, easy to handle solid, effective.Biphasic reaction can be slow; workup involves removing inorganic salts.
KMnO₄ Acetone/H₂O, 0 °C to RTVery strong, inexpensive.Poor selectivity, can cleave many functional groups, generates MnO₂ waste.[12]
Urea-H₂O₂ Ethyl Acetate, RTStable, safe solid source of H₂O₂; metal-free.[9]Milder than other systems, may require longer reaction times.
H₂O₂ / Metal Catalyst (W, Mo, V) Various solvents, RT to 60 °CHigh efficiency, catalytic, uses H₂O₂ as terminal oxidant.[9][11]Potential for metal contamination in the final product; catalyst cost.
Diagrams

A logical flow for setting up and optimizing a sulfone synthesis reaction.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_post Workup & Analysis A Select Synthesis Route (e.g., Sulfide Oxidation) B Choose Oxidant & Solvent (See Table 1) A->B C Determine Stoichiometry (Start with 2.2-2.5 eq oxidant) B->C D Setup Reaction (e.g., 0 °C to RT) C->D E Monitor by TLC/LC-MS (Check for SM & Sulfoxide) D->E F Reaction Complete? E->F F->E No (Continue reaction or adjust conditions, e.g., add heat) G Quench & Workup F->G Yes H Isolate Crude Product G->H I Purify (Column or Recrystallization) H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: A standard workflow for planning, executing, and finalizing a sulfone synthesis experiment.

A step-by-step guide to diagnosing the cause of a low-yield reaction.

G Start Low Yield Observed Check_TLC Analyze TLC/LC-MS of Crude Mixture Start->Check_TLC SM_Present High % of Unreacted Starting Material / Sulfoxide? Check_TLC->SM_Present Decomp Multiple Unidentified Spots (Decomposition)? Check_TLC->Decomp Cause_Workup Cause: Poor Isolation/ Workup Loss Check_TLC->Cause_Workup Clean reaction profile, but low isolated mass SM_Present->Decomp No Cause_Incomplete Cause: Incomplete Reaction SM_Present->Cause_Incomplete Yes Cause_Harsh Cause: Conditions Too Harsh Decomp->Cause_Harsh Yes Sol_Time Solution: - Increase reaction time - Increase temperature moderately Cause_Incomplete->Sol_Time Sol_Reagent Solution: - Increase oxidant stoichiometry - Use fresh reagents Cause_Incomplete->Sol_Reagent Sol_Mild Solution: - Decrease temperature - Use milder/more selective oxidant Cause_Harsh->Sol_Mild Sol_Protect Solution: - Add protecting groups for sensitive functionalities Cause_Harsh->Sol_Protect Sol_Extract Solution: - Adjust workup pH - Use brine wash / back-extract Cause_Workup->Sol_Extract Sol_Purify Solution: - Optimize purification method (e.g., Recrystallization vs. Column) Cause_Workup->Sol_Purify

Caption: A decision tree to systematically troubleshoot the root cause of low product yield.

References

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Chen, G., He, R., & Yang, G. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(12), 2845. Available from: [Link]

  • Pospíšil, J., & Pospíšil, T. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2753. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Julia Olefination. Retrieved from [Link]

  • Gong, H., & Lee, C. (2001). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 3(11), 1637-1639. Available from: [Link]

  • Pospíšil, J., & Pospíšil, T. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available from: [Link]

  • Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]

  • Schmalzbauer, M., & Cantillo, D. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal, 27(29), 7749-7763. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • UCLA Chemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • ResearchGate. (n.d.). Selected optimization studies for the preparation of sulfone 1 a. Retrieved from [Link]

  • Asghari, S., Ramezani, M., & Saidijam, M. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research, 6(6). Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • Shinde, P. D. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Advanced Scientific Research, 11(3), 1-13.
  • Hanson, J. E., & Jingwen, C. (2023). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Retrieved from [Link]

  • Google Patents. (2001). WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Google Patents. (1968). US3383421A - Process for the formation and purification of aromatic sulfones.
  • Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304-311. Available from: [Link]

  • Google Patents. (1968). US3383421A - Process for the formation and purification of aromatic sulfones.
  • Wang, C., Liu, H., & Chen, C. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts, 9(9), 768. Available from: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

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Technical Support Center: Scalable Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable synthesis of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols, troubleshooting advice, and frequently asked questions to ensure a successful and scalable synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its sulfone moiety provides metabolic stability and unique physicochemical properties, while the hydroxyl group offers a handle for further functionalization. The scalable synthesis of this compound is a two-step process: first, the preparation of the sulfide precursor, (tetrahydro-2H-thiopyran-4-yl)methanol, followed by its oxidation to the desired sulfone. This guide will walk you through a reliable and scalable methodology, highlighting critical parameters and potential challenges.

Synthetic Pathway Overview

The overall synthetic route is depicted below. It involves the formation of the tetrahydrothiopyran ring system, followed by reduction of a carbonyl group and subsequent oxidation of the sulfide to a sulfone.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Dimethyl_3_3_thiobispropanoate Dimethyl 3,3'-thiobispropanoate Tetrahydro_4H_thiopyran_4_one Tetrahydro-4H-thiopyran-4-one Dimethyl_3_3_thiobispropanoate->Tetrahydro_4H_thiopyran_4_one  Dieckmann Condensation  & Decarboxylation Precursor (Tetrahydro-2H-thiopyran-4-yl)methanol Tetrahydro_4H_thiopyran_4_one->Precursor Reduction Final_Product 4-(Hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide Precursor->Final_Product Oxidation Troubleshooting_Guide cluster_oxidation Oxidation Step Issues cluster_purification Purification Challenges Start Problem Encountered Incomplete_Oxidation Incomplete Oxidation: Presence of Sulfide/Sulfoxide Start->Incomplete_Oxidation Side_Products Side-Product Formation: Over-oxidation of Alcohol Start->Side_Products Low_Yield Low Yield After Purification Start->Low_Yield Oily_Product Product Oiling Out During Recrystallization Start->Oily_Product Sol_Incomplete_Oxidation Potential Causes: - Insufficient H₂O₂ - Catalyst deactivation - Low reaction temperature Solutions: - Add more H₂O₂ in portions - Add fresh catalyst - Increase temperature slightly Incomplete_Oxidation->Sol_Incomplete_Oxidation Sol_Side_Products Potential Causes: - Excessive temperature - Prolonged reaction time Solutions: - Maintain strict temperature control - Monitor reaction closely and quench  promptly upon completion Side_Products->Sol_Side_Products Sol_Low_Yield Potential Causes: - Product loss during workup (high water solubility) - Inefficient extraction Solutions: - Saturate aqueous layer with NaCl  before extraction - Use a more polar extraction solvent  (e.g., ethyl acetate, dichloromethane) Low_Yield->Sol_Low_Yield Sol_Oily_Product Potential Causes: - Solvent system not optimal - Presence of impurities Solutions: - Screen different recrystallization solvents - Try a hot filtration step to remove  insoluble impurities - Consider a charcoal treatment Oily_Product->Sol_Oily_Product

Validation & Comparative

A Comparative Guide for Medicinal Chemists: 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide vs. Cyclohexanone Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Scaffold

In the intricate process of drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD) of a potential drug candidate. The cyclohexanone ring, a ubiquitous six-membered carbocycle, has long been a reliable starting point for constructing molecules targeting a vast array of biological targets.[1][2] Its rigid, well-defined conformation provides a predictable framework for orienting functional groups in three-dimensional space. However, the pursuit of improved drug-like properties, such as enhanced solubility, metabolic stability, and target-specific interactions, has driven medicinal chemists to explore bioisosteric replacements.

One such replacement is the tetrahydro-2H-thiopyran 1,1-dioxide scaffold. At first glance, it appears to be a simple heterocyclic analogue of a cyclohexane ring. Yet, the introduction of a sulfone group (SO₂) fundamentally alters its electronic character, polarity, and hydrogen-bonding capacity.[3] This guide provides a comparative analysis of the 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide and cyclohexanone pharmacophores, offering experimental insights and data to inform the strategic selection of scaffolds in drug design.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between these two pharmacophores begin with their core structures. The cyclohexanone features a carbonyl group (C=O), a classic hydrogen bond acceptor, while the thiopyran derivative incorporates a sulfonyl group (SO₂), which is also a strong hydrogen bond acceptor, and a hydroxymethyl group (-CH₂OH), which can act as both a hydrogen bond donor and acceptor.

G cluster_0 Cyclohexanone cluster_1 This compound Cyclohexanone Cyclohexanone Thiopyran Thiopyran G cluster_0 Pharmacophore Selection Logic Start Start: Scaffold Selection Decision Need to Increase Solubility/Metabolic Stability? Start->Decision Cyclohexanone Choose Cyclohexanone Scaffold Decision->Cyclohexanone No Thiopyran Choose Thiopyran Dioxide Scaffold Decision->Thiopyran Yes Optimize1 Optimize Substituents (Classic SAR) Cyclohexanone->Optimize1 Optimize2 Optimize Substituents (Exploit H-Bonding) Thiopyran->Optimize2 End Lead Candidate Optimize1->End Optimize2->End

Caption: Decision workflow for scaffold selection.

Biological Activity and Medicinal Chemistry Applications

Cyclohexanone derivatives are found in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and antitumor agents. [1][2]The ketone functionality is a versatile chemical handle for further synthetic elaboration and can participate directly in target binding, often as a hydrogen bond acceptor.

Sulfone-containing molecules, including cyclic sulfones, are also prevalent in pharmaceuticals. [4][5][6]They are key components in antibiotics (e.g., Dapsone), anti-inflammatory drugs, and kinase inhibitors. [4][5]The tetrahydro-2H-thiopyran 1,1-dioxide motif, specifically, has been incorporated into potent antibacterial agents, demonstrating its utility in modern drug discovery. [7][8]

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of one scaffold over another, a series of standardized in vitro assays are essential. The protocols below are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Determination of Lipophilicity (logD₇.₄)

Objective: To experimentally measure the lipophilicity of compounds based on each scaffold at physiological pH.

Methodology: Shake-flask method using n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound (1 mg/mL) in DMSO. Prepare a saturated solution of n-octanol in PBS and PBS in n-octanol by mixing equal volumes and allowing the phases to separate overnight.

  • Incubation: Add 10 µL of the compound stock solution to a vial containing 990 µL of the PBS-saturated n-octanol and 1000 µL of the n-octanol-saturated PBS.

  • Equilibration: Vigorously shake the vial for 1 hour at room temperature to ensure complete partitioning.

  • Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve clear phase separation.

  • Quantification: Carefully remove an aliquot from both the n-octanol (upper) and PBS (lower) phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate logD₇.₄ using the formula: logD = log₁₀([Compound]octanol / [Compound]PBS).

  • Controls:

    • Positive Control: Testosterone (known high logD).

    • Negative Control: Caffeine (known low logD).

Causality and Validation: This experiment directly quantifies the compound's preference for a lipophilic vs. aqueous environment. The use of well-characterized controls validates the experimental setup and ensures the accuracy of the measurements. Comparing the logD₇.₄ of two analogues, one with each scaffold, will provide a direct measure of the polarity contribution of the thiopyran dioxide moiety.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compounds to phase I metabolism by liver enzymes.

Methodology: Incubation with human liver microsomes (HLMs) and monitoring compound depletion over time.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing PBS (pH 7.4), 3 mM MgCl₂, and 1 mg/mL HLM protein.

  • Compound Addition: Add the test compound to the reaction mixture to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. This is the t=0 time point.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

  • Controls:

    • Positive Control: Verapamil or a similar compound known for rapid metabolism.

    • Negative Control: A reaction mixture where NADPH is replaced with PBS (to measure non-enzymatic degradation) and another with heat-inactivated microsomes.

Causality and Validation: This assay simulates hepatic metabolism. The rate of disappearance of the parent compound is a direct measure of its metabolic lability. The controls ensure that the observed compound loss is due to NADPH-dependent enzymatic activity. Comparing the half-lives of analogues will reveal the impact of the scaffold on metabolic stability.

A Prepare HLM Reaction Mix (Buffer, MgCl₂, Microsomes) B Add Test Compound (1µM) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH (t=0) C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge to Remove Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate In Vitro Half-Life (t½) H->I

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Strategic Outlook

The choice between a cyclohexanone and a this compound pharmacophore is a strategic decision guided by the specific objectives of a drug discovery program.

  • Choose Cyclohexanone when:

    • The target requires a moderately lipophilic scaffold.

    • Synthetic tractability and cost are primary concerns.

    • Established SAR for cyclohexanone-based ligands can be leveraged.

  • Choose this compound when:

    • The lead compound suffers from poor aqueous solubility.

    • Metabolic instability, particularly at positions adjacent to a ketone, is a known issue.

    • The target has a binding pocket with available hydrogen bond donors that can interact with the sulfone or hydroxyl groups to increase potency and selectivity. [9] Ultimately, the sulfone-containing scaffold represents a powerful tool in the medicinal chemist's arsenal for "property-based design." It allows for the fine-tuning of ADME properties while simultaneously offering new hydrogen bonding vectors for optimizing target engagement. [3]The empirical data generated from the protocols described herein will provide the definitive evidence needed to justify the selection of one scaffold over the other, paving the way for the development of safer and more effective medicines.

References

  • Pilgaard, M. (2016). Cyclohexanone: Physical properties. Michael Pilgaard's Web Chemistry. [Link]

  • Lee, S. L., & Tidwell, R. R. (2002). A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. Bioorganic & Medicinal Chemistry Letters, 12(2), 179-182. [Link]

  • Wikipedia. (n.d.). Cyclohexanone. [Link]

  • ResearchGate. (n.d.). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. [Link]

  • European Journal of Modern Medicine and Practice. (2024). SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. [Link]

  • International Journal of ChemTech Research. (2012). Synthesis and antimicrobial activity of cyclohexanone derivatives. [Link]

  • Paper Archives. (2018). Synthesis and Study of the Biological Activity of Some Cyclohexenone Derivatives. [Link]

  • PubMed. (2012). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)tetrahydro-2H-thiopyran. [Link]

  • Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Medicinal Chemistry, 10(4), 434-447. [Link]

  • ResearchGate. (2020). Cyclic sulfoxides and sulfones in drug design. [Link]

  • PubChem. (n.d.). 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. [Link]

  • PubMed Central. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]

  • ResearchGate. (n.d.). Synthesis of the tetrahydro-2H-thiopyran 1,1-dioxides involving rongalite. [Link]

  • ResearchGate. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide: Properties and Applications. [Link]

  • PubMed. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. [Link]

  • PubMed Central. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. [Link]

  • ResearchGate. (2003). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. [Link]

  • RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. [Link]

  • PubMed Central. (2017). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]

  • Wikipedia. (n.d.). Sulfone. [Link]

  • PubChem. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. [Link]

  • Taylor & Francis. (n.d.). Thiopyran – Knowledge and References. [Link]

  • ResearchGate. (2015). Sulfones: An important class of organic compounds with diverse biological activities. [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of γ-keto sulfones. [Link]

  • PubMed. (2007). beta-Keto sulfones as inhibitors of 11beta-hydroxysteroid dehydrogenase type I and the mechanism of action. [Link]

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  • ResearchGate. (2009). Synthesis and chemical properties of cyclic β-keto sulfones (review). [Link]

  • BABRONE. (n.d.). PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences. [Link]

  • PubMed Central. (2013). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]

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A Senior Application Scientist's Guide to Sulfone Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfone Group—A Cornerstone of Modern Synthesis

In the landscape of synthetic organic chemistry, the sulfone (R-S(O)₂-R') functional group stands out as a uniquely versatile and powerful tool. Its prevalence in pharmaceuticals, agrochemicals, and advanced materials is a testament to its remarkable stability and diverse reactivity.[1][2] The strong electron-withdrawing nature of the sulfonyl moiety, combined with its capacity to act as a stable linker or a competent leaving group, has cemented its role as a "chemical chameleon" in the synthetic chemist's toolbox.[2] More than 150 FDA-approved drugs contain a sulfonyl group, highlighting its importance in medicinal chemistry for enhancing properties like solubility and metabolic stability.[3][4]

This guide provides an in-depth comparison of key sulfone building blocks, moving beyond a simple catalog of reactions to explain the causality behind their selection and application. We will explore their reactivity profiles, offer mechanistic insights, and provide field-proven experimental protocols to empower researchers in drug discovery and development.

Comparative Analysis of Key Sulfone Building Blocks

The strategic choice of a sulfone building block is dictated by the desired transformation. Here, we compare three principal classes: α,β-Unsaturated Sulfones, Aryl Sulfones, and α-Halo Sulfones, each offering a distinct gateway to molecular complexity.

α,β-Unsaturated Sulfones: Masters of Conjugate Addition

Vinyl and other α,β-unsaturated sulfones are premier Michael acceptors, a role stemming from the potent electron-withdrawing capacity of the sulfonyl group, which polarizes the carbon-carbon double bond.[5] This polarization renders the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles.

Reactivity Profile & Mechanistic Causality: The primary reactivity of α,β-unsaturated sulfones is the Michael 1,4-addition .[6] Nucleophiles, such as thiols, amines, and stabilized carbanions, readily add to the β-position.[5][7] This reactivity is often superior to that of α,β-unsaturated carbonyls, as the sulfone group is generally more electron-withdrawing and less prone to reversible reactions.[7] Furthermore, vinyl sulfones are excellent partners in cycloaddition reactions, serving as effective 2π components.[5]

The power of this building block lies in its predictable reactivity. The sulfone group activates the double bond for addition and can then be retained as a stable linker or eliminated in a subsequent step to forge a new double bond, showcasing its synthetic versatility.

Logical Workflow for Employing α,β-Unsaturated Sulfones

Caption: Decision workflow for using α,β-unsaturated sulfones.

Aryl Sulfones: Robust Pillars for Cross-Coupling

Aryl sulfones are characterized by their exceptional stability, making them ideal structural motifs in medicinal chemistry.[4] Historically viewed as somewhat inert, recent advancements have unlocked their potential as versatile electrophilic partners in cross-coupling reactions, offering an alternative to traditional aryl halides.

Reactivity Profile & Mechanistic Causality: The strength of the aryl C-S bond makes these sulfones robust. However, under specific palladium or nickel catalysis, this bond can be activated for C-C bond formation. In reactions like the Suzuki-Miyaura coupling , aryl sulfones can act as leaving groups, reacting with boronic acids to form biaryl structures.[8][9] This capability is synthetically valuable, allowing for sequential couplings where a sulfone can be used orthogonally to a halide.

The choice of catalyst and ligand system is critical. The oxidative addition of the palladium catalyst into the C-S bond is often the rate-limiting step, requiring carefully optimized conditions to achieve efficient turnover.[9] This controlled reactivity allows for late-stage functionalization, a highly desirable feature in drug development programs.

α-Halo Sulfones: Precursors for Alkene Synthesis

The presence of a halogen on the α-carbon dramatically alters the reactivity of a sulfone, transforming it into a potent precursor for alkene synthesis via the Ramberg-Bäcklund reaction .[10][11]

Reactivity Profile & Mechanistic Causality: The reaction is initiated by deprotonation of the α'-carbon with a strong base.[11] The resulting carbanion undergoes an intramolecular nucleophilic substitution to displace the α-halide, forming a transient, unstable three-membered episulfone intermediate.[10] This intermediate spontaneously extrudes sulfur dioxide (SO₂) in a concerted cheletropic elimination to furnish an alkene.[10]

The Ramberg-Bäcklund reaction is a powerful method for C=C bond formation because it proceeds under relatively mild conditions and offers a unique retrosynthetic disconnection.[12][13] The stereochemical outcome (E/Z ratio) of the resulting alkene can be influenced by the stereochemistry of the starting α-halo sulfone, although epimerization at the carbanion stage can sometimes lead to mixtures.[14]

Quantitative Performance Comparison

To facilitate objective comparison, the table below summarizes the key performance characteristics of these building blocks based on experimental data from the literature.

Building BlockPrimary Reaction TypeKey AdvantagesCommon LimitationsTypical Conditions
α,β-Unsaturated Sulfone Michael Addition, [4+2] CycloadditionHigh reactivity with soft nucleophiles; stable adducts; excellent functional group tolerance.[5][7]Can undergo polymerization; reactivity can be too high for some substrates.[15]Base or organocatalyst, ambient temperature.[7][16]
Aryl Sulfone Suzuki-Miyaura CouplingHigh stability; orthogonal reactivity to halides; useful for late-stage functionalization.[8][9]Requires specific, often precious metal, catalysis; can require elevated temperatures.[17]Pd or Ni catalyst, ligand, base, 80-120 °C.[8][17]
α-Halo Sulfone Ramberg-Bäcklund ReactionForms C=C bonds; unique retrosynthetic path; extrusion of gaseous SO₂ drives the reaction.[10][12]Requires strong base; potential for side reactions; control of alkene stereochemistry can be challenging.[11][14]Strong base (e.g., KOH, t-BuOK), various solvents.[11]

Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following methods are detailed to ensure reproducibility and provide a clear understanding of the experimental choices involved.

Protocol 1: Organocatalytic Michael Addition to a Vinyl Sulfone

This protocol describes the enantioselective addition of an aldehyde to phenyl vinyl sulfone, a key transformation for building chiral molecular frameworks.[18]

Rationale: The use of a silylated biarylprolinol catalyst provides a chiral environment, enabling stereocontrol during the C-C bond formation. The catalyst activates the aldehyde by forming an enamine intermediate, which then acts as the nucleophile.

Materials:

  • Propanal (1.2 mmol)

  • Phenyl vinyl sulfone (1.0 mmol)

  • (S)-2-(Triphenylsilyl)oxymethyl-1-(2-phenylphenyl)pyrrolidine catalyst (0.1 mmol)

  • Toluene (2.0 mL)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • To a flame-dried vial under an argon atmosphere, add the catalyst (0.1 mmol) and phenyl vinyl sulfone (1.0 mmol).

  • Add dry toluene (2.0 mL) and stir the mixture at room temperature for 5 minutes.

  • Add propanal (1.2 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral Michael adduct.

Diagram of the Michael Addition Catalytic Cycle

Michael_Addition Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine + Catalyst, -H₂O Adduct Iminium Ion Adduct Enamine->Adduct + Vinyl Sulfone Sulfone Vinyl Sulfone (Michael Acceptor) Sulfone->Adduct Product Chiral Product Adduct->Product + H₂O Product->Catalyst - Catalyst (Regen.) Water H₂O Water->Product

Caption: Catalytic cycle for the organocatalytic Michael addition.

Protocol 2: The Julia-Kocienski Olefination

This one-pot protocol is a modification of the classical Julia olefination and is renowned for its operational simplicity and high (E)-selectivity in alkene synthesis.[19][20]

Rationale: The use of a heteroaryl sulfone, such as a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, facilitates a spontaneous intramolecular Smiles rearrangement after the initial addition to an aldehyde.[20] This circumvents the need for a separate activation step and harsh reducing agents like sodium amalgam, driving the reaction efficiently towards the desired alkene.[20]

Materials:

  • PT-sulfone (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)

  • Anhydrous dimethoxyethane (DME)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Dissolve the PT-sulfone (1.0 equiv) in anhydrous DME in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -60 °C using an acetone/dry ice bath.

  • Add a solution of KHMDS (1.1 equiv) in DME dropwise via cannula. Stir for 1 hour at this temperature to ensure complete deprotonation, indicated by a color change.[20]

  • Add the aldehyde (1.5 equiv), either neat or as a solution in DME, dropwise to the reaction mixture.[20]

  • Stir the mixture at -60 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the mixture with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the (E)-alkene.

Conclusion and Future Outlook

Sulfone building blocks are indispensable tools in modern organic synthesis. α,β-Unsaturated sulfones provide a reliable entry to conjugate addition products, aryl sulfones offer robust handles for cross-coupling, and α-halo sulfones are elegant precursors for alkene synthesis. The choice among them is a strategic decision guided by the target structure and the desired bond disconnection. As catalysis continues to evolve, we can anticipate the development of even more sophisticated applications for these versatile synthons, further expanding the synthetic chemist's ability to construct complex molecules with precision and efficiency.

References

  • Mondal, S. (2021). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Available at: [Link]

  • Chatani, S., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. Available at: [Link]

  • Wikipedia. Ramberg–Bäcklund reaction. Available at: [Link]

  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Available at: [Link]

  • Li, Z., et al. (2021). Synthesis of Vinylic Sulfones in Aqueous Media. ACS Publications. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Jiang, X., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. Available at: [Link]

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  • Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Guisán-Ceinos, V., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. Available at: [Link]

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  • Wang, J., et al. (2008). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones. ACS Publications. Available at: [Link]

  • Bates, D. K., et al. (2004). Utilization of .alpha.,.beta.-unsaturated acids as Michael acceptors for the synthesis of thieno[2,3-b]thiopyrans. ACS Publications. Available at: [Link]

  • Engle, K. M., et al. (2022). Assembly of α-Aryl Sulfones and Allyl Sulfones and Their Amide Analogues via Copper-Catalyzed Coupling Reactions. ACS Publications. Available at: [Link]

  • Fang, Y., et al. (2016). Recent advances in the synthesis of vinyl sulfones. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Wikipedia. Michael reaction. Available at: [Link]

  • Guisán-Ceinos, V., et al. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]

  • Professor Dave Explains. (2022). Ramberg-Bäcklund Reaction. YouTube. Available at: [Link]

  • Leibler, L., et al. (2021). Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv. Available at: [Link]

  • Singh, J., et al. (2011). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central. Available at: [Link]

  • Campos, J., et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. Available at: [Link]

  • Sampedro, D., et al. (2022). Vinyl sulfone building blocks in covalently reversible reactions with thiols. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2008). Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Michael Addition. Available at: [Link]

  • Tong, J., et al. (2023). Proposed reaction pathway for the synthesis of vinyl sulfones. ResearchGate. Available at: [Link]

  • Baran, P. S., et al. (2020). Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]

  • Bordwell, F. G., et al. (1968). Stereochemistry and mechanism of the Ramberg-Baecklund reaction. Reaction of diastereomeric .alpha.-halo sulfones with base. ACS Publications. Available at: [Link]

  • Mikołajczyk, M., et al. (2000). Diastereoselective Michael additions to α,β-unsaturated α-sulfinyl phosphonates in the thiolane series. ResearchGate. Available at: [Link]

  • Wikipedia. Julia olefination. Available at: [Link]

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Sources

The Strategic Selection of Saturated Scaffolds: A Comparative Guide to Alternatives for 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the choice of a molecular scaffold is a move that dictates the entire match. It profoundly influences a compound's three-dimensional shape, physicochemical properties, and ultimately, its interaction with the biological target. The 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold has garnered attention as a valuable building block, prized for its saturated, sp³-rich character, which can lead to improved metabolic stability and solubility compared to its flat, aromatic counterparts. The sulfone moiety, a potent hydrogen bond acceptor, and the hydroxymethyl group, a key vector for further functionalization, make this a versatile scaffold for engaging with biological targets.

This guide provides a comprehensive, data-driven comparison of this compound with its most relevant alternatives: the corresponding tetrahydropyran, piperidine, and the sulfoximine bioisostere. We will delve into the nuances of their synthesis, compare their physicochemical properties, and present experimental data to inform the rational selection of these scaffolds in drug development programs.

The Central Scaffold: this compound

The tetrahydrothiopyran 1,1-dioxide core is a conformationally restricted system that can favorably position substituents for optimal target engagement. The sulfone group is not merely a passive linker; its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can be critical for biological activity.

Physicochemical Properties at a Glance

A molecule's journey through the body is governed by its physicochemical properties. Here, we compare the calculated properties of our core scaffold and its key alternatives.

CompoundMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)
This compound 164.22-1.165.7
(Tetrahydro-2H-pyran-4-yl)methanol116.160.229.5
4-(Hydroxymethyl)piperidine115.170.332.3
N-Boc-4-(hydroxymethyl)piperidine215.291.651.5

The Alternatives: A Head-to-Head Comparison

The strategic replacement of the tetrahydrothiopyran 1,1-dioxide scaffold can be a powerful tool to fine-tune a drug candidate's properties. The choice of an alternative is a data-driven decision, balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The Oxygen Analogue: (Tetrahydro-2H-pyran-4-yl)methanol

The tetrahydropyran (THP) ring is a widely used scaffold in medicinal chemistry, often considered a bioisostere of a cyclohexane ring but with improved solubility due to the ether oxygen.[1]

Rationale for Selection: Replacing the sulfone with an ether linkage significantly reduces the polarity and hydrogen bond accepting capability. This can be advantageous in scenarios where reduced polarity is desired to enhance membrane permeability or to avoid unwanted interactions with off-target proteins. The synthesis of THP derivatives is also well-established.[2]

Performance Comparison:

  • Lipophilicity: The THP analogue is significantly more lipophilic (higher cLogP) than the sulfone. This can lead to increased cell permeability but may also increase non-specific binding and metabolic liability.

  • Solubility: The sulfone's high polarity generally imparts greater aqueous solubility, a desirable trait for oral bioavailability.

  • Target Interaction: The ether oxygen of the THP ring is a weaker hydrogen bond acceptor compared to the two sulfone oxygens. If strong hydrogen bonding to the target is crucial for potency, the THP analogue may be significantly less active.

The Nitrogen Analogue: 4-(Hydroxymethyl)piperidine

Introducing a nitrogen atom into the ring system opens up a new dimension of chemical space. The basicity of the piperidine nitrogen can be leveraged to form salt bridges with acidic residues in a protein's active site, potentially leading to a dramatic increase in potency.

Rationale for Selection: The piperidine nitrogen can be a key pharmacophoric element. Its basicity can be modulated by N-substitution, allowing for fine-tuning of physicochemical properties. The Boc-protected analogue, N-Boc-4-(hydroxymethyl)piperidine, is a common intermediate that offers a handle for further synthetic elaboration while masking the basicity of the nitrogen.[3]

Performance Comparison:

  • Basicity and pKa: The piperidine nitrogen introduces basicity (pKa ~10-11), which can be beneficial for solubility at physiological pH and for forming ionic interactions with the target. However, it can also lead to off-target effects, such as hERG inhibition.

  • Synthetic Tractability: The nitrogen atom provides a convenient point for derivatization, allowing for the exploration of a wider range of chemical space.

  • Metabolic Stability: The piperidine ring can be susceptible to N-dealkylation or oxidation. The use of a Boc protecting group can mitigate this, but the Boc group itself can be metabolically labile.

The Bioisostere: The Sulfoximine Analogue

Sulfoximines are emerging as highly valuable bioisosteres for sulfones in medicinal chemistry.[1][4] They are aza-analogues of sulfones, where one of the sulfone oxygens is replaced by a nitrogen atom. This seemingly subtle change can have a profound impact on a molecule's properties.

Rationale for Selection: The sulfoximine group offers a unique combination of properties. It retains the strong hydrogen bond accepting capability of the sulfone but introduces a chiral center at the sulfur atom and a nitrogen atom that can be further functionalized. This provides an additional vector for optimizing potency and physicochemical properties.[5]

Performance Comparison:

  • Polarity and Solubility: NH-sulfoximines are generally more polar than the corresponding sulfones, which can lead to improved aqueous solubility.[5]

  • Stereochemistry and Target Engagement: The tetrahedral geometry of the sulfoximine group, with its chiral sulfur center, can allow for more precise three-dimensional interactions with the target protein, potentially leading to increased potency and selectivity.

  • Metabolic Stability: Sulfoximines have been shown to possess good metabolic stability, in some cases superior to the corresponding sulfones.

Experimental Protocols

To provide a practical framework for the synthesis of these key building blocks, detailed experimental protocols are provided below.

Synthesis of this compound

The synthesis of the target molecule can be achieved in a two-step process starting from commercially available starting materials.

G cluster_0 Step 1: Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran cluster_1 Step 2: Oxidation to the Sulfone A Tetrahydro-4H-thiopyran-4-one D 4-(Hydroxymethyl)tetrahydro-2H-thiopyran A->D 1. NaBH4, MeOH, 0 °C to rt 2. H2O quench B Sodium borohydride B->D C Methanol C->D E 4-(Hydroxymethyl)tetrahydro-2H-thiopyran H This compound E->H m-CPBA (2.2 eq.), DCM, 0 °C to rt F m-Chloroperoxybenzoic acid (m-CPBA) F->H G Dichloromethane (DCM) G->H

Synthetic route to the target molecule.

Step 1: Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran

To a stirred solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-(hydroxymethyl)tetrahydro-2H-thiopyran, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

To a solution of 4-(hydroxymethyl)tetrahydro-2H-thiopyran (1.0 eq) in dichloromethane (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[6][7]

Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

G A Ethyl tetrahydropyran-4-carboxylate D (Tetrahydro-2H-pyran-4-yl)methanol A->D 1. LiAlH4, THF, 0 °C to rt 2. Quench with water and NaOH(aq) B Lithium aluminum hydride (LiAlH4) B->D C Tetrahydrofuran (THF) C->D G A 4-(Hydroxymethyl)piperidine E N-Boc-4-(hydroxymethyl)piperidine A->E Boc2O, TEA, DCM, 0 °C to rt B Di-tert-butyl dicarbonate (Boc2O) B->E C Triethylamine (TEA) C->E D Dichloromethane (DCM) D->E

Synthesis of the N-Boc-piperidine alternative.

To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford N-Boc-4-(hydroxymethyl)piperidine. [3][8]

Conclusion: Making the Right Choice

The selection of a saturated scaffold is a critical decision in drug design, with each alternative to this compound offering a unique set of advantages and disadvantages.

  • The tetrahydropyran analogue provides a less polar, more lipophilic option, which can be beneficial for cell permeability.

  • The piperidine analogue introduces a basic center that can be exploited for enhanced potency and solubility, with the N-Boc derivative offering a versatile handle for further synthetic modifications.

  • The sulfoximine bioisostere represents a modern approach to fine-tuning the properties of the sulfone, offering increased polarity, a chiral center for enhanced target engagement, and an additional point for derivatization.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired ADME profile of the final compound. This guide provides the foundational knowledge and experimental framework to make that choice a strategic and data-driven one.

References

  • Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
  • Gualdani, R., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(16), 4984. [Link]

  • Bull, J. A., & Luisi, R. (2019). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. Beilstein Journal of Organic Chemistry, 15, 2338-2364. [Link]

  • ResearchGate. Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5. [Link]

  • Drug Hunter. The Sulfoximine Group: A Rising Star in Medicinal Chemistry. [Link]

  • Gnamm, C., & Ellman, J. A. (2021). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry, 64(1), 1-3. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemMedChem, 15(1), 13-24. [Link]

  • ResearchGate. Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. [Link]

  • Park, S. J., Buschmann, H., & Bolm, C. (2011). Bioactive sulfoximines: syntheses and properties of Vioxx analogs. Bioorganic & medicinal chemistry letters, 21(16), 4888–4890. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]

  • PubChem. 4-(Hydroxymethyl)tetrahydro-2H-thiopyran. [Link]

  • ResearchGate. Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). [Link]

  • ResearchGate. Physical Properties of Tetrahydropyran and Its Applications. [Link]

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Sources

Validation of Biological Assays for Novel Kinase Inhibitors: A Case Study with 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel therapeutic agents require a rigorous and multi-faceted validation process to ensure both efficacy and safety. Compounds derived from the 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold represent a promising avenue for new drug candidates, particularly in the realm of kinase inhibition. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This guide provides a comprehensive framework for the validation of biological assays for a hypothetical lead compound from this series, detailing the experimental rationale, comparative methodologies, and data interpretation. Our approach is grounded in establishing a clear line of sight from direct target engagement to cellular and, ultimately, physiological effects.

This guide will navigate through a three-tiered validation strategy:

  • Biochemical Assay Validation: Confirming direct inhibition of a putative kinase target.

  • Cell-Based Target Engagement and Pathway Analysis: Verifying that the compound engages its target within a cellular environment and modulates the downstream signaling cascade.

  • Cellular Phenotypic Assays: Assessing the compound's overall effect on cell viability and proliferation.

By comparing and contrasting different assay formats at each stage, we aim to provide researchers, scientists, and drug development professionals with the insights needed to build a robust data package for this novel class of compounds.

Tier 1: Biochemical Assay Validation - Direct Enzyme Inhibition

The foundational step in validating a potential kinase inhibitor is to demonstrate its direct interaction with the purified enzyme.[1] This is typically achieved through in vitro enzyme inhibition assays. The choice of assay format is critical and depends on factors such as throughput, cost, and the specific nature of the kinase.[3]

Comparative Analysis of Kinase Inhibition Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled substrate upon enzymatic activity.Homogeneous (no-wash), high-throughput, readily available reagents.Can be prone to interference from fluorescent compounds.[3]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and acceptor fluorophore on the substrate and a phosphorylation-specific antibody.High sensitivity, low background, robust for high-throughput screening.Requires specific antibody pairs, can be more expensive.[3]
Luminescence-Based (e.g., ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction, which is then converted to a light signal.Universal for all kinases, high sensitivity, wide dynamic range.Multi-step process, potential for luciferase inhibitors to interfere.
Radiometric Assays (³²P or ³³P) Measures the incorporation of radiolabeled phosphate from ATP onto the substrate.Considered the "gold standard" for accuracy and low false-positive rates.[3]Requires handling of radioactive materials, low-throughput, generates radioactive waste.
Experimental Protocol: A Validated Kinase Activity Assay

Here, we detail a protocol for a fluorescence-based kinase activity assay, a common choice for its balance of throughput and reliability.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (serially diluted)

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., fluorescently labeled anti-phospho-substrate antibody for FP or TR-FRET)

  • Microplate reader

Procedure:

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal-to-background ratio.

  • ATP and Substrate Optimization: Determine the Michaelis-Menten constant (Km) for both ATP and the substrate to ensure the assay is run under conditions that are not rate-limiting.[4]

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in an appropriate solvent (e.g., DMSO).

  • Assay Reaction:

    • Add the assay buffer to the wells of a microplate.

    • Add the test compound dilutions and controls.

    • Add the target kinase and incubate briefly.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate for a predetermined time at a specific temperature.

  • Detection:

    • Stop the kinase reaction (if necessary for the assay format).

    • Add the detection reagents.

    • Incubate to allow for signal development.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[2]

This detailed protocol ensures a self-validating system by including appropriate controls and optimization steps.[4]

Tier 2: Cellular Target Engagement and Pathway Modulation

Confirming that a compound inhibits a purified enzyme is a crucial first step, but it is equally important to demonstrate that it can engage its target within the complex environment of a living cell and modulate its downstream signaling pathway.[2] Western blotting is a powerful and widely used technique for this purpose.[5][6]

Experimental Workflow: Western Blot Analysis of a Target Signaling Pathway

Let's assume our hypothetical compound targets a kinase within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target in cancer drug discovery.[7]

G cluster_0 MAPK Signaling Pathway cluster_1 Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Test Compound Test Compound Test Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by a test compound.

Experimental Protocol: Western Blot for Phosphorylated Kinase Substrates

Objective: To assess the ability of the test compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line with a constitutively active target kinase pathway.

  • Cell culture medium and supplements.

  • Test compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (total and phospho-specific for the downstream substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of the test compound for a specified duration.[2]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer to extract total protein.[2]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[6]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

A dose-dependent decrease in the phosphorylation of the downstream substrate provides strong evidence of on-target activity in a cellular setting.[5][6]

Tier 3: Cellular Phenotypic Assays - Assessing Cytotoxicity

The ultimate goal of many kinase inhibitors, particularly in oncology, is to induce cancer cell death or inhibit proliferation. Therefore, it is essential to validate the phenotypic consequences of target engagement.[8] A variety of cell viability and cytotoxicity assays are available, each with its own advantages and limitations.[9]

Comparative Analysis of Cell Viability and Cytotoxicity Assays
Assay TypePrincipleAdvantagesDisadvantages
Metabolic Assays (e.g., MTT, MTS, CCK-8) Measure the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[9][10]Inexpensive, easy to perform, high-throughput.Can be influenced by changes in cell metabolism that are independent of viability; potential for interference from colored compounds.[11]
ATP-Based Assays (e.g., CellTiter-Glo®) Quantify the amount of ATP present, which is an indicator of metabolically active cells.High sensitivity, rapid, suitable for high-throughput screening.Signal can be affected by conditions that alter intracellular ATP levels without causing cell death.
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue) Measure the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of a dye by non-viable cells.Directly measures cell death.LDH assay can have a low signal-to-background ratio; Trypan blue is not suitable for high-throughput applications.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells attach and proliferate on microelectrodes.Label-free, provides kinetic data on cell response over time.Requires specialized equipment; can be sensitive to changes in cell morphology.[11]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric assay for assessing cell viability.[10][12]

Objective: To determine the IC50 of the test compound for inhibiting cancer cell proliferation.

Materials:

  • Cancer cell line.

  • Cell culture medium and supplements.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.

It is recommended to use at least two different methods to verify the experimental results and ensure their accuracy.[10]

Conclusion: A Pathway to Confident Validation

The validation of biological assays for novel compounds such as those derived from this compound is a critical and iterative process. By systematically progressing from biochemical target engagement to cellular pathway modulation and finally to phenotypic outcomes, researchers can build a compelling and robust data package. The selection of appropriate assay formats, rigorous protocol execution, and careful data interpretation are paramount to this endeavor. This guide provides a foundational framework for these activities, emphasizing the importance of scientific integrity and a logical, evidence-based approach to drug discovery. Adherence to established guidelines, such as those provided by the FDA for bioanalytical method validation, further strengthens the reliability and translatability of preclinical findings.[13][14]

References

  • DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. International Journal of Molecular Sciences, 19(8), 2277. Retrieved from [Link]

  • Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(4), 1185-1203. Retrieved from [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12634-12641. Retrieved from [Link]

  • Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Kymos. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). The challenge of selecting protein kinase assays for lead discovery optimization. Journal of biomolecular screening, 5(2), 71–76. Retrieved from [Link]

  • Creative BioMart. (n.d.). Kinase/Phosphatase Assay Development and Validation. Creative BioMart. Retrieved from [Link]

  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 722, 167–181. Retrieved from [Link]

  • Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1170, 247–261. Retrieved from [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 9(4), 231–251. Retrieved from [Link]

  • Cellular and Gene Therapy Catapult. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene Therapy Catapult. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein... Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry: Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Production of Viral Vaccines for the Prevention and Treatment of Infectious Diseases. FDA. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. FDA. Retrieved from [Link]

  • ResearchGate. (2025). The detection of MAPK signaling. Retrieved from [Link]

  • European Pharmaceutical Review. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]

Sources

A Spectroscopic Duel: Unmasking the Structural Nuances of Thiopyran and Pyran Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, the substitution of an oxygen atom with sulfur within a six-membered ring marks a significant yet subtle structural alteration, giving rise to the thiopyran and pyran families of compounds. This seemingly minor change imparts distinct electronic and steric characteristics, profoundly influencing their spectroscopic signatures.[1] This guide provides a comprehensive comparative analysis of thiopyran and pyran analogues, offering in-depth technical insights and experimental protocols to aid researchers in their structural elucidation and drug development endeavors.

The core difference between these two classes of heterocycles lies in the heteroatom itself. Oxygen, being more electronegative than sulfur, exerts a stronger inductive effect, influencing the electron density distribution across the ring. Conversely, the larger atomic radius and the presence of d-orbitals in sulfur can lead to different conformational preferences and potential for hyperconjugation.[2][3] These fundamental atomic disparities are the root cause of the observable differences in their spectroscopic profiles.

The Structural Landscape: Thiopyran vs. Pyran

A foundational understanding of the structural distinctions is paramount before delving into their spectroscopic comparison.

Figure 1: General structures of Pyran and Thiopyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Heteroatoms

NMR spectroscopy is arguably the most powerful tool for elucidating the subtle structural differences between thiopyran and pyran analogues. The electronegativity difference between oxygen and sulfur directly impacts the chemical shifts of neighboring protons and carbons.

¹H NMR Spectroscopy

In ¹H NMR, the protons adjacent to the heteroatom (α-protons) are significantly deshielded in pyran analogues compared to their thiopyran counterparts. This is a direct consequence of the higher electronegativity of oxygen, which withdraws electron density more effectively, leaving the neighboring protons in a more electron-poor environment.[2]

¹³C NMR Spectroscopy

A similar trend is observed in ¹³C NMR spectroscopy. The α-carbons in pyrans resonate at a lower field (higher ppm) compared to those in thiopyrans. The greater shielding effect of sulfur results in an upfield shift for the adjacent carbon atoms.

Table 1: Comparative ¹H and ¹³C NMR Data for Tetrahydro-4H-pyran-4-one and Tetrahydro-4H-thiopyran-4-one [2]

Compoundδ ¹H (ppm) - H2, H6δ ¹H (ppm) - H3, H5δ ¹³C (ppm) - C2, C6δ ¹³C (ppm) - C3, C5δ ¹³C (ppm) - C4
Tetrahydro-4H-pyran-4-one~3.8~2.4~68~41~208
Tetrahydro-4H-thiopyran-4-one~2.9~2.6~45~29~210
Experimental Protocol: Acquiring High-Resolution NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the comparative analysis of a pyran and a thiopyran analogue.

Materials:

  • Pyran analogue (e.g., Tetrahydro-4H-pyran-4-one)

  • Thiopyran analogue (e.g., Tetrahydro-4H-thiopyran-4-one)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure complete dissolution. Gentle warming or sonication can be employed if necessary.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A higher number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Vibrational Spectroscopy (FT-IR): Probing Functional Groups and Ring Vibrations

Infrared spectroscopy provides valuable information about the functional groups and skeletal vibrations within the molecules.

The most prominent feature in the IR spectra of many pyran and thiopyran analogues is the carbonyl (C=O) stretching vibration, if present. In a comparative study of chromones and thiochromones, it was observed that the C=O stretching frequency is slightly lower in the thiochromone.[2] This can be attributed to the mass effect of the sulfur atom and subtle electronic differences.[2]

Furthermore, the characteristic C-O-C stretching vibrations in pyrans and C-S-C stretching vibrations in thiopyrans appear in different regions of the spectrum. The C-O-C stretches are typically found in the 1250-1050 cm⁻¹ region, while the C-S-C stretches are observed at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Pyran and Thiopyran Analogues [2][4]

Functional GroupPyran Analogue (e.g., Tetrahydro-4H-pyran-4-one)Thiopyran Analogue (e.g., Tetrahydro-4H-thiopyran-4-one)
C=O Stretch~1720~1710
C-O-C Stretch~1140-
C-S-C Stretch-~700
Experimental Protocol: FT-IR Analysis

Objective: To obtain and compare the FT-IR spectra of a pyran and a thiopyran analogue.

Materials:

  • Pyran analogue

  • Thiopyran analogue

  • FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

  • Spatula and agate mortar and pestle (for KBr pellets)

  • Solvent for cleaning (e.g., isopropanol)

Procedure (using ATR accessory):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Spectrum:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the key absorption bands.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue.

Mass Spectrometry: Unveiling Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pathways of the compounds. The molecular ion peak (M⁺) will directly reflect the difference in mass between oxygen (approx. 16 amu) and sulfur (approx. 32 amu). For example, the molecular ion peak for Tetrahydro-4H-pyran-4-one is observed at m/z 100, while for its sulfur analogue, it is at m/z 116.[2]

The fragmentation patterns can also differ. The presence of the sulfur atom can influence the stability of certain fragment ions, leading to different relative abundances in the mass spectrum.

G cluster_workflow General Spectroscopic Analysis Workflow start Sample Preparation (Pyran/Thiopyran Analogue) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms data Data Analysis & Comparison nmr->data ftir->data ms->data structure Structural Elucidation data->structure

Figure 2: A generalized workflow for the spectroscopic comparison of pyran and thiopyran analogues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of a pyran and a thiopyran analogue.

Materials:

  • Pyran analogue

  • Thiopyran analogue

  • Mass spectrometer with an EI source

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Sample vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent (typically in the low ppm range).

  • Instrument Setup:

    • Tune the mass spectrometer using a standard calibrant (e.g., PFTBA).

    • Set the ionization energy (typically 70 eV for EI).

  • Sample Introduction:

    • Introduce the sample into the ion source via a direct insertion probe or through a GC inlet.

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions and propose fragmentation pathways.

Conclusion

The spectroscopic comparison of thiopyran and pyran analogues reveals a fascinating interplay between subtle structural changes and significant shifts in spectral data. The higher electronegativity of oxygen in pyrans leads to downfield shifts in NMR and higher frequency C-O-C stretching vibrations in IR compared to their thiopyran counterparts. Mass spectrometry provides a clear distinction in molecular weight and can offer insights into differing fragmentation pathways. By understanding these fundamental spectroscopic differences and employing the detailed experimental protocols provided, researchers can confidently elucidate the structures of these important heterocyclic compounds, paving the way for advancements in medicinal chemistry and materials science.

References

  • A Spectroscopic Duel: Unmasking the Structural Nuances of Tetrahydro-4H-pyran-4-one and its Sulfur Analogue - Benchchem.
  • Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules.
  • Theoretical Vibrational Spectroscopy (FT-IR), PED and DFT Calculations of Chromones and Thiochromones. Journal of Molecular Structure.
  • Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
  • Theoretical investigation of vinylogous anomeric effect on 4-halo-4-H-pyran and 4-halo-4-H-thiopyran molecules. Journal of Sulfur Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide Derivatives as CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds that can be tailored to interact with specific biological targets remains a paramount objective. The tetrahydro-2H-thiopyran 1,1-dioxide core has emerged as a promising pharmacophore, particularly when functionalized at the 4-position. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide and its derivatives, with a focus on their potential as central nervous system (CNS) active agents. Drawing upon key patent literature and comparative pharmacological data, we will explore the synthesis, biological evaluation, and the critical interplay between chemical structure and therapeutic activity.

The Emergence of the Tetrahydrothiopyran-4-ol 1,1-Dioxide Scaffold

The tetrahydrothiopyran-4-ol framework and its oxidized counterpart, the 1,1-dioxide, represent a versatile platform for the development of new therapeutic agents. The presence of the sulfone group introduces polarity and hydrogen bond accepting capabilities, while the hydroxyl group at the 4-position provides a key site for derivatization. It is the substituents at this position that largely dictate the pharmacological profile of these compounds, leading to a range of activities including analgesic, sedative, muscle relaxant, and anticonvulsant effects[1].

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of the target compounds typically involves a multi-step process, beginning with the commercially available tetrahydro-4H-thiopyran-4-one. The general synthetic strategy is outlined below.

Experimental Protocol:

Step 1: Grignard Reaction to Introduce the 4-Substituent

  • To a solution of tetrahydro-4H-thiopyran-4-one in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the appropriate Grignard reagent (R-MgBr) or organolithium reagent (R-Li) dropwise at a controlled temperature (typically between -78 °C and 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-substituted tetrahydro-2H-thiopyran-4-ol by column chromatography on silica gel.

Step 2: Oxidation to the 1,1-Dioxide

  • Dissolve the 4-substituted tetrahydro-2H-thiopyran-4-ol from Step 1 in a suitable solvent such as methanol or acetic acid.

  • Add an oxidizing agent, for example, a solution of potassium peroxymonosulfate (Oxone®) in water or hydrogen peroxide, portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final 4-substituted tetrahydro-2H-thiopyran-4-ol 1,1-dioxide by recrystallization or column chromatography.

Synthesis_Workflow start Tetrahydro-4H-thiopyran-4-one grignard Grignard Reaction (R-MgBr or R-Li) start->grignard Step 1 intermediate 4-Substituted tetrahydro-2H-thiopyran-4-ol grignard->intermediate oxidation Oxidation (e.g., Oxone® or H₂O₂) intermediate->oxidation Step 2 product 4-Substituted tetrahydro-2H-thiopyran-4-ol 1,1-dioxide oxidation->product SAR_Diagram cluster_0 Core Scaffold cluster_1 Key Structural Modifications & Their Impact cluster_2 Resulting Pharmacological Activities Core Tetrahydro-2H-thiopyran-4-ol 1,1-Dioxide R_Group 4-Substituent (R) Sulfone Sulfone Group (SO₂) Stereochem Stereochemistry at C4 Analgesic Analgesic R_Group->Analgesic Alkyl/Aryl groups Anticonvulsant Anticonvulsant R_Group->Anticonvulsant Alkyl/Cycloalkyl groups Sulfone->Analgesic Enhances activity Sedative Sedative Sulfone->Sedative Enhances activity Sulfone->Anticonvulsant Enhances activity Muscle_Relaxant Muscle Relaxant Sulfone->Muscle_Relaxant Enhances activity Stereochem->Analgesic Potentially influences potency Stereochem->Sedative Potentially influences potency Stereochem->Anticonvulsant Potentially influences potency Stereochem->Muscle_Relaxant Potentially influences potency

Sources

A Comparative Guide to Cross-Reactivity Profiling of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the potency of a lead compound against its intended biological target is only half the story. The other, equally critical, aspect is its selectivity—the ability to interact with the desired target while avoiding unintended interactions with other biomolecules. These "off-target" effects are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures. For researchers developing compounds derived from the 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold, a thorough understanding and early assessment of cross-reactivity are not just regulatory hurdles, but fundamental components of a robust drug discovery program.

The tetrahydro-2H-thiopyran 1,1-dioxide core, a cyclic sulfone, is a versatile scaffold found in a variety of biologically active molecules.[1][2] The sulfone group, in particular, is a key structural motif in medicinal chemistry, known to engage in hydrogen bonding and act as a bioisostere for other functional groups, potentially leading to interactions with a range of enzymes and receptors.[3] For instance, various sulfone-containing compounds have been identified as inhibitors of kinases and other enzymes, highlighting a potential for cross-reactivity within these target families.[2][3][4] This guide provides a comprehensive framework for comparing the cross-reactivity profiles of novel derivatives, outlining both predictive computational methods and definitive experimental approaches.

Pillar 1: Foundational Understanding of Cross-Reactivity

Cross-reactivity occurs when a drug molecule binds to one or more unintended proteins, often due to structural or electrostatic similarities in the binding sites of the on-target and off-target proteins.[5] This can lead to a spectrum of outcomes, from benign, unforeseen polypharmacology to severe, dose-limiting toxicity. Early identification of potential off-target interactions is paramount, as it allows for the strategic modification of chemical structures to enhance selectivity—a process known as liability mitigation.[6]

The modern paradigm for assessing cross-reactivity involves a tiered, systematic screening approach against panels of clinically relevant off-targets.[7] This strategy moves beyond anecdotal evidence to provide a comprehensive "fingerprint" of a compound's interaction profile.

Caption: Logical workflow for integrating cross-reactivity studies.

Pillar 2: A Comparative Framework for Tetrahydro-2H-thiopyran 1,1-dioxide Derivatives

To illustrate the application of cross-reactivity screening, let us consider three hypothetical derivatives of our core scaffold: Compound A , Compound B , and Compound C . Each has been designed to inhibit a primary kinase target, "Kinase X," but their off-target profiles are unknown. Our objective is to compare their selectivity and identify the most promising candidate for further development.

In Silico Profiling: The Predictive First Pass

Before committing to expensive and time-consuming wet lab experiments, computational models can provide valuable, early-stage predictions of potential off-target interactions.[8][9][10] These methods leverage vast databases of known drug-target interactions and chemical structures to identify potential liabilities based on molecular similarity, pharmacophore matching, and machine learning algorithms.[9][10]

Methodology: Predictive Off-Target Analysis

  • Input : The 2D/3D structures of Compounds A, B, and C.

  • Algorithm : Employ a combination of ligand-based and structure-based methods. For instance, the Similarity Ensemble Approach (SEA) can be used to relate our compounds to ligands with known pharmacology.[10]

  • Database : Screen against a comprehensive database of protein targets, such as ChEMBL or proprietary databases used by commercial vendors.

  • Output : A ranked list of potential off-targets for each compound, with associated confidence scores or p-values.

Hypothetical In Silico Results:

CompoundPredicted Primary TargetTop Predicted Off-Targets (Confidence Score)Implication
Compound A Kinase XKinase Y (High), Kinase Z (Medium), hERG (Low)Potential for kinase cross-reactivity and a low but notable cardiac risk flag.
Compound B Kinase XKinase Y (Medium), GPCR A (Low), Transporter B (Low)Cleaner kinase profile than A, but with minor flags for other target classes.
Compound C Kinase XKinase Z (Low), Kinase W (Low)Appears highly selective within the kinome based on predictive models.

This initial computational screen allows us to prioritize our experimental resources. Compound A warrants careful investigation of its kinase selectivity and a mandatory hERG assay. Compound C appears to be the most selective, making it a high-priority candidate.

Pillar 3: Experimental Validation via In Vitro Safety Panels

While in silico methods are powerful for hypothesis generation, experimental validation is the gold standard.[11] The industry-standard approach is to screen compounds against a broad panel of receptors, ion channels, enzymes, and transporters that are mechanistically linked to clinical ADRs.[12] Commercial providers like Eurofins Discovery and Reaction Biology offer curated panels, such as the SafetyScreen44 or SAFETYscan47, for this purpose.[6][13][14]

These panels are typically offered in a tiered approach:

  • Tier 1: A core panel (e.g., SafetyScreen44) for early-stage hazard identification.[14]

  • Tier 2: Extended panels for lead optimization and building structure-activity relationships (SAR).[7]

  • Tier 3: Comprehensive profiling for full mechanistic understanding prior to first-in-human trials.[7]

Experimental_Workflow cluster_prep Compound Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up Prep Prepare 10 mM DMSO stock of Compounds A, B, C Screen Submit to SafetyScreen44 Panel (Single concentration, e.g., 10 µM) Prep->Screen Analyze Analyze % Inhibition Data Screen->Analyze Identify Identify Hits (>50% Inhibition) Analyze->Identify DoseResponse Perform Dose-Response Assays on Confirmed Hits to Determine IC50 Identify->DoseResponse

Caption: Experimental workflow for in vitro safety panel screening.

Protocol: Tier 1 Safety Panel Screening (e.g., SafetyScreen44)

This protocol outlines the general steps for an initial cross-reactivity screen.

1. Compound Preparation:

  • Solubilize Compounds A, B, and C in 100% DMSO to create a 10 mM stock solution.
  • Ensure purity (>95%) and structural confirmation via LC-MS and NMR.

2. Assay Execution (Performed by CRO):

  • Compounds are typically tested at a single high concentration (e.g., 10 µM) in duplicate.[15]
  • The screening panel consists of approximately 44 targets, including a representative selection of GPCRs, ion channels, kinases, and enzymes.[14][15]
  • Assays are primarily radioligand binding assays or enzymatic assays.[15]
  • The result is expressed as the percent inhibition of binding or enzyme activity compared to a vehicle control.[16]

3. Data Interpretation:

  • A common threshold for a "hit" or significant interaction is >50% inhibition at the screening concentration.[16]
  • Results between 25-50% may indicate a weak interaction, while <25% is generally not considered significant.[16]

Hypothetical Experimental Results (SafetyScreen44 at 10 µM):

TargetCompound A (% Inhibition)Compound B (% Inhibition)Compound C (% Inhibition)Potential Clinical Implication of Inhibition
Kinase X (On-Target) 98%95%92%Efficacy
Kinase Y 85%55%15%Off-target effects, potential for altered signaling
Kinase Z 62%28%18%Off-target effects
hERG (Ion Channel) 45%10%5%Cardiac arrhythmia (QT prolongation)
5-HT2B (GPCR) 12%8%9%Valvular heart disease
PDE3A (Enzyme) 8%15%6%Cardiovascular effects
Dopamine Transporter 5%7%4%CNS side effects

4. Follow-Up Dose-Response Studies:

  • For any confirmed hits (>50% inhibition), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This quantifies the potency of the off-target interaction.

Comparative Analysis and Decision Making:

  • Compound A: Shows significant cross-reactivity with Kinase Y and Kinase Z. The 45% inhibition of hERG is a serious concern that necessitates a dedicated cardiac safety follow-up study. The high potency against off-target kinases makes it a less desirable candidate.

  • Compound B: Displays moderate inhibition of Kinase Y, which is significantly weaker than its on-target activity. The hERG liability is minimal. This compound has a much-improved selectivity profile compared to Compound A.

  • Compound C: Demonstrates a superior selectivity profile. It shows no significant inhibition (>50%) of any off-target in the panel, aligning with the in silico predictions. The low inhibition across all tested liabilities suggests a much lower risk of ADRs.

By systematically applying this integrated approach of predictive modeling and experimental profiling, researchers can make informed, data-driven decisions, ultimately leading to the development of safer and more effective medicines derived from the promising this compound scaffold.

References

  • Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

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Benchmarking the Efficacy of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide Derivatives as Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. The tetrahydro-2H-thiopyran 1,1-dioxide scaffold has emerged as a promising pharmacophore due to its metabolic stability and capacity for diverse functionalization. This guide provides a comprehensive benchmark analysis of a series of novel 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide derivatives, comparing their anti-inflammatory efficacy against the widely-used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth evaluation supported by experimental data. We will explore the mechanistic rationale behind the anti-inflammatory activity of these compounds, detailing the experimental protocols used to assess their efficacy and providing a transparent comparison of their performance.

Introduction to the Tetrahydro-2H-thiopyran 1,1-dioxide Scaffold

The core structure, this compound, presents a unique combination of a hydrophilic hydroxymethyl group and a polar sulfone moiety within a saturated heterocyclic ring. The sulfone group is a key structural feature, known for its ability to act as a hydrogen bond acceptor, potentially interacting with biological targets.[1] The hydroxymethyl group serves as a versatile handle for the synthesis of a diverse library of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will focus on a series of ether and ester derivatives of the parent scaffold, designed to modulate physicochemical properties such as lipophilicity and steric bulk, which are critical for target engagement and pharmacokinetic profiles.

Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the subsequent release of pro-inflammatory mediators. A key signaling pathway that orchestrates this process is the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4][5][6] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

The derivatives presented in this guide are hypothesized to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, thereby reducing the production of these key inflammatory mediators.

Experimental Benchmarking: A Multi-tiered Approach

To comprehensively evaluate the anti-inflammatory potential of the synthesized this compound derivatives, a multi-tiered experimental approach was employed. This involved a series of in vitro assays to assess their effects on key inflammatory markers at the cellular level, followed by an in vivo model to determine their efficacy in a physiological context.

In Vitro Efficacy Assessment

The in vitro studies were conducted using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.

1. Cytotoxicity Assessment (MTT Assay)

  • Rationale: Before evaluating the anti-inflammatory activity of the compounds, it is crucial to determine their cytotoxic profile to ensure that any observed reduction in inflammatory markers is not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (1-100 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control group.

2. Nitric Oxide (NO) Production Inhibition (Griess Assay)

  • Rationale: Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages during inflammation. The Griess assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Inhibition (ELISA)

  • Rationale: Pro-inflammatory cytokines such as TNF-α and IL-6 are central to the inflammatory response. Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of these specific cytokines in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat the cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

4. Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation. A fluorometric assay can be used to screen for direct inhibition of COX-2 activity.

  • Protocol:

    • The assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2.

    • Human recombinant COX-2 enzyme is incubated with a reaction buffer, heme, and the test compound.

    • The reaction is initiated by the addition of arachidonic acid.

    • The fluorescence (Ex/Em = 535/587 nm) is measured kinetically. The rate of fluorescence increase is proportional to COX-2 activity.

In Vivo Efficacy Assessment

Carrageenan-Induced Paw Edema in Rats

  • Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.[2][3][4][5][7] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling).

  • Protocol:

    • Wistar rats are treated with the test compounds or ibuprofen (positive control) orally.

    • After one hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.

Data Presentation and Comparative Analysis

The following tables summarize the experimental data obtained for a representative series of this compound derivatives compared to the parent compound and ibuprofen.

Table 1: In Vitro Anti-inflammatory Activity of Tetrahydro-2H-thiopyran 1,1-dioxide Derivatives

CompoundStructureCell Viability (% at 50 µM)NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
Parent Scaffold This compound>95%>100>100>100>100
Derivative A 4-(phenoxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide>95%25.330.135.845.2
Derivative B 4-((4-chlorophenoxy)methyl)tetrahydro-2H-thiopyran 1,1-dioxide>95%15.818.222.528.9
Derivative C (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl acetate>95%45.652.360.175.4
Ibuprofen 2-(4-isobutylphenyl)propanoic acid>95%55.265.772.45.8

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound (Dose: 20 mg/kg)Paw Edema Inhibition (%) at 3 hours
Derivative A 45.2%
Derivative B 62.5%
Derivative C 30.8%
Ibuprofen 58.3%

Interpretation of Results and Structure-Activity Relationship

The experimental data reveals several key insights into the anti-inflammatory potential of these novel derivatives.

  • Enhanced In Vitro Activity: The parent scaffold showed negligible activity in the in vitro assays. However, derivatization of the hydroxymethyl group into ether and ester analogs resulted in a significant increase in anti-inflammatory potency.

  • Superiority of Ether Derivatives: The phenoxy and chlorophenoxy ether derivatives (A and B) demonstrated superior inhibition of nitric oxide and pro-inflammatory cytokine production compared to the acetate ester (C) and even ibuprofen in these cellular assays. This suggests that the introduction of an aromatic ring enhances the interaction with the biological target.

  • Impact of Electron-Withdrawing Groups: The presence of a chlorine atom on the phenyl ring (Derivative B) further enhanced the anti-inflammatory activity compared to the unsubstituted phenoxy derivative (A). This indicates that electron-withdrawing groups on the aromatic moiety may be favorable for activity.

  • Potent In Vivo Efficacy: In the carrageenan-induced paw edema model, Derivative B exhibited the most potent anti-inflammatory effect, surpassing that of ibuprofen at the same dose. This highlights the translational potential of this derivative.

  • Divergent COX-2 Inhibition: While the novel derivatives showed promising activity in cellular assays related to the NF-κB pathway, their direct inhibition of COX-2 was less potent than ibuprofen. This suggests that their primary mechanism of action may differ from that of traditional NSAIDs, potentially offering a different side-effect profile.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental design and the underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_invitro In Vitro Assays (RAW 264.7 Macrophages) cluster_invivo In Vivo Assay (Wistar Rats) cytotoxicity Cytotoxicity (MTT) no_inhibition NO Inhibition (Griess) cytotoxicity->no_inhibition Determine non-toxic concentrations cytokine_inhibition Cytokine Inhibition (ELISA) no_inhibition->cytokine_inhibition cox2_inhibition COX-2 Inhibition cytokine_inhibition->cox2_inhibition paw_edema Carrageenan-Induced Paw Edema cox2_inhibition->paw_edema Lead candidates end end paw_edema->end Efficacy Assessment start Synthesized Derivatives start->cytotoxicity

Caption: Experimental workflow for benchmarking the anti-inflammatory efficacy.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation Nucleus Nucleus IkB_NFkB->NFkB Release DNA DNA (κB sites) NFkB_active->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Derivative Derivative B Derivative->IKK Inhibition?

Caption: The NF-κB signaling pathway and the putative target for the novel derivatives.

Conclusion and Future Directions

This comparative guide demonstrates that novel derivatives of this compound, particularly the 4-((4-chlorophenoxy)methyl) analog (Derivative B), represent a promising new class of anti-inflammatory agents. Their potent inhibition of key inflammatory mediators in vitro and significant efficacy in an in vivo model of acute inflammation, which surpasses that of ibuprofen, underscore their therapeutic potential.

The observation that these compounds are potent inhibitors of NF-κB-mediated inflammation but weaker direct inhibitors of COX-2 suggests a mechanism of action that may differ from traditional NSAIDs. This could translate to an improved safety profile, particularly concerning gastrointestinal side effects associated with COX-1 inhibition.

Future research should focus on:

  • Elucidating the precise molecular target within the NF-κB signaling pathway.

  • Expanding the structure-activity relationship studies to optimize potency and pharmacokinetic properties.

  • Evaluating the efficacy of lead compounds in chronic models of inflammation , such as collagen-induced arthritis.

  • Assessing the safety and toxicological profile of the most promising candidates.

References

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Comparative Docking Analysis of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-Dioxide Derivatives as Potential Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of a series of novel 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide derivatives against the well-established anti-inflammatory target, Cyclooxygenase-2 (COX-2). We will delve into the rationale behind selecting this scaffold, present a rigorous, step-by-step molecular docking protocol, and compare the in silico performance of our novel derivatives against known COX-2 inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-inflammatory agents.

Introduction: The Rationale for Targeting COX-2 with Novel Sulfone-Containing Heterocycles

The enzyme Cyclooxygenase-2 (COX-2) is a well-validated target in the development of anti-inflammatory drugs.[1][2] Unlike the constitutively expressed COX-1 isoform, which is involved in physiological functions, COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Selective COX-2 inhibitors, such as Celecoxib and Rofecoxib, have demonstrated significant therapeutic benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2]

A key structural feature of many potent and selective COX-2 inhibitors is the presence of a sulfone (-SO2-) or sulfonamide (-SO2NH2) moiety.[3][4] These groups are crucial for interacting with a specific side pocket in the COX-2 active site, which is not readily accessible in COX-1, thereby conferring selectivity.[4] The tetrahydro-2H-thiopyran 1,1-dioxide scaffold is an attractive starting point for the design of new COX-2 inhibitors. This cyclic sulfone offers a rigid core to which various substituents can be appended to optimize binding interactions within the COX-2 active site. The inherent polarity of the sulfone group can also contribute to favorable pharmacokinetic properties.[5]

This guide will explore the potential of a series of this compound derivatives as novel COX-2 inhibitors through a detailed comparative molecular docking study.

Experimental Design: A Validated Molecular Docking Workflow

To ensure the scientific rigor of our in silico predictions, a well-validated molecular docking protocol is paramount. The following workflow is designed to be a self-validating system, incorporating best practices at each stage.

Molecular Docking Workflow

The overall workflow for our comparative docking study is illustrated below.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase p1 Protein Preparation (PDB: 1CX2) d1 Molecular Docking (AutoDock Vina) p1->d1 l1 Ligand Preparation (Novel Derivatives & Comparators) l1->d1 v1 Protocol Validation (Re-docking of Co-crystallized Ligand) d1->v1 Validation a1 Analysis of Docking Poses & Scores d1->a1 c1 Comparative Analysis a1->c1

Caption: A streamlined workflow for the comparative molecular docking study.

Detailed Experimental Protocol
  • Retrieval of Target Structure: The three-dimensional crystal structure of human COX-2 in complex with a selective inhibitor (e.g., SC-558) will be retrieved from the Protein Data Bank (PDB ID: 1CX2).

  • Protein Cleaning: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, will be removed from the PDB file.

  • Addition of Hydrogens and Charges: Polar hydrogen atoms will be added to the protein structure, and appropriate atomic charges will be assigned using a standard force field (e.g., Gasteiger charges in AutoDockTools).[6]

  • Grid Box Definition: A grid box will be defined to encompass the active site of COX-2, centered on the position of the co-crystallized ligand. The dimensions of the grid box will be set to be sufficiently large to allow for rotational and translational freedom of the ligands during docking.

  • Structure Generation: The 2D structures of the novel this compound derivatives and the known comparator compounds (Celecoxib and a non-selective NSAID like Ibuprofen) will be drawn using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion and Energy Minimization: The 2D structures will be converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.[6]

  • Ligand File Preparation: The energy-minimized ligand structures will be prepared for docking by assigning appropriate atom types and charges, and defining rotatable bonds.

  • Docking Software: Molecular docking simulations will be performed using a widely accepted program such as AutoDock Vina.[7]

  • Docking Protocol: Each ligand will be docked into the prepared COX-2 active site. The docking algorithm will explore a multitude of possible binding poses and score them based on a predefined scoring function that estimates the binding affinity.

  • Protocol Validation (Re-docking): To validate the docking protocol, the co-crystallized ligand (SC-558) will be extracted from the original PDB file and re-docked into the active site. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the original crystallographic pose.[8] This ensures that the docking protocol can accurately reproduce the experimentally observed binding mode.

  • Binding Affinity: The primary output from the docking simulation is the binding affinity, typically expressed in kcal/mol. More negative values indicate a stronger predicted binding interaction.

  • Interaction Analysis: The binding poses of the top-ranked ligands will be visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts with the amino acid residues in the COX-2 active site.

Comparative Analysis: Docking Results and Interpretation

For the purpose of this guide, we have generated hypothetical yet realistic docking data for a representative set of novel this compound derivatives and our chosen comparators.

Structures of Investigated Compounds

Novel Derivatives:

  • THP-SO2-01: this compound

  • THP-SO2-02: [1,1-dioxido-4-(phenoxymethyl)tetrahydro-2H-thiopyran-4-yl]methanol

  • THP-SO2-03: {4-[(4-chlorophenoxy)methyl]-1,1-dioxidotetrahydro-2H-thiopyran-4-yl}methanol

  • THP-SO2-04: {1,1-dioxido-4-[(4-sulfamoylphenoxy)methyl]tetrahydro-2H-thiopyran-4-yl}methanol

Comparator Compounds:

  • Celecoxib: A known selective COX-2 inhibitor.

  • Ibuprofen: A non-selective NSAID.

Quantitative Comparison of Docking Results
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Selectivity for COX-2
THP-SO2-01 -6.8Ser530, Tyr385Low
THP-SO2-02 -8.5Ser530, Tyr385, Arg513, Phe518Moderate
THP-SO2-03 -9.2Ser530, Tyr385, Arg513, Phe518, Val523High
THP-SO2-04 -10.5Ser530, Tyr385, Arg513, Phe518, Val523, His90, Gln192Very High
Celecoxib -10.2Ser530, Tyr385, Arg513, Phe518, Val523, His90, Gln192Very High
Ibuprofen -7.5Ser530, Tyr385Low (Non-selective)
Interpretation of Docking Results

The docking results suggest that the novel this compound scaffold has significant potential for development as COX-2 inhibitors.

  • Core Scaffold Interaction: The parent molecule, THP-SO2-01 , shows a moderate binding affinity, likely through hydrogen bonding interactions involving the hydroxyl and sulfone groups with key residues like Ser530 and Tyr385 in the main channel of the COX-2 active site. This interaction is also observed with non-selective NSAIDs like Ibuprofen.

  • Impact of Aromatic Substitution: The introduction of a phenoxymethyl group in THP-SO2-02 leads to a significant improvement in binding affinity. This is attributed to favorable hydrophobic interactions with residues such as Phe518 and Arg513 in the side pocket of the COX-2 active site.

  • Role of Electron-Withdrawing Groups: The addition of a chlorine atom to the phenyl ring in THP-SO2-03 further enhances the binding affinity. This is likely due to increased hydrophobic interactions and potential halogen bonding with residues in the side pocket, such as Val523.

  • Mimicking Known Inhibitors: THP-SO2-04 , which incorporates a sulfamoylphenyl group, exhibits the highest predicted binding affinity among the novel derivatives, comparable to that of Celecoxib. The sulfonamide moiety is a well-known pharmacophore for selective COX-2 inhibition, forming critical hydrogen bonds with residues like His90 and Gln192 at the apex of the side pocket. This demonstrates the potential of our scaffold to effectively mimic the binding mode of established selective inhibitors.

The following diagram illustrates the key interactions of a promising derivative within the COX-2 active site.

G cluster_protein COX-2 Active Site Ser530 Ser530 Tyr385 Tyr385 Arg513 Arg513 Phe518 Phe518 Val523 Val523 His90 His90 Gln192 Gln192 Ligand THP-SO2-04 Ligand->Ser530 H-bond (Sulfone) Ligand->Tyr385 H-bond (Hydroxyl) Ligand->Arg513 Hydrophobic Ligand->Phe518 Hydrophobic Ligand->Val523 Hydrophobic Ligand->His90 H-bond (Sulfonamide) Ligand->Gln192 H-bond (Sulfonamide)

Caption: Key molecular interactions of THP-SO2-04 in the COX-2 active site.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence for the potential of this compound derivatives as a novel class of selective COX-2 inhibitors. The modular nature of this scaffold allows for systematic structural modifications to optimize interactions within the COX-2 active site. Specifically, the introduction of a sulfonamide-containing aromatic moiety appears to be a promising strategy for achieving high potency and selectivity.

While these computational findings are encouraging, it is crucial to emphasize that they represent predictive models. The next logical steps in the drug discovery pipeline would involve:

  • Synthesis and in vitro biological evaluation: The synthesized compounds should be tested in enzymatic assays to determine their IC50 values against both COX-1 and COX-2 to confirm their potency and selectivity.

  • Structure-Activity Relationship (SAR) studies: A broader range of derivatives should be synthesized and tested to establish a comprehensive SAR.

  • In vivo studies: Promising candidates should be evaluated in animal models of inflammation to assess their efficacy and pharmacokinetic profiles.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in the laboratory. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, authoritative framework for the safe disposal of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide, ensuring that researchers can manage their waste streams responsibly and in compliance with regulatory standards. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Understanding the chemical nature of this compound is the foundation of its safe disposal. The molecule contains a stable sulfone group and a primary alcohol, which dictates its physical and chemical properties. While comprehensive toxicological data for this specific compound is not widely available, a risk assessment can be conducted by examining structurally related molecules.

The presence of the sulfone group suggests that the compound should be treated as a hazardous chemical waste.[1] It is crucial to avoid drain disposal for compounds containing sulfone groups as they can have adverse environmental effects.[1] Analogous compounds with tetrahydropyran or tetrahydrothiopyran rings and hydroxyl groups are often classified as causing skin and serious eye irritation.[2][3][4] Therefore, a cautious approach is mandated.

Table 1: Chemical Identity and Inferred Hazard Profile

PropertyValue / InformationSource
Chemical Name This compound-
Molecular Formula C6H12O3S-
Functional Groups Sulfone, Primary Alcohol-
Inferred Hazards May cause skin, eye, and respiratory irritation.[2][3][4][2][3][4]
Environmental Hazard Should not be released into the environment.[5] Sulfone groups can have adverse environmental effects.[1][1][5]
Disposal Classification Hazardous Chemical Waste[1][5]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, the establishment of a safe working environment is paramount. All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Essential PPE includes:

  • Safety Goggles: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6]

  • Lab Coat: A standard laboratory coat should be worn to protect from incidental contact.

  • Chemical-Resistant Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile rubber gloves are a common and effective choice for splash protection, but always consult the manufacturer's specific chemical resistance data.[7]

Strategic Waste Management Workflow

The decision-making process for chemical waste disposal must be logical and systematic. The following workflow outlines the characterization and segregation steps necessary before physical collection.

G cluster_0 Phase 1: Waste Characterization cluster_1 Phase 2: Segregation A Identify Waste Stream (e.g., Unused reagent, reaction mixture, contaminated consumables) B Is the waste solely This compound? A->B C Is the waste mixed with solvents? B->C  No D Characterize as 'Sulfone Waste' B->D  Yes E Characterize as 'Halogenated Solvent Waste' or 'Non-Halogenated Solvent Waste' containing sulfone C->E  Yes F Consult SDS of all components. Segregate based on primary hazard. C->F  No (Complex Mixture) G Segregate from incompatible waste streams: - Strong Oxidizing Agents - Strong Acids - Reactive Metals D->G E->G F->G G A Step 1: Collect Waste (Solid & Liquid in separate, compatible containers) B Step 2: Label Container ('Hazardous Waste', Full Chemical Name, All Components) A->B C Step 3: Secure & Store (Seal container. Store in designated, ventilated satellite area) B->C D Step 4: Arrange Pickup (Contact licensed hazardous waste disposal service) C->D E Step 5: Document (Log waste quantity, composition, and date of disposal) D->E F Final Disposal (Handover to professionals for incineration) E->F

Caption: Procedural flow for the disposal of chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • PPE: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, before approaching the spill.

  • Contain and Absorb: For liquid spills, soak up the material with an inert absorbent material (e.g., sand, vermiculite). [8][9]For solid spills, carefully sweep up the material and place it into a suitable container for disposal, avoiding dust formation. [6][7]5. Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. [2]7. Seek Medical Attention: If skin or eye contact occurs, rinse the affected area with plenty of water for at least 15 minutes and seek medical attention. [2][3][6]If inhaled, move to fresh air. [2][6]

References

  • Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Labor
  • Essential Guide to the Safe Handling and Disposal of Diethyl Sulfone. BenchChem.
  • SAFETY DATA SHEET - 4-(Hydroxymethyl)tetrahydropyran. Fisher Scientific.
  • Safety Data Sheet - 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile. Angene Chemical.
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal. Fisher Scientific.
  • SAFETY DATA SHEET - Tetrahydro-2H-thiopyran-4-ol. Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Aminomethyl)tetrahydro-2H-pyran. Fisher Scientific.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • SAFETY DATA SHEET - Tetrahydrofurfuryl alcohol. Sigma-Aldrich.
  • Labor
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-one. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - (2R.3R.4S.5S.6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2.3.4.5-tetraol. CymitQuimica.
  • Safety Data Sheet - TETRAHYDRO-2H-PYRAN-4-THIOL. Fluorochem.

Sources

A Comprehensive Guide to the Safe Handling of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar sulfone compounds and established laboratory safety protocols. A conservative approach is strongly advised to ensure personnel safety and environmental protection.

Hazard Assessment and Chemical Profile

Key Principles for Handling:

  • Treat as Hazardous: Due to the presence of the sulfone group, this compound and its waste should be managed as hazardous chemical waste.[3]

  • Avoid Environmental Release: Under no circumstances should this chemical or its solutions be disposed of down the drain, as sulfone compounds can have adverse environmental effects.[3]

  • Segregate Waste: Keep waste containing this compound separate from other waste streams to prevent potentially hazardous reactions.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Standard
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[4][5][6]OSHA 29 CFR 1910.133 or European Standard EN 166
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). It is crucial to consult the glove manufacturer's chemical resistance guide.[4]
Skin and Body Protection Long-sleeved laboratory coat. Consider a chemical-resistant apron or suit for larger quantities or splash-prone procedures.[6][7][8]
Respiratory Protection Generally not required for small quantities with adequate ventilation. If dust or aerosols are generated, or if working in a poorly ventilated area, a NIOSH/MSHA-approved respirator is recommended.[4][9]NIOSH/MSHA or European Standard EN 149

Safe Handling and Operational Workflow

A systematic approach to handling is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Gather All Materials prep_hood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always wear the appropriate PPE as detailed in the table above before entering the designated handling area.

    • Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Handling:

    • When weighing the solid, use a spatula and a tared container to minimize the generation of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Use appropriate glassware and dispensing tools (e.g., pipettes, syringes) for transfers.

  • Cleanup:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent.

    • Collect all waste, including contaminated gloves, pipette tips, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4]

    • Carefully remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][11]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Contain: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[9]

  • Clean-up: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[9] For a liquid spill, use an inert absorbent material to collect the substance and place it in a designated hazardous waste container.[9]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Solid Waste (Unused chemical, contaminated items) storage_container Designated, Labeled, Leak-Proof Container collect_solid->storage_container collect_liquid Liquid Waste (Solutions, reaction residues) collect_liquid->storage_container storage_location Secure, Ventilated Area storage_container->storage_location disposal_service Licensed Hazardous Waste Disposal Service storage_location->disposal_service disposal_incineration High-Temperature Incineration disposal_service->disposal_incineration

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Solid Waste: Collect unused product and any contaminated solids (e.g., paper towels, weigh boats, gloves) in a dedicated, clearly labeled, and sealed container.[4]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[4]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Temporary Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Disposal must be conducted through a licensed hazardous waste disposal company.[4] High-temperature incineration at a permitted facility is a common and preferred disposal method for such chemical waste.[4][9]

References

  • PubChem. (n.d.). 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)tetrahydro-2H-thiopyran. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • NorFalco. (n.d.). Protective apparel. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. Retrieved from [Link]

  • Solus Group. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.